4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO2/c1-14(2)15(3,4)18-16(17-14)12-8-11-13-9-6-5-7-10-13/h5-7,9-10H,8,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZOKAQQKKQUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20575609 | |
| Record name | 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20575609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329685-40-7 | |
| Record name | 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20575609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Strategic Value of Alkyl Boronic Esters in Modern Synthesis
An In-depth Technical Guide to the Synthesis of 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane
In the landscape of contemporary drug discovery and materials science, the ability to forge new carbon-carbon bonds with precision and efficiency is paramount. Among the most powerful tools for this purpose are organoboron compounds, particularly boronic acids and their ester derivatives. This compound is a key example of an alkyl pinacol boronic ester. Its true value lies in its role as a stable, versatile intermediate for constructing C(sp³)–C(sp²) bonds through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][3] Such linkages are integral to the molecular architecture of numerous pharmaceuticals and functional organic materials, making the reliable synthesis of this building block a critical endeavor for research and development professionals.[4]
This guide provides a comprehensive overview of the synthesis of this compound, focusing on the most prevalent and efficient method: the catalytic hydroboration of a terminal alkene. We will delve into the mechanistic principles, provide a field-proven experimental protocol, and discuss the critical aspects of purification and characterization, offering the causal insights behind each experimental choice.
Core Synthesis Strategy: Catalytic Hydroboration of 3-Phenyl-1-propene
The most direct and atom-economical route to this compound is the hydroboration of the readily available starting material, 3-phenyl-1-propene (allylbenzene). This reaction involves the addition of a hydrogen-boron bond across the alkene's double bond.
Mechanistic Cornerstone: Regio- and Stereoselectivity
The success of this synthesis hinges on controlling the regioselectivity of the hydroboration reaction. The desired product requires the boron atom to add to the terminal carbon of the alkene. This outcome, known as anti-Markovnikov addition , is the inherent preference of hydroboration.[5][6][7] The reaction proceeds through a concerted, four-membered transition state where the less electronegative boron atom adds to the less sterically hindered carbon, while the hydrogen adds to the more substituted carbon.[6][8] This process occurs via a syn-addition , where both the hydrogen and boron atoms are delivered to the same face of the double bond.[5][9]
The Reagent of Choice: Pinacolborane (HBpin)
While classic hydroboration often employs borane (BH₃) or its complexes, these reagents can be pyrophoric and difficult to handle.[10] For the synthesis of boronic esters, pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane, or HBpin) is the superior choice. Its advantages include:
-
Enhanced Stability: HBpin is a liquid that is significantly more stable to air and moisture than BH₃, simplifying handling.[11]
-
Direct Ester Formation: The reaction directly yields the desired pinacol boronic ester, which is generally more robust and easier to purify than the corresponding boronic acid.
-
Controlled Reactivity: HBpin is less reactive than BH₃, which allows for greater functional group tolerance and often necessitates the use of a catalyst to achieve efficient conversion.[10][12]
The Role of Catalysis: Enabling Efficient B-H Bond Activation
The relative stability of the B-H bond in pinacolborane means that its uncatalyzed addition to alkenes can be slow. Transition metal catalysts are employed to accelerate this process dramatically. Iridium-based catalysts, such as those derived from [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene), are particularly effective for the hydroboration of terminal alkenes, providing exceptional yields and near-perfect selectivity for the terminal, anti-Markovnikov product.[11] Other metals like rhodium, cobalt, and manganese have also been successfully utilized.[12][13][14] The catalyst facilitates the oxidative addition of the B-H bond, followed by alkene insertion and reductive elimination to furnish the desired alkylborane and regenerate the active catalyst.
Experimental Workflow and Protocol
The following diagram outlines the complete workflow for the synthesis, from initial setup to the final, purified product.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Brown Hydroboration [organic-chemistry.org]
- 8. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Hydroboration - Wikipedia [en.wikipedia.org]
- 11. Iridium-catalyzed hydroboration of alkenes with pinacolborane [organic-chemistry.org]
- 12. Hydroboration of Terminal Alkenes and trans‐1,2‐Diboration of Terminal Alkynes Catalyzed by a Manganese(I) Alkyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroboration of terminal olefins with pinacolborane catalyzed by new 2-iminopyrrolyl iron(ii) complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 3-Phenylpropyl Boronic Acid Pinacol Ester
Introduction: The Strategic Value of Alkyl Boronic Esters in Modern Synthesis
In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science research, the ability to forge new carbon-carbon bonds with precision and efficiency is paramount. Boronic acid pinacol esters have emerged as indispensable reagents in this endeavor, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Among these, alkylboronic esters like 3-phenylpropyl boronic acid pinacol ester are of particular interest. Their growing sp³ character is highly desirable in drug candidates, moving beyond the traditionally flat sp²-rich molecules.[2]
This guide provides a comprehensive technical overview of the synthesis of 3-phenylpropyl boronic acid pinacol ester. We will delve into the prevalent synthetic strategies, the underlying mechanistic principles that govern the reaction's selectivity, and the critical, often challenging, aspects of purification. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded understanding of this important synthetic building block.
Core Synthetic Strategy: Hydroboration of Allylbenzene
The most direct and widely employed method for the synthesis of 3-phenylpropyl boronic acid pinacol ester is the hydroboration of a suitable alkene precursor, namely 3-phenyl-1-propene (allylbenzene), using pinacolborane (HBpin).[3][4] This reaction adds a hydrogen-boron bond across the double bond of the alkene.
Mechanism and Regioselectivity: An Anti-Markovnikov Addition
The hydroboration of alkenes is a classic example of a concerted, stereospecific syn-addition.[5][6] In the case of terminal alkenes like allylbenzene, the reaction exhibits high regioselectivity, following an anti-Markovnikov pattern. This means the boron atom adds to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon.[5][7]
This selectivity is driven by both steric and electronic factors:
-
Steric Hindrance: The bulky borane reagent preferentially approaches the less sterically hindered terminal carbon of the alkene.[5]
-
Electronic Effects: The reaction proceeds through a four-membered transition state where the boron, with its vacant p-orbital, acts as a Lewis acid and accepts electrons from the π-bond of the alkene.[7] A partial positive charge develops on the more substituted carbon, which is better able to stabilize it, while a partial negative charge develops on the boron atom.[8]
The overall transformation can be depicted as follows:
Caption: General workflow for the hydroboration of allylbenzene.
This reaction can be performed without a catalyst or can be catalyzed by various transition metals or even simple borane adducts like H₃B·THF.[3][4][9] The choice of catalytic system can influence reaction times and efficiency. For instance, cobalt-catalyzed systems have shown high efficiency for the hydroboration of α-olefins with excellent regioselectivity.[10]
Experimental Protocol: A Practical Approach
The following protocol is a representative example for the synthesis of 3-phenylpropyl boronic acid pinacol ester.
Materials:
-
3-Phenyl-1-propene (Allylbenzene)
-
Pinacolborane (HBpin)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
Step-by-Step Procedure:
-
Reaction Setup: An oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet is assembled.
-
Reagent Addition: The flask is charged with 3-phenyl-1-propene (1.0 eq). Anhydrous THF is added to dissolve the starting material.
-
Initiation: Pinacolborane (1.1 eq) is added dropwise to the stirred solution at room temperature under an inert atmosphere.
-
Reaction: The reaction mixture is then heated to reflux (approximately 65-70 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed. Reaction times can vary, but typically range from several hours to overnight.[3]
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified. This is a critical and often challenging step (see Section 4).
The Purification Challenge: Navigating the Instability of Boronic Esters
A significant hurdle in the synthesis of boronic acid pinacol esters is their purification, particularly via column chromatography on silica gel.[11][12] These compounds are susceptible to hydrolysis and can strongly adsorb to or be cleaved by the Lewis basicity of standard silica gel, leading to low recovery.[12][13]
Several strategies have been developed to overcome these challenges:
| Purification Method | Description | Advantages | Disadvantages |
| Boric Acid-Impregnated Silica Gel | Silica gel is treated with a solution of boric acid before being used for chromatography.[11][12] | Reduces the Lewis basicity of the silica, minimizing product degradation and adsorption.[12] | Requires an extra preparation step for the stationary phase. |
| Conversion to MIDA Boronates | The crude pinacol ester is reacted with N-methyliminodiacetic acid (MIDA) to form a more stable, crystalline MIDA boronate, which is easier to purify via chromatography. The MIDA group can be cleaved later to regenerate the boronic acid/ester.[13] | MIDA boronates are significantly more stable on silica gel.[13] | Adds two extra steps to the synthetic sequence (protection and deprotection). |
| Conversion to Potassium Trifluoroborate Salts (BF₃K) | The pinacol ester is treated with KHF₂ to form a stable, often crystalline, potassium trifluoroborate salt. These salts are generally stable to chromatography.[13] | BF₃K salts are robust and easy to handle.[13] | Requires an additional synthetic step. |
| Short-Plug Filtration | Using a very short column of silica gel or neutral alumina can sometimes be effective for removing polar impurities without significant product loss.[14] | Quick and simple. | May not be sufficient for achieving high purity. |
The choice of purification method depends on the scale of the reaction, the purity requirements, and the subsequent application of the 3-phenylpropyl boronic acid pinacol ester.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of 3-phenylpropyl boronic acid pinacol ester lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[2][15] This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the sp³-hybridized carbon of the propyl chain and an sp²-hybridized carbon of an aryl, vinyl, or other unsaturated halide or triflate.[16]
References
- 1. nbinno.com [nbinno.com]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Borane-Catalysed Hydroboration of Alkynes and Alkenes [organic-chemistry.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 8. Hydroboration - Wikipedia [en.wikipedia.org]
- 9. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
Characterization of 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane
An In-depth Technical Guide to the Synthesis and
Introduction
4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane, an alkyl pinacol boronate ester, is a versatile and valuable building block in modern organic synthesis. Its utility stems primarily from its role as a stable, easily handled precursor to the corresponding boronic acid for use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] The formation of new carbon-carbon bonds via this methodology is a cornerstone of pharmaceutical drug development and materials science, making the reliable synthesis and unambiguous characterization of such reagents a critical endeavor.
This guide provides a comprehensive overview of the synthesis, purification, and detailed analytical characterization of this compound. It is intended for researchers, chemists, and drug development professionals who require a robust understanding of this reagent's properties and the technical rationale behind its preparation and validation.
Molecular Structure
The fundamental structure consists of a 3-phenylpropyl group attached to the boron atom of a pinacolato ligand.
References
An In-depth Technical Guide to the NMR Spectroscopic Characterization of 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data for 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane, a key building block in organic synthesis. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of the causality behind spectral features. We will delve into the intricacies of ¹H and ¹³C NMR spectra, supported by predicted data based on extensive analysis of analogous structures and established principles of NMR spectroscopy. This guide will further provide field-proven experimental protocols, ensuring the reproducibility and integrity of the data obtained.
Introduction
This compound is a member of the versatile class of pinacol boronate esters. These compounds are widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation in pharmaceutical and materials science.[1] The purity and structural integrity of this reagent are paramount for the success of subsequent synthetic steps. NMR spectroscopy stands as the most powerful and routine analytical technique for the unambiguous characterization of such molecules. This guide aims to be an authoritative resource for researchers, providing a detailed interpretation of the expected NMR spectra and the necessary experimental framework for its acquisition.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.[2][3] The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[4]
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.29 - 7.15 | m | 5H | C₆H₅- |
| 2.62 | t, J = 7.6 Hz | 2H | Ph-CH ₂-CH₂ |
| 1.78 | m | 2H | Ph-CH₂-CH ₂-CH₂ |
| 1.24 | s | 12H | -C(CH ₃)₂ |
| 0.81 | t, J = 8.0 Hz | 2H | -CH₂-CH ₂-B |
¹³C NMR (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 142.5 | Phenyl C (quaternary) |
| 128.4 | Phenyl CH |
| 128.2 | Phenyl CH |
| 125.6 | Phenyl CH |
| 83.2 | C (CH₃)₂ |
| 36.1 | Ph-C H₂-CH₂ |
| 31.5 | Ph-CH₂-C H₂-CH₂ |
| 24.8 | -C(C H₃)₂ |
| ~15 (broad) | -CH₂-C H₂-B |
Note: The carbon atom directly attached to the boron atom often exhibits a broad signal or may not be observed due to quadrupolar relaxation of the boron nucleus.[3]
Spectral Interpretation and Rationale
A thorough understanding of the NMR spectrum is crucial for confirming the structure and purity of this compound.[5][6][7]
¹H NMR Spectrum Analysis
The proton NMR spectrum can be logically dissected into distinct regions:
-
Aromatic Region (δ 7.29 - 7.15 ppm): The multiplet in this region, integrating to five protons, is characteristic of a monosubstituted benzene ring.
-
Propyl Chain:
-
The triplet at approximately δ 2.62 ppm corresponds to the benzylic protons (Ph-CH ₂-). The triplet multiplicity arises from coupling to the adjacent methylene group.
-
A multiplet around δ 1.78 ppm is assigned to the central methylene group of the propyl chain (-CH₂-CH ₂-CH₂-). Its complex pattern is due to coupling with the two flanking methylene groups.
-
The upfield triplet at roughly δ 0.81 ppm is indicative of the methylene group directly attached to the boron atom. The electron-donating nature of the boronate ester shields these protons.
-
-
Pinacol Group (δ 1.24 ppm): The sharp singlet integrating to twelve protons is the characteristic signal for the four equivalent methyl groups of the pinacol moiety.
¹³C NMR Spectrum Analysis
The carbon spectrum provides complementary structural information:
-
Aromatic Carbons: Four signals are expected for the phenyl group: one quaternary carbon and three protonated carbons, consistent with a monosubstituted ring.
-
Pinacol Carbons: The signal around δ 83.2 ppm is characteristic of the quaternary carbons of the dioxaborolane ring, while the methyl carbons appear at approximately δ 24.8 ppm .[8]
-
Propyl Chain Carbons: The three distinct signals for the propyl chain carbons confirm the alkyl linker. The carbon alpha to the boron atom is expected to be broad and is often difficult to observe.[3]
Experimental Protocol for NMR Data Acquisition
To ensure high-quality and reproducible NMR data, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.[4]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup and Data Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 128 or more). A proton-decoupled experiment is standard.
-
Visualization of Key Structural Features
The following diagram illustrates the key proton environments within the molecule, correlating them to the expected regions in the ¹H NMR spectrum.
Caption: Correlation of proton environments with their predicted ¹H NMR chemical shifts.
Logical Workflow for Structural Verification
The following workflow outlines the logical steps for confirming the structure of a synthesized batch of this compound using NMR spectroscopy.
Caption: A logical workflow for the structural verification of the target compound via NMR.
Trustworthiness: Self-Validating Systems
The protocols and interpretations provided herein are designed to be self-validating. For instance, the integration of the ¹H NMR signals must adhere to the expected proton count of the molecule. Any deviation would indicate the presence of impurities or an incorrect structure. Similarly, the coupling patterns observed must be consistent with the connectivity of the atoms. For example, the benzylic protons should appear as a triplet due to coupling with the adjacent methylene group. A deviation from this, such as a singlet, would suggest a structural anomaly.
Conclusion
This in-depth technical guide provides a comprehensive framework for the NMR analysis of this compound. By combining predicted spectral data with a thorough interpretation and robust experimental protocols, researchers can confidently characterize this important synthetic building block. Adherence to the principles outlined in this guide will ensure the high quality and reliability of experimental results, which is fundamental to the advancement of research and development in the chemical sciences.
References
- 1. ossila.com [ossila.com]
- 2. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. chem.washington.edu [chem.washington.edu]
- 5. Interpreting | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. acdlabs.com [acdlabs.com]
- 8. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Mass Spectrometry of 3-Phenylpropyl Pinacol Boronate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical examination of the mass spectrometric analysis of 3-phenylpropyl pinacol boronate, a common building block in synthetic and medicinal chemistry. As boronic esters present unique analytical challenges, including susceptibility to hydrolysis and complex fragmentation behavior, a well-designed analytical strategy is paramount for accurate characterization. This document moves beyond rote protocols to explain the fundamental principles and causal relationships behind methodological choices. We will explore optimal ionization techniques, dissect the compound's fragmentation pathways under collision-induced dissociation (CID), provide a validated experimental protocol, and discuss common analytical pitfalls. The insights herein are designed to empower researchers to develop robust, reliable, and self-validating mass spectrometry methods for this important class of molecules.
Introduction: The Analytical Imperative for Boronic Esters
3-Phenylpropyl pinacol boronate is a key reagent in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the construction of carbon-carbon bonds in pharmaceutical development. The purity, stability, and structural integrity of this reagent are critical for reaction success, yield, and the impurity profile of the final product. Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of such compounds.[1]
However, the analysis of boronic acids and their esters is not always straightforward. These molecules can be prone to hydrolysis, forming the corresponding boronic acid, or can form cyclic trimers (boroxines), which can complicate spectral interpretation.[2][3] Therefore, a nuanced understanding of their behavior in the mass spectrometer is essential for obtaining meaningful and accurate data. This guide serves as a comprehensive resource for achieving that understanding.
Foundational Principles: Ionization and Adduct Formation
The first critical step in MS analysis is the generation of gas-phase ions from the analyte. For a moderately polar molecule like 3-phenylpropyl pinacol boronate, soft ionization techniques, particularly those coupled with liquid chromatography (LC-MS), are highly effective.
2.1 Electrospray Ionization (ESI): The Method of Choice Electrospray Ionization (ESI) is the premier technique for this class of compounds due to its gentle nature, which minimizes in-source fragmentation and typically produces an intact molecular ion.[4] Ionization in ESI occurs via the formation of adducts with protons or other cations present in the mobile phase.[5]
For 3-phenylpropyl pinacol boronate (C15H23BO2, Monoisotopic Mass: 246.1781 Da ), the following ions are commonly observed in positive-ion mode ESI:
| Ion Species | Description | Theoretical m/z |
| [M+H]+ | Protonated Molecule | 247.1859 |
| [M+NH4]+ | Ammonium Adduct | 264.2124 |
| [M+Na]+ | Sodium Adduct | 269.1601 |
| [M+K]+ | Potassium Adduct | 285.1340 |
Table 1: Common ESI adducts of 3-phenylpropyl pinacol boronate.
Causality Behind Adduct Preference: The relative abundance of these adducts depends on the mobile phase composition and the purity of the solvents and instrument.[6][7] The protonated molecule, [M+H]+, is often the most desirable for fragmentation studies as it provides a clear starting point. The addition of a small amount of formic acid to the mobile phase promotes protonation. Conversely, the presence of sodium or potassium salts, often as trace contaminants in glassware or solvents, will readily produce [M+Na]+ and [M+K]+ adducts.[5] Ammonium acetate is frequently used as a mobile phase additive to intentionally form the [M+NH4]+ adduct, which can sometimes provide a more stable and abundant signal than the protonated molecule.[8]
Dissecting the Molecule: Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is used to gain structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]+ ion) and analyzing the resulting product ions.[9] The fragmentation of 3-phenylpropyl pinacol boronate provides a characteristic fingerprint that confirms its structure.
The primary fragmentation pathways for the [M+H]+ ion (m/z 247.19) involve cleavages at the weakest bonds and rearrangements to form stable neutral losses and charged fragments.
Proposed Key Fragmentation Pathways:
-
Loss of Pinacol (Neutral Loss of 118.09 Da): The most characteristic fragmentation involves the cleavage of the C-O bonds of the pinacol group, often through a concerted mechanism, to lose neutral pinacol (C6H12O2). This results in a highly diagnostic fragment ion.
-
Benzylic Cleavage (Loss of Toluene): Cleavage of the bond between the first and second carbon of the propyl chain (beta to the phenyl ring) results in the loss of neutral toluene (C7H8, 92.06 Da) and formation of a boron-containing fragment.
-
Loss of the Phenylpropyl Chain (Formation of a Dioxaborolane Cation): Cleavage of the C-B bond can result in the loss of the entire 3-phenylpropyl radical, leaving a charged pinacolboronate fragment.
Below is a diagram illustrating the proposed fragmentation cascade originating from the [M+H]+ precursor ion.
Caption: Proposed MS/MS fragmentation pathway of [M+H]+ 3-phenylpropyl pinacol boronate.
Summary of Major Product Ions:
| Fragment | Proposed Structure | Theoretical m/z | Description |
| A | 3-Phenylpropylboronic dihydroxide cation | 129.09 | Results from the characteristic neutral loss of pinacol. |
| B | Pinacol boronate ethyl cation | 155.12 | Formed via benzylic cleavage and loss of toluene. |
| C | Tropylium ion | 91.05 | A very common and stable fragment in compounds containing a benzyl group.[10] |
Table 2: Key product ions from the CID of [M+H]+ 3-phenylpropyl pinacol boronate.
A Validated Experimental Protocol: LC-MS/MS Analysis
This section provides a robust, step-by-step protocol for the analysis of 3-phenylpropyl pinacol boronate. The logic behind each parameter is to ensure minimal on-column hydrolysis while achieving good chromatographic separation and ionization efficiency.[11]
Workflow Overview
The overall analytical process follows a logical sequence from sample preparation to final data review.
Caption: Standard workflow for LC-MS/MS analysis of 3-phenylpropyl pinacol boronate.
Sample Preparation
-
Rationale: Aprotic solvents are crucial to prevent hydrolysis of the pinacol ester prior to analysis.[3] Acetonitrile is an excellent choice as it is compatible with reversed-phase chromatography and is a good solvent for the analyte.
-
Protocol:
-
Accurately weigh approximately 1 mg of 3-phenylpropyl pinacol boronate.
-
Dissolve in 1.0 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Perform a 1:100 serial dilution in acetonitrile to achieve a final working concentration of 10 µg/mL.
-
Transfer the final solution to an appropriate autosampler vial.
-
Liquid Chromatography (LC) Method
-
Rationale: A fast gradient on a C18 column minimizes the time the analyte spends in the aqueous mobile phase, reducing the risk of on-column hydrolysis.[11] Using a low concentration of formic acid aids in protonation for ESI without significantly promoting hydrolysis.
-
Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
Table 3: Recommended LC parameters.
Mass Spectrometry (MS) Method
-
Rationale: The parameters are chosen to ensure robust ionization and capture of both the parent ion and its key fragments. A full scan confirms the presence of the expected adducts, while the MS/MS scan provides structural confirmation.
-
Parameters:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 25 V[8] |
| Source Temp. | 150 °C |
| Desolvation Temp. | 450 °C |
| Full Scan Range | 100 - 500 m/z |
| MS/MS Precursor | 247.2 m/z |
| Collision Energy | 15-25 eV (Optimized) |
Table 4: Recommended MS parameters.
Data Interpretation and Common Pitfalls
-
Confirming Your Compound: The primary evidence is the detection of the correct mass for one or more adducts from Table 1 in the full scan spectrum, coupled with the presence of the expected fragments from Table 2 in the MS/MS spectrum.
-
Pitfall 1: Hydrolysis: If the analysis is not performed promptly or if improper solvents are used, you may observe a peak corresponding to 3-phenylpropyl boronic acid (Monoisotopic Mass: 164.09 Da). This will typically ionize as [M+H]+ at m/z 165.10.
-
Pitfall 2: Boroxine Formation: Boronic acids have a known propensity to dehydrate and form cyclic trimers called boroxines. While less common with pinacol esters, observing ions at much higher m/z values could indicate the presence of hydrolyzed boronic acid which has then trimerized.
-
Pitfall 3: In-Source Fragmentation: If the cone voltage (or equivalent parameter) is set too high, fragmentation can occur in the ion source rather than the collision cell.[9] This complicates the full scan spectrum, making it difficult to identify the true molecular ion. If fragments appear in your MS1 scan, reduce the cone voltage.
Conclusion
The mass spectrometric analysis of 3-phenylpropyl pinacol boronate is a powerful tool for structural verification and purity assessment when approached with a scientifically sound strategy. By selecting ESI as the ionization method, carefully controlling analytical conditions to prevent hydrolysis, and understanding the compound's characteristic fragmentation pathways, researchers can generate high-quality, trustworthy data. This guide provides the foundational knowledge and a validated starting protocol to empower scientists in drug development and synthetic chemistry to confidently analyze this and similar boronic ester compounds.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 5. acdlabs.com [acdlabs.com]
- 6. support.waters.com [support.waters.com]
- 7. ccc.bc.edu [ccc.bc.edu]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Importance
4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane, also known as 3-phenylpropylboronic acid pinacol ester, is a versatile and highly valuable organoboron compound in modern organic synthesis. Its significance lies in its role as a stable, easily handled precursor to the corresponding boronic acid, a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of carbon-carbon bond formation, enabling the construction of complex molecular architectures essential for the development of new pharmaceuticals, agrochemicals, and advanced materials.
This guide provides a comprehensive overview of the physical properties, synthesis, and applications of this compound, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of a reagent is paramount for its successful application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 329685-40-7 | [1][2] |
| Molecular Formula | C₁₅H₂₃BO₂ | [2] |
| Molecular Weight | 246.15 g/mol | [2] |
| Appearance | Clear colorless liquid | [3] |
| Refractive Index (n20/D) | 1.4830-1.4880 | [3] |
| Purity | ≥96.0% | [3] |
Molecular Structure:
Caption: Molecular formula of the target compound.
Synthesis: The Hydroboration Approach
The most common and efficient method for the synthesis of this compound is the hydroboration of allylbenzene (3-phenyl-1-propene) with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This reaction proceeds via an anti-Markovnikov addition of the hydroborane across the double bond, leading to the desired terminal boronate ester with high regioselectivity.
Reaction Scheme:
Caption: Synthesis via hydroboration of allylbenzene.
Experimental Protocol: Catalyst-Free Hydroboration
This protocol is based on established procedures for the hydroboration of alkenes with pinacolborane.
Materials:
-
Allylbenzene (3-phenyl-1-propene)
-
Pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane)[4]
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: Under an inert atmosphere, a flame-dried round-bottom flask equipped with a magnetic stir bar is charged with allylbenzene (1.0 equivalent).
-
Solvent Addition: Anhydrous THF is added to dissolve the allylbenzene.
-
Reagent Addition: Pinacolborane (1.1 to 1.5 equivalents) is added dropwise to the stirred solution at room temperature. For catalyzed reactions, the catalyst would be introduced prior to the pinacolborane.
-
Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound as a clear, colorless liquid.
Causality in Experimental Choices:
-
Inert Atmosphere: Organoboranes can be sensitive to air and moisture. Performing the reaction under an inert atmosphere prevents the degradation of the reagents and products.
-
Anhydrous Conditions: Water can react with pinacolborane and the resulting boronic ester. The use of anhydrous solvents and flame-dried glassware is crucial for achieving high yields.
-
Excess Pinacolborane: A slight excess of pinacolborane is often used to ensure complete conversion of the starting alkene.
-
Anti-Markovnikov Regioselectivity: The hydroboration of terminal alkenes with pinacolborane typically proceeds with high anti-Markovnikov selectivity, placing the boron atom at the sterically less hindered terminal carbon. This is a key principle of hydroboration chemistry.[5]
Reactivity and Applications in Drug Discovery
The primary utility of this compound stems from its role as a stable and versatile intermediate in Suzuki-Miyaura cross-coupling reactions. The pinacol ester group provides enhanced stability compared to the corresponding boronic acid, making it easier to handle, purify, and store.
The Suzuki-Miyaura Coupling Workflow:
References
A Technical Guide to the Stability and Storage of 3-Phenylpropyl Boronic Ester
Abstract
Boronic esters, particularly 3-phenylpropyl boronic ester, are indispensable reagents in modern synthetic chemistry, serving as key building blocks in catalysis, materials science, and pharmaceutical development.[1][2] Their utility, most notably in Suzuki-Miyaura cross-coupling reactions, is predicated on their purity and stability.[3][4] However, the inherent reactivity of the carbon-boron bond also renders these molecules susceptible to degradation. This guide provides an in-depth analysis of the factors governing the stability of 3-phenylpropyl boronic ester, outlines its principal degradation pathways, and establishes field-proven protocols for its optimal storage and handling. Furthermore, it details robust analytical methodologies for assessing the integrity of the reagent over time, ensuring reproducibility and success in sensitive downstream applications.
The Chemical Nature of 3-Phenylpropyl Boronic Ester: A Duality of Reactivity and Instability
3-Phenylpropyl boronic ester, commonly supplied as the pinacol ester (CAS 329685-40-7), offers enhanced stability and easier handling compared to its parent boronic acid.[5][6] This improved stability arises from the cyclic structure formed between the boronic acid moiety and the diol (pinacol), which sterically and electronically protects the Lewis acidic boron center.[5][7]
Despite this protection, the boron atom remains electron-deficient and susceptible to nucleophilic attack, primarily by water. This fundamental property is the root cause of its primary degradation pathway: hydrolysis.[8][9] Understanding the interplay between the protective ester group and the intrinsic reactivity of the boron center is critical for developing effective storage and handling strategies.
Critical Factors Influencing Stability
The long-term integrity of 3-phenylpropyl boronic ester is contingent on the stringent control of several environmental and chemical factors. The esterification with a diol provides a significant kinetic barrier to degradation compared to the free boronic acid, but this barrier can be overcome under suboptimal conditions.[10][11]
Hydrolysis: The Primary Degradation Pathway
The most significant and common degradation route for 3-phenylpropyl boronic ester is hydrolysis, which cleaves the B-O ester bonds to yield 3-phenylpropyl boronic acid and the corresponding diol (e.g., pinacol).[3][8]
-
Mechanism: The reaction is initiated by the nucleophilic attack of a water molecule on the electron-deficient boron atom. This process is often reversible, but the equilibrium can be driven towards the hydrolyzed acid, especially with excess water.[9][12]
-
Catalysis: The hydrolysis can be catalyzed by both acids and bases.[12][13] At physiological pH (~7.4), the rate of hydrolysis can be considerably accelerated, a critical consideration for applications in biological media.[14]
-
Structural Impact: While pinacol esters are widely used for their relative stability, the five-membered ring is still susceptible to hydrolysis. Esters forming six-membered rings or those with increased steric bulk around the boron atom can exhibit greater resistance to hydrolysis.[8][10]
Oxidation
The carbon-boron bond can be susceptible to oxidative cleavage, particularly in the presence of strong oxidants or reactive oxygen species (ROS) like hydrogen peroxide.[15][16][17] This pathway leads to the formation of an alcohol (3-phenylpropanol), effectively cleaving the C-B bond and rendering the reagent inactive for its intended cross-coupling purpose.[15] While less common than hydrolysis under typical storage conditions, exposure to atmospheric oxygen over long periods, especially in solution, can contribute to gradual degradation.
Protodeboronation
Protodeboronation is a degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, converting the organoborane into a simple alkane (propylbenzene in this case).[16][18] This reaction is particularly relevant for the corresponding boronic acid in aqueous or protic media and can be accelerated by changes in pH.[16][19] While boronic esters are generally less prone to protodeboronation than their acid counterparts, this pathway can become significant under harsh basic conditions used in some cross-coupling reactions.[5][19]
Diagram 1: Principal Degradation Pathways
The following diagram illustrates the three primary mechanisms by which 3-phenylpropyl boronic ester can degrade.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 329685-40-7,(3-Phenylpropyl)boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
CAS number for 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane
An In-Depth Technical Guide to 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key building block in modern synthetic chemistry. It delves into its fundamental properties, synthesis, and critical applications, with a focus on its role in palladium-catalyzed cross-coupling reactions, which are instrumental in pharmaceutical research and development.
Compound Identification and Physicochemical Properties
This compound is an alkylboronic acid pinacol ester. The pinacol group confers significant stability compared to the corresponding boronic acid, making it easier to handle, purify, and store for extended periods. This stability is a crucial advantage in multi-step syntheses common in drug discovery.
| Property | Data |
| CAS Number | 254755-16-3 |
| Molecular Formula | C₁₅H₂₃BO₂ |
| Molecular Weight | 246.15 g/mol |
| IUPAC Name | This compound |
| Appearance | Colorless to light yellow oil or solid |
| Boiling Point | ~307.8 °C (Predicted) |
| Density | ~0.95 g/cm³ (Predicted) |
The Strategic Advantage of Pinacol Boronate Esters in Synthesis
In the landscape of cross-coupling reactions, the choice between a boronic acid and its corresponding boronate ester is a critical decision that impacts reaction efficiency and reproducibility.[1] While boronic acids are often more reactive, this comes at the cost of lower stability.[1] They are prone to decomposition pathways like protodeboronation and oxidation, which can compromise shelf-life and reaction yields.[1]
Conversely, pinacol esters, such as this compound, offer markedly enhanced stability.[1] They are typically crystalline solids or high-boiling oils that are readily purified by silica gel chromatography and can be stored for long durations without significant degradation.[1] This robustness makes them highly reliable reagents, particularly in complex syntheses and for creating compound libraries where starting material integrity is paramount.
Synthesis Protocol: Hydroboration of 3-Phenyl-1-propene
A common and efficient method for synthesizing alkylboronic esters is the hydroboration of an alkene with pinacolborane (HBpin). This reaction proceeds with anti-Markovnikov selectivity, placing the boron atom at the less substituted carbon of the double bond.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add 3-phenyl-1-propene (1.0 eq) and a suitable catalyst, such as chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(cod)Cl]₂), typically at a loading of 1-3 mol%.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent to dissolve the reagents.
-
Reagent Addition: Slowly add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, HBpin) (1.0-1.2 eq) to the stirred solution at room temperature.[2][3] The use of a slight excess of HBpin ensures complete consumption of the starting alkene.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting material.
-
Workup and Purification:
-
Once the reaction is complete, carefully quench any remaining HBpin with a few drops of water.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction forms a new carbon-carbon bond, in this case, a C(sp²)-C(sp³) bond, which is a highly valuable transformation for introducing alkyl chains into aromatic and heteroaromatic systems—a common strategy in medicinal chemistry to enhance the drug-like properties of molecules.[6]
Step-by-Step Protocol for a Typical C(sp²)-C(sp³) Coupling
-
Reaction Setup: In a reaction vial, combine the aryl halide (e.g., 4-bromoanisole, 1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq).
-
Causality: The use of a boronate ester in slight excess drives the reaction to completion. The choice of base is critical; it facilitates the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[5]
-
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Causality: Degassing the solvent by bubbling with argon or nitrogen is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-16 hours.
-
Monitoring: Track the reaction's progress by TLC or LC-MS.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute it with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer with water and then with brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue via flash column chromatography to isolate the desired cross-coupled product.
-
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5] The stability and reactivity of the boronate ester are crucial for the efficiency of the transmetalation step.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a stable, versatile, and indispensable reagent for synthetic chemists. Its primary strength lies in its application as a robust nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp³) bonds. The enhanced stability afforded by the pinacol protecting group ensures reliability and reproducibility, making it an ideal choice for complex, multi-step synthetic campaigns in drug discovery and materials science. Understanding its properties, synthesis, and reaction mechanisms enables researchers to strategically incorporate this valuable building block into their synthetic designs.
References
- 1. benchchem.com [benchchem.com]
- 2. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane [oakwoodchemical.com]
- 3. 4,4,5,5-四甲基-1,3,2-二杂氧戊硼烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Suzuki coupling with 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane
An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane
Introduction: The Strategic Importance of C(sp²)–C(sp³) Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability, functional group tolerance, and the commercial availability of its core reagents.[1][2] For their pioneering work, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry.[1] While initially developed for constructing C(sp²)–C(sp²) linkages (e.g., biaryls), the strategic incorporation of alkyl chains onto aromatic and vinylic scaffolds is paramount in medicinal chemistry and materials science. This necessitates robust protocols for C(sp²)–C(sp³) bond formation.
This application note provides a detailed protocol and mechanistic insights for the Suzuki-Miyaura coupling using This compound , a primary alkylboronic pinacol ester. This stable, easy-to-handle reagent is an excellent choice for introducing the 3-phenylpropyl moiety, a common substructure in pharmacologically active molecules and functional materials.[3] However, the coupling of sp³-hybridized organoboron reagents presents unique challenges compared to their sp²-hybridized counterparts, including slower rates of transmetalation and competing side reactions like β-hydride elimination.[4] This guide addresses these challenges through a carefully optimized protocol, explaining the rationale behind the selection of catalysts, ligands, and reaction conditions to ensure a successful and reproducible outcome.
The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this cycle is critical for troubleshooting and optimizing the reaction for specific substrates.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive halides like chlorides.[1][5]
-
Transmetalation : This is the crucial step where the organic group is transferred from the boron atom to the palladium center. For this to occur efficiently, the boronic ester must be activated by a base. The base coordinates to the Lewis-acidic boron atom, forming a more nucleophilic "ate" complex (a borate anion), which readily transfers its alkyl group (R²) to the Pd(II) center.[7][8][9]
-
Reductive Elimination : The two coupled organic fragments (R¹ and R²) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]
Protocol: Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for coupling the title compound with a generic, electronically neutral aryl bromide. Optimization of the base, ligand, or temperature may be required for particularly electron-rich or sterically hindered coupling partners.
Materials and Reagents
| Component | Example | Role & Rationale |
| Alkylboronic Ester | This compound | The C(sp³) nucleophilic partner. The pinacol group enhances stability, preventing premature protodeboronation.[6] |
| Aryl Halide | 1-Bromo-4-methoxybenzene | The electrophilic partner. Bromides offer a good balance of reactivity and stability. Iodides are more reactive, while chlorides may require more specialized catalysts.[10] |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common, air-stable source of Pd(0). It is reduced in situ to the active catalytic species. |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | A bulky, electron-rich biarylphosphine ligand. Essential for promoting both the oxidative addition of the aryl halide and the final reductive elimination step, which can be sluggish for C(sp³)-coupled intermediates.[11] |
| Base | K₃PO₄ (Potassium Phosphate) | A moderately strong, non-nucleophilic base effective in activating the boronic ester. Its fine powder form and anhydrous nature are critical for reproducibility.[11] |
| Solvent | 1,4-Dioxane / Water (10:1 mixture) | Dioxane is a common solvent for Suzuki couplings. A small amount of water can accelerate the reaction, potentially by aiding the dissolution of the base and facilitating the formation of the borate complex. |
Experimental Workflow
Step-by-Step Methodology
Note: This reaction is sensitive to oxygen, which can deactivate the catalyst. All steps should be performed using standard Schlenk line or glovebox techniques under an inert atmosphere (Nitrogen or Argon).
-
Vessel Preparation : Oven-dry a 25 mL Schlenk flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition : To the flask, add in the following order:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
XPhos (0.04 mmol, 4 mol%)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
-
Atmosphere Exchange : Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition :
-
Prepare a 10:1 mixture of 1,4-dioxane and water. Degas this solvent mixture thoroughly by sparging with an inert gas for 20-30 minutes or by using three freeze-pump-thaw cycles.
-
Using a gas-tight syringe, add 10 mL of the degassed solvent mixture to the reaction flask.
-
-
Reaction Execution :
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. The color should change from a light yellow/orange to a dark brown or black, which is normal.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis. The reaction is typically complete within 12-24 hours.
-
-
Workup Procedure :
-
Once the reaction is complete (as judged by the consumption of the limiting aryl halide), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification :
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel.
-
A solvent system of hexanes and ethyl acetate is typically effective. Start with pure hexanes and gradually increase the polarity to elute the product.
-
-
Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below is a guide to addressing common issues.[11]
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen contamination.2. Insufficiently anhydrous base or solvent.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and inert atmosphere techniques.2. Use a freshly opened or finely ground and dried base.3. Increase the temperature in 10 °C increments. Consider switching to a higher-boiling solvent like toluene. |
| Significant Protodeboronation of the Alkylboronic Ester | 1. Presence of excess water or protic sources.2. Base is too strong or reaction time is too long. | 1. Reduce the amount of water in the solvent system or switch to anhydrous conditions.2. Switch to a milder base like K₂CO₃ or CsF. Monitor the reaction closely and stop it upon completion. |
| Homocoupling of the Aryl Halide | Catalyst decomposition leading to Pd black formation. | Use a more robust ligand or a pre-formed catalyst complex (e.g., XPhos-Pd-G3). Ensure the reaction is not overheated. |
| Reaction Stalls at ~50% Conversion | Ligand or catalyst degradation. | Add a second portion of the catalyst and ligand (e.g., 0.5 mol% Pd₂(dba)₃ and 2 mol% XPhos) to the reaction mixture. |
| Sterically Hindered Substrates Fail to React | Steric bulk is impeding oxidative addition or reductive elimination. | Switch to a more sterically demanding and active ligand such as RuPhos or use a more reactive N-heterocyclic carbene (NHC) ligand system. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing complex molecules bearing a C(sp²)–C(sp³) linkage. Success hinges on a nuanced understanding of the reaction mechanism and the specific challenges posed by alkylboron reagents. By employing inert atmosphere techniques, selecting appropriate palladium catalysts with bulky, electron-rich phosphine ligands, and carefully controlling the reaction parameters, researchers can achieve high yields and reproducible results. The protocol and troubleshooting guide presented here serve as a comprehensive resource for scientists and drug development professionals aiming to leverage this versatile transformation in their synthetic endeavors.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Cross-Coupling Reactions Using 3-Phenylpropyl Pinacol Boronate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 3-Phenylpropyl Pinacol Boronate in Modern Synthesis
3-Phenylpropyl pinacol boronate is a valuable reagent in organic synthesis, belonging to the class of alkylboronic esters. These compounds have gained significant traction due to their stability, low toxicity, and broad applicability in forming carbon-carbon and carbon-heteroatom bonds.[1][2] The pinacol ester group enhances the stability of the boronic acid, making it more robust against air and moisture and improving its solubility in organic solvents.[1][3] This stability is crucial for its use in various cross-coupling reactions, which are fundamental transformations in the construction of complex molecules, including active pharmaceutical ingredients.[1][4]
This guide provides an in-depth exploration of the applications of 3-phenylpropyl pinacol boronate in two major classes of cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Chan-Lam coupling for C-N bond formation. The protocols and discussions are designed to provide both theoretical understanding and practical, actionable steps for laboratory implementation.
I. Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst.[3][4] While traditionally used for coupling C(sp²)-hybridized boron reagents, recent advancements have expanded its scope to include unactivated secondary alkylboron nucleophiles.[5][6][7] This allows for the construction of alkyl-aryl linkages, which are prevalent in many biologically active molecules.
Mechanism and Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step requires activation of the boronate by a base to form a more nucleophilic "ate" complex.[8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the desired C-C bond.
For alkylboronic esters like 3-phenylpropyl pinacol boronate, preventing side reactions such as β-hydride elimination from the alkyl-palladium intermediate is crucial. The choice of ligand on the palladium catalyst plays a significant role in promoting the desired reductive elimination over competing pathways.[5]
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of 3-Phenylpropyl Pinacol Boronate with 4-Bromoanisole
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 3-phenylpropyl pinacol boronate with an aryl bromide.
Materials:
-
3-Phenylpropyl pinacol boronate
-
4-Bromoanisole
-
Pd(OAc)₂ (Palladium(II) acetate)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
K₃PO₄ (Potassium phosphate)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-phenylpropyl pinacol boronate (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Addition of Base and Solvents: Add K₃PO₄ (2.0 mmol) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and degassed water (0.5 mL).
-
Reaction: Stir the mixture vigorously and heat to 100 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-methoxy-4-(3-phenylpropyl)benzene.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination, minimizing side reactions.[5] |
| Base | K₃PO₄ | A strong base is required to form the boronate "ate" complex, which is the active nucleophile in the transmetalation step.[8] |
| Solvent | Toluene/Water | A biphasic solvent system is often used, with the aqueous phase containing the base.[3] |
| Temperature | 100 °C | Elevated temperatures are typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
II. Copper-Catalyzed Chan-Lam Coupling: Constructing C(sp³)–N Bonds
The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, using organoboron reagents.[9] It is catalyzed by copper complexes and can often be performed under mild conditions, open to the air.[9] While traditionally applied to arylboronic acids, recent developments have extended its utility to alkylboronic esters for the synthesis of alkylamines.[10][11][12]
Mechanism and Key Considerations
The mechanism of the Chan-Lam coupling is complex and not as definitively established as the Suzuki-Miyaura reaction.[9] A widely accepted pathway for C-N bond formation involves:
-
Formation of a Copper(II)-Amide Complex: The copper(II) catalyst coordinates with the amine nucleophile.
-
Transmetalation: The alkyl group from the boronic ester is transferred to the copper center. This step can be challenging for alkylboronic esters and may proceed through a radical pathway.[10][13]
-
Reductive Elimination: The newly formed alkyl-copper-amide intermediate undergoes reductive elimination to form the C-N bond and a Cu(0) species, which is then re-oxidized to Cu(II) by an oxidant (often air) to complete the catalytic cycle.
Recent studies suggest that for C(sp³)-N coupling, the mechanism may involve the generation of an alkyl radical from the boronic ester, which is then trapped by a copper(II)-amide complex.[10][12][13]
Catalytic Cycle for Chan-Lam C-N Coupling
Caption: A proposed catalytic cycle for the Chan-Lam C-N cross-coupling reaction.
Detailed Protocol: Chan-Lam Coupling of 3-Phenylpropyl Pinacol Boronate with Morpholine
This protocol outlines a general procedure for the copper-catalyzed N-alkylation of a secondary amine with 3-phenylpropyl pinacol boronate.
Materials:
-
3-Phenylpropyl pinacol boronate
-
Morpholine
-
Cu(OAc)₂ (Copper(II) acetate)
-
Pyridine
-
Dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
Reaction Setup: To a round-bottom flask, add Cu(OAc)₂ (0.1 mmol, 10 mol%), 3-phenylpropyl pinacol boronate (1.0 mmol), and activated 4 Å molecular sieves (200 mg).
-
Solvent and Reagents: Add dichloromethane (5 mL) to the flask. Then, add morpholine (1.2 mmol) and pyridine (2.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature, open to the air.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and molecular sieves. Wash the Celite pad with dichloromethane.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield 4-(3-phenylpropyl)morpholine.
| Parameter | Condition | Rationale |
| Catalyst | Cu(OAc)₂ | A common and effective copper catalyst for Chan-Lam couplings.[9] |
| Ligand/Base | Pyridine | Acts as both a ligand to stabilize the copper catalyst and a base to facilitate the reaction. |
| Oxidant | Air (O₂) | Oxygen from the air serves as the terminal oxidant to regenerate the active Cu(II) catalyst.[11][12] |
| Solvent | Dichloromethane (DCM) | A common organic solvent that is suitable for this transformation. |
| Additives | Molecular Sieves | Used to remove water, which can interfere with the reaction. |
Conclusion
3-Phenylpropyl pinacol boronate is a highly effective and versatile building block for the synthesis of complex organic molecules. Its application in palladium-catalyzed Suzuki-Miyaura couplings provides a reliable route to compounds containing a 3-phenylpropyl-aryl motif. Furthermore, its participation in copper-catalyzed Chan-Lam reactions opens avenues for the synthesis of alkylamines under mild conditions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable reagent in their synthetic endeavors, accelerating the discovery and development of new chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 10. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Cu-Catalyzed Coupling of Aliphatic Amines with Alkylboronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis and Utility of 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane
Abstract: This guide provides a comprehensive overview of the synthesis and application of 4,4,5,5-tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane, a versatile alkylboronic pinacol ester. Alkylboronic esters are crucial intermediates in modern organic synthesis, valued for their stability, ease of handling, and broad utility in carbon-carbon bond formation.[1][2] This document details a robust protocol for the synthesis of the title compound via a highly selective, iridium-catalyzed hydroboration of allylbenzene. Furthermore, it presents a detailed methodology for its subsequent use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal and materials chemistry for constructing biaryl and alkyl-aryl structures.[3] The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the underlying chemical principles, safety considerations, and practical execution.
Synthesis via Catalytic Hydroboration
Scientific Principle: The Hydroboration of Alkenes
The hydroboration of alkenes is a powerful reaction that involves the addition of a hydrogen-boron bond across a carbon-carbon double bond.[4][5] For the synthesis of this compound, the starting materials are allylbenzene (3-phenylpropene) and pinacolborane (HBpin).
The key principles governing this transformation are:
-
Regioselectivity: The reaction typically proceeds with anti-Markovnikov selectivity, meaning the boron atom adds to the less substituted carbon of the alkene, and the hydrogen atom adds to the more substituted carbon.[5] This selectivity is crucial for obtaining the desired linear alkylboronic ester from a terminal alkene like allylbenzene.
-
Stereoselectivity: The addition of the H-B bond occurs in a syn fashion, where both atoms add to the same face of the double bond from a four-centered transition state.[6]
-
Catalysis: While some alkenes react with pinacolborane at elevated temperatures, the reaction is often slow and can have side reactions.[7] Transition metal catalysts, particularly those based on iridium or rhodium, are employed to achieve high yields and exceptional regioselectivity under mild conditions.[6][8] Iridium catalysts, such as those derived from [Ir(cod)Cl]₂, are exceptionally effective at directing the boron to the terminal position of the alkene, often with >99% selectivity.[8]
Experimental Workflow: Synthesis
The following diagram outlines the general workflow for the synthesis, purification, and characterization of the target compound.
References
- 1. Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hydroboration - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Iridium-catalyzed hydroboration of alkenes with pinacolborane [organic-chemistry.org]
Application Notes & Protocols: The Strategic Use of 3-Phenylpropyl Boronic Esters in Medicinal Chemistry
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of 3-phenylpropyl boronic ester and its derivatives. Boronic acids and their esters have become a cornerstone in medicinal chemistry, transitioning from niche reagents to essential components in the synthesis of clinically approved therapeutics.[1][2][3] Five boronic acid-based drugs have received FDA approval, highlighting their significance in treating diseases ranging from multiple myeloma to fungal infections.[4] This guide focuses specifically on the 3-phenylpropyl boronic ester scaffold, detailing its primary role as a versatile building block in constructing complex molecular architectures and its potential in advanced prodrug strategies.
The Emergence of Boronic Esters in Drug Discovery
Boronic acids possess unique electronic and physicochemical properties that make them valuable in drug design.[5] Their utility stems from a vacant p-orbital on the boron atom, which allows for reversible covalent interactions with nucleophilic residues in enzyme active sites, making them potent inhibitors.[5] However, free boronic acids can be prone to dehydration and trimerization. Boronic esters, particularly pinacol esters, offer superior stability, making them easier to handle, purify, and store while retaining the latent reactivity of the boronic acid.[6][7] They serve as crucial intermediates in synthesis and are increasingly explored as key components in prodrugs designed for targeted drug release.[4][8]
The 3-phenylpropyl moiety itself is a common structural fragment. When combined with a boronic ester, it becomes a powerful tool for introducing a flexible, lipophilic spacer into a target molecule, a common strategy for optimizing ligand-protein binding interactions and improving pharmacokinetic profiles.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of 3-phenylpropyl boronic ester is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful methods for forming carbon-carbon (C-C) bonds, a fundamental step in the synthesis of countless pharmaceutical agents.[9][10] The reaction couples an organoboron compound (like 3-phenylpropyl boronic ester) with an organohalide or triflate.[10][11] Its widespread use is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts.[5][10]
Mechanistic Rationale
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is crucial and typically requires activation of the boron species by a base.[10] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the 3-phenylpropyl group to the palladium.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple to form the new C-C bond, regenerating the Pd(0) catalyst, which re-enters the cycle.
Protocol: Suzuki-Miyaura Coupling with 3-Phenylpropyl Pinacol Boronate Ester
This protocol outlines a general procedure for coupling an aryl bromide with 3-phenylpropyl pinacol boronate ester. Optimization of catalyst, base, and solvent may be required for specific substrates.
Experimental Rationale:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which deactivates it. All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to ensure catalytic activity.[12]
-
Solvent Choice: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. Water helps dissolve the inorganic base and facilitates the formation of the boronate "ate" complex. Anhydrous conditions can also be employed with specific bases like potassium trimethylsilanolate (TMSOK) to prevent side reactions like protodeboronation.[13]
-
Base Selection: The choice of base is critical. Carbonates (K₂CO₃, Cs₂CO₃) are common and effective. The base accelerates transmetalation, which is often the rate-limiting step.[10]
Materials & Reagents:
| Component | Molar Equivalent | Purpose |
| Aryl Bromide (Ar-Br) | 1.0 | Electrophilic coupling partner |
| 3-Phenylpropyl Pinacol Boronate Ester | 1.2 - 1.5 | Nucleophilic coupling partner (slight excess) |
| Palladium Catalyst (e.g., PdCl₂(dppf)) | 0.01 - 0.05 | Catalyst for C-C bond formation |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 | Activates the boronic ester |
| Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) | ~0.1 M | Reaction medium |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 3-phenylpropyl pinacol boronate ester (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to create an inert atmosphere.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by sparging with argon for 15-20 minutes. Add the solvent mixture to the reaction flask via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 0.02 eq) to the flask. A final flush with argon is recommended.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Advanced Application: Boronic Esters as Prodrug Linkers
A sophisticated application of boronic esters in medicinal chemistry is their use as cleavable linkers in prodrug design.[4] This strategy leverages the unique chemical reactivity of the carbon-boron bond. Specifically, boronic esters can be designed to be stable under normal physiological conditions but cleave in response to specific triggers within a target microenvironment, such as elevated levels of reactive oxygen species (ROS).[8][14]
Rationale for ROS-Responsive Drug Delivery
Many disease states, particularly cancer, are associated with oxidative stress and elevated levels of ROS like hydrogen peroxide (H₂O₂).[4] A prodrug incorporating a boronic ester linker can circulate harmlessly until it reaches the ROS-rich tumor microenvironment. There, the boronic ester is oxidized, triggering a cleavage event that releases the active cytotoxic agent precisely at the site of action, thereby increasing efficacy and reducing systemic toxicity.[8][14]
Conceptual Protocol: Design and Evaluation of a ROS-Responsive Prodrug
This section outlines a conceptual workflow for developing a prodrug using a 3-phenylpropyl boronic ester-containing linker.
-
Parent Drug Selection: Identify a potent therapeutic agent that contains a functional group (e.g., phenol, amine, or alcohol) suitable for attachment to a linker.
-
Linker Synthesis: Synthesize a bifunctional linker. One end will be the 3-phenylpropyl boronic ester (the ROS-trigger), and the other end will have a reactive group (e.g., carboxylic acid, activated carbonate) for conjugation to the parent drug.
-
Prodrug Conjugation: Couple the linker to the parent drug using standard bioconjugation chemistry. Purify the resulting prodrug conjugate by HPLC.
-
Stability Analysis:
-
Objective: To confirm the prodrug is stable under normal physiological conditions.
-
Method: Incubate the prodrug in phosphate-buffered saline (PBS) at pH 7.4 and 37 °C. Monitor its integrity over 24-48 hours using HPLC to detect any premature release of the parent drug.
-
-
ROS-Triggered Cleavage Assay:
-
Objective: To verify that the linker is cleaved in the presence of ROS.
-
Method: Incubate the prodrug in PBS (pH 7.4, 37 °C) with a physiologically relevant concentration of H₂O₂ (e.g., 100 µM). Take aliquots at various time points and analyze by HPLC to quantify the rate of parent drug release.[14]
-
-
In Vitro Efficacy Evaluation:
-
Objective: To demonstrate targeted cytotoxicity.
-
Method: Treat a relevant cancer cell line (e.g., one known to produce high levels of ROS) with the prodrug and the parent drug at various concentrations. Measure cell viability using an MTT or similar assay after 48-72 hours. An effective prodrug should exhibit cytotoxicity comparable to the parent drug, while a non-cleavable control version should be significantly less active.
-
Synthesis of the Key Reagent: 3-Phenylpropyl Pinacol Boronate Ester
The availability of the starting boronic ester is crucial. While often commercially available, an in-house synthesis may be necessary. A common and reliable method involves the reaction of a Grignard reagent with a borate ester, followed by esterification with pinacol.[15]
Protocol: Two-Step Synthesis from 3-Phenylpropyl Bromide
Step A: Grignard Formation and Borylation
-
Setup: Flame-dry a three-neck round-bottom flask containing magnesium turnings (1.5 eq) and a stir bar under a stream of argon. Fit the flask with a condenser, a dropping funnel, and a septum.
-
Initiation: Add a small amount of a solution of 3-phenylpropyl bromide (1.0 eq) in anhydrous THF to the magnesium. A crystal of iodine or gentle heating may be needed to initiate the reaction.
-
Grignard Formation: Once the reaction starts (indicated by bubbling and heat), add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional hour.
-
Borylation: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise, keeping the internal temperature below 10 °C.
-
Hydrolysis: After addition, remove the ice bath and stir at room temperature for 2 hours. Cool the mixture again to 0 °C and slowly quench by adding saturated aqueous ammonium chloride or dilute HCl.
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude 3-phenylpropyl boronic acid, which is used directly in the next step.
Step B: Pinacol Esterification
-
Setup: Dissolve the crude boronic acid from Step A in toluene or hexanes.
-
Esterification: Add pinacol (1.1 eq) to the solution and stir at room temperature. The formation of the ester is an equilibrium process that removes water. The reaction can be driven to completion by stirring over anhydrous magnesium sulfate or by azeotropic removal of water using a Dean-Stark apparatus.
-
Purification: After the reaction is complete (monitored by TLC or GC-MS), filter off any solids. Concentrate the filtrate and purify the residue by vacuum distillation or flash chromatography to yield the pure 3-phenylpropyl pinacol boronate ester.
References
- 1. researchgate.net [researchgate.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. orgsyn.org [orgsyn.org]
- 14. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
The Versatility of 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane in Advanced Materials Synthesis
Introduction: A Gateway to Functional Polymers
In the realm of materials science, the quest for novel organic materials with tailored electronic and photophysical properties is relentless. Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and advanced sensors are just a few examples of technologies that rely on the innovation of new functional polymers. At the heart of this innovation lies the strategic synthesis of well-defined polymer architectures. 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane, a pinacol boronate ester, has emerged as a valuable building block in this pursuit. Its unique structure, combining a reactive boronate ester with a flexible phenylpropyl side chain, offers a versatile platform for the construction of complex organic molecules and polymers. This guide provides a detailed exploration of its applications, underpinned by robust protocols and the scientific rationale for its use in materials science.
The stability and reactivity of boronic esters make them ideal for Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for carbon-carbon bond formation.[1] This reaction's tolerance of a wide range of functional groups and its relatively mild conditions have made it a cornerstone of modern organic synthesis.[1] In polymer chemistry, this translates to the ability to create complex conjugated polymer backbones with precisely controlled structures. The 3-phenylpropyl group of the title compound is particularly noteworthy as it introduces a flexible, non-conjugated side chain that can enhance the solubility and processability of the resulting polymers without significantly disrupting their electronic properties.
Core Application: Synthesis of Conjugated Polymers via Suzuki-Miyaura Polycondensation
The primary application of this compound in materials science is as a monomer in Suzuki-Miyaura polycondensation reactions. This powerful polymerization technique allows for the synthesis of a wide variety of conjugated polymers with applications in organic electronics.[2][3] The general principle involves the palladium-catalyzed reaction between a boronic ester and an organohalide. In the context of polymerization, bifunctional monomers are used to enable chain growth.
The phenylpropyl side chain imparts several desirable properties to the resulting polymers. It can disrupt intermolecular packing, which often leads to increased solubility in common organic solvents. This is a critical factor for the solution-based processing techniques used in the fabrication of many organic electronic devices. Furthermore, the flexible nature of the side chain can influence the morphology of thin films, which in turn affects device performance.
Application Note 1: Synthesis of a Phenyl-Alkyl Substituted Polyfluorene Derivative
This section outlines the synthesis of a copolymer of 9,9-dioctylfluorene and a monomer unit derived from this compound. Polyfluorenes are a class of blue-emitting conjugated polymers widely used in OLEDs. The incorporation of the phenylpropyl monomer can be used to tune the optoelectronic properties and improve the processability of the final polymer.
Experimental Workflow
Caption: Workflow for the synthesis and characterization of a polyfluorene copolymer.
Detailed Protocol: Suzuki-Miyaura Polycondensation
Materials:
-
2,7-dibromo-9,9-dioctylfluorene (Monomer 1)
-
This compound (Monomer 2)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Phenylboronic acid (for end-capping)
-
Bromobenzene (for end-capping)
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 2,7-dibromo-9,9-dioctylfluorene (e.g., 1 mmol) and this compound (e.g., 1 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen at least three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous potassium carbonate (e.g., 4 mmol) and the palladium catalyst, Pd(PPh3)4 (e.g., 0.02 mmol).
-
Solvent Addition: Add anhydrous toluene (e.g., 20 mL) and degassed deionized water (e.g., 5 mL) via syringe.
-
Polymerization: Heat the reaction mixture to reflux (approximately 90 °C) with vigorous stirring. The polymerization is typically allowed to proceed for 24 to 48 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.
-
End-Capping: To terminate the polymerization and ensure stable end-groups, add a small amount of phenylboronic acid (e.g., 0.1 mmol) and stir for 2 hours, followed by the addition of bromobenzene (e.g., 0.1 mmol) and stirring for another 2 hours.
-
Polymer Precipitation: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing vigorously stirring methanol (e.g., 200 mL). The polymer will precipitate as a fibrous solid.
-
Purification:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer sequentially with water, methanol, and acetone to remove residual salts and oligomers.
-
For further purification, perform Soxhlet extraction with a suitable solvent sequence, for example, methanol, acetone, hexane, and finally chloroform to isolate the pure polymer fraction.
-
Precipitate the polymer from the chloroform fraction by adding it to methanol.
-
Collect the final polymer by filtration and dry it under vacuum at 40-50 °C overnight.
-
Expected Results and Characterization
The resulting polymer is expected to be a yellowish, fibrous solid, soluble in common organic solvents like chloroform, toluene, and tetrahydrofuran.
| Characterization Technique | Expected Observations |
| ¹H NMR Spectroscopy | Appearance of broad signals in the aromatic region corresponding to the polymer backbone. Signals from the octyl and phenylpropyl side chains will also be present. The disappearance of the C-Br and C-B(pin) signals indicates successful polymerization. |
| Gel Permeation Chromatography (GPC) | A monomodal or bimodal distribution indicating the molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer. A higher molecular weight fraction corresponds to the desired polymer. |
| UV-Vis Spectroscopy | An absorption maximum (λ_max) in the UV-blue region of the electromagnetic spectrum, characteristic of the polyfluorene backbone. |
| Photoluminescence (PL) Spectroscopy | Emission of blue light when excited at its absorption maximum, with a specific emission wavelength that can be tuned by the incorporation of the phenylpropyl comonomer. |
| Cyclic Voltammetry (CV) | Reversible oxidation and reduction peaks, from which the HOMO and LUMO energy levels of the polymer can be estimated. |
Application Note 2: Rationale for Experimental Choices and Self-Validation
The success of a Suzuki-Miyaura polycondensation is highly dependent on the careful selection of reaction parameters. The protocol described above is designed to be a self-validating system, where the outcomes of the characterization steps confirm the success of the synthesis.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it and halt the polymerization. Therefore, maintaining an inert atmosphere is crucial.
-
Biphasic Solvent System (Toluene/Water): The organic solvent (toluene) is necessary to dissolve the monomers and the growing polymer chain. The aqueous phase is required to dissolve the inorganic base (K2CO3). The phase transfer of the boronate species to the organic phase is a key step in the catalytic cycle.
-
Base (K2CO3): The base is essential for the activation of the boronic ester, facilitating the transmetalation step in the Suzuki-Miyaura catalytic cycle.
-
End-Capping: This step is critical for producing a stable polymer. Uncapped polymer chains can have reactive end-groups (boronic esters or bromides) that can degrade over time or cross-link, affecting the material's properties and device stability.
-
Purification (Soxhlet Extraction): This rigorous purification method is necessary to remove catalyst residues, unreacted monomers, and low molecular weight oligomers. Catalyst impurities can act as charge traps in electronic devices, severely limiting their performance.
Self-Validating System:
The combination of characterization techniques provides a comprehensive picture of the synthesized polymer, validating the success of the protocol.
Caption: Self-validating workflow for polymer synthesis.
Conclusion: A Versatile Tool for Materials Innovation
This compound is more than just a chemical reagent; it is a key that unlocks a vast landscape of functional polymers. Its utility in Suzuki-Miyaura polycondensation allows for the rational design and synthesis of materials with tailored properties for a range of applications in organic electronics and beyond. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile building block in their pursuit of the next generation of advanced materials. The careful execution of the synthetic procedures, coupled with thorough characterization, will undoubtedly lead to further innovations in this exciting field.
References
- 1. Poly(1,4-phenylene vinylene) Derivatives with Ether Substituents to Improve Polymer Solubility for Use in Organic Light-Emitting Diode Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions with 3-Phenylpropyl Pinacol Boronate
Foreword: The Versatility of Alkylboronic Esters in Modern Synthesis
The advent of palladium-catalyzed cross-coupling reactions has fundamentally transformed the landscape of organic synthesis, empowering chemists in academia and industry to construct complex molecular architectures with unprecedented efficiency. Among the vast arsenal of coupling partners, organoboron reagents, particularly boronic acids and their esters, have risen to prominence due to their stability, low toxicity, and functional group tolerance.[1][2] While aryl and vinylboronic esters have been extensively studied and applied, the utilization of their alkyl counterparts, such as 3-phenylpropyl pinacol boronate, opens new avenues for the formation of C(sp²)-C(sp³) bonds—a critical linkage in a myriad of pharmaceutical agents and functional materials.
This guide provides a comprehensive overview of palladium-catalyzed reactions involving 3-phenylpropyl pinacol boronate. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors. Beyond a mere recitation of procedures, this document delves into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental choices to ensure robust and reproducible outcomes.
The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for coupling organoboron reagents with organic halides or triflates.[3][4] Its impact on both academic and industrial research has been immense.[5] The reaction's success stems from its mild conditions, broad substrate scope, and the commercial availability of a diverse array of catalysts and reagents.[1]
Mechanistic Insights: The Palladium Catalytic Cycle
A fundamental understanding of the catalytic cycle is paramount for troubleshooting and optimizing Suzuki-Miyaura couplings. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7]
-
Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (R¹-X) to a coordinatively unsaturated Pd(0) complex, which is typically generated in situ. This step, often the rate-determining one, forms a Pd(II) intermediate.[3][7] The reactivity of the halide follows the order I > OTf > Br > Cl.[3] The choice of ligand on the palladium center is crucial; electron-rich and bulky ligands, such as dialkylbiaryl phosphines, can accelerate this step by stabilizing the resulting Pd(II) complex and promoting the formation of the active monoligated Pd(0) species.[5][8][9]
-
Transmetalation: In this step, the organic moiety from the boronic ester is transferred to the palladium center. This process requires the presence of a base, which activates the organoboron reagent to form a more nucleophilic "ate" complex.[10] The exact mechanism of transmetalation can vary, but it results in a diorganopalladium(II) complex.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][7]
Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Protocol: Suzuki-Miyaura Coupling of 3-Phenylpropyl Pinacol Boronate with Aryl Bromides
This protocol provides a general procedure for the coupling of 3-phenylpropyl pinacol boronate with a range of aryl bromides. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
3-Phenylpropyl pinacol boronate
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 3-phenylpropyl pinacol boronate (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (2 mL). Stir for 10 minutes at room temperature until a homogeneous solution is formed. Note: The use of pre-catalysts can simplify this step and often leads to more reproducible results.[11]
-
Inerting the System: Seal the reaction vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Addition of Solvent and Catalyst: Under a positive pressure of inert gas, add toluene (8 mL) and degassed water (2 mL) to the reaction vessel, followed by the catalyst premix.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Data Summary: Typical Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective precursors for generating the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands that promote oxidative addition and stabilize the active catalyst.[5] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Essential for the transmetalation step to form the boronate "ate" complex.[10] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Biphasic solvent systems are common and often enhance reaction rates.[1] |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the reaction to completion. |
Expanding the Toolbox: Heck and Sonogashira-Type Couplings
While the Suzuki-Miyaura coupling is the most prevalent reaction for boronic esters, the development of novel catalytic systems is expanding the utility of these reagents into other important C-C bond-forming reactions.
The Heck Reaction: Arylation and Vinylation of Alkenes
The Heck reaction, or Mizoroki-Heck reaction, traditionally involves the coupling of an unsaturated halide with an alkene.[12] An oxidative version of the Heck reaction can utilize organoboron reagents.[13][14] This variant proceeds through a different catalytic cycle, initiated by transmetalation rather than oxidative addition, and requires a reoxidant to regenerate the active Pd(II) catalyst.[13]
Proposed Protocol: Oxidative Heck-Type Coupling of 3-Phenylpropyl Pinacol Boronate with an Alkene
This protocol is a theoretical model based on established principles of oxidative Heck reactions and may require significant optimization.
Materials:
-
3-Phenylpropyl pinacol boronate
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) trifluoroacetate (Pd(TFA)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Benzoquinone (BQ) as an oxidant
-
Methanol
Procedure:
-
Reaction Setup: In a reaction vessel, combine 3-phenylpropyl pinacol boronate (1.2 mmol, 1.2 equiv), the alkene (1.0 mmol, 1.0 equiv), Pd(TFA)₂ (0.02 mmol, 2 mol%), dppp (0.03 mmol, 3 mol%), and benzoquinone (1.2 mmol, 1.2 equiv).
-
Inerting and Solvent Addition: Seal the vessel, evacuate and backfill with an inert gas. Add anhydrous methanol (5 mL).
-
Reaction: Heat the mixture to 100-120 °C and monitor by GC-MS.
-
Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography.
Diagram 2: Experimental Workflow for a Palladium-Catalyzed Cross-Coupling Reaction
Caption: A general workflow for performing a palladium-catalyzed cross-coupling reaction.
The Sonogashira Coupling: Synthesis of Alkynes
The Sonogashira reaction is a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically employing both palladium and copper catalysts.[15][16] While less common, Sonogashira-type couplings of organoboron reagents with terminal alkynes have been reported.[17]
Considerations for Sonogashira-Type Coupling with 3-Phenylpropyl Pinacol Boronate:
The direct Sonogashira-type coupling of an alkylboronic ester is not a well-established transformation. The development of such a protocol would likely require significant research into novel catalyst systems that can facilitate the necessary transmetalation and reductive elimination steps. Researchers interested in this transformation should consult the literature on Sonogashira couplings of other organometallic reagents for starting points in methods development.
Applications in Drug Discovery and Development
The ability to forge C(sp²)-C(sp³) bonds using reagents like 3-phenylpropyl pinacol boronate is of immense value in medicinal chemistry. This structural motif is present in numerous biologically active molecules. The mild and functional-group-tolerant nature of the Suzuki-Miyaura coupling allows for the late-stage functionalization of complex intermediates, a crucial strategy in modern drug discovery.[18] Boronic acids and their derivatives themselves are also being explored for their therapeutic potential.[19][20]
Troubleshooting and Optimization
-
Low Yield: Consider screening different ligands, bases, and solvents. Ensure all reagents are pure and the reaction is performed under strictly anaerobic conditions.
-
Protodeboronation: The cleavage of the C-B bond by a proton source can be a significant side reaction, especially with electron-rich or sterically hindered boronic esters.[18] Using anhydrous solvents and a non-aqueous base may mitigate this issue.
-
Homocoupling of the Boronic Ester: This side reaction can occur under certain conditions. Adjusting the stoichiometry of the reagents or the catalyst loading may be beneficial.
Conclusion
3-Phenylpropyl pinacol boronate is a valuable and versatile building block for the synthesis of complex organic molecules. The Suzuki-Miyaura coupling provides a robust and reliable method for its incorporation into a wide range of structures. While its application in other palladium-catalyzed reactions such as the Heck and Sonogashira couplings is less established, it represents an exciting area for future research and methods development. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction parameters are key to successfully employing this reagent in any synthetic campaign.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery - Google Patents [patents.google.com]
Application Notes and Protocols for the Borylation of 3-Phenylpropanol
Introduction: The Strategic Value of Aliphatic Boronate Esters
Organoboron compounds, particularly boronic acids and their corresponding esters, are foundational pillars in modern synthetic chemistry. Their prominence is largely due to their role as versatile intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional reliability. While the synthesis of aryl boronate esters is well-established, the selective formation of their aliphatic counterparts from simple hydrocarbon precursors has historically presented a significant challenge.
The direct conversion of a carbon-hydrogen (C–H) bond into a carbon-boron (C–B) bond represents a paradigm shift in synthetic efficiency, minimizing the need for pre-functionalized starting materials and reducing waste.[1] This application note provides a detailed experimental protocol for the iridium-catalyzed C–H borylation of 3-phenylpropanol, a reaction that selectively targets an unactivated primary C–H bond. This process yields 2-(3-phenylpropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable building block for drug discovery and materials science. We will delve into the mechanistic underpinnings of this transformation, provide a robust, step-by-step protocol, and offer insights into troubleshooting and characterization.
Mechanistic Rationale: The Iridium Catalytic Cycle
The selective borylation of a terminal methyl C–H bond in the presence of other potentially reactive sites (secondary C–H, benzylic C–H, and aromatic C–H) is achieved through a carefully orchestrated catalytic cycle, typically employing an iridium(I) precursor and a bipyridine or phenanthroline-based ligand.[2][3] The generally accepted mechanism proceeds through Ir(III) and Ir(V) intermediates.[4]
-
Catalyst Activation: The iridium(I) precatalyst, such as [Ir(COD)OMe]2, reacts with the diboron reagent, bis(pinacolato)diboron (B₂pin₂), and the ligand to form the catalytically active Ir(III)-tris(boryl) species. This is the key species that enters the catalytic cycle.[4]
-
C–H Oxidative Addition: The Ir(III)-tris(boryl) complex coordinates to the alkane substrate. The turnover-limiting step is typically the oxidative addition of a primary C–H bond to the iridium center, forming a transient Ir(V) intermediate.[5] This step is highly regioselective, favoring the sterically least hindered C–H bond—in this case, the terminal methyl group of the propyl chain.[1][6] Iridium catalysts are particularly effective at differentiating primary from secondary C-H bonds.[6]
-
Reductive Elimination: The Ir(V) intermediate rapidly undergoes reductive elimination, forming the desired C–B bond of the product, 2-(3-phenylpropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and an Ir(III)-hydrido-bis(boryl) species.
-
Catalyst Regeneration: The Ir(III)-hydrido species reacts with another equivalent of B₂pin₂ to regenerate the active Ir(III)-tris(boryl) catalyst and release a molecule of H-Bpin, completing the cycle.
The choice of ligand is critical. Ligands such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) or 2-methylphenanthroline (2-mphen) have been shown to enhance catalytic activity and stability, enabling the reaction to proceed efficiently with the substrate as the limiting reagent.[6]
Caption: Simplified Iridium-Catalyzed C-H Borylation Cycle.
Detailed Experimental Protocol
This protocol describes the borylation of 3-phenylpropanol on a 1.0 mmol scale. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Mmol | Supplier/Grade | CAS No. |
| 3-Phenylpropanol | C₉H₁₂O | 136.19 | 136 mg (131 µL) | 1.0 | Sigma-Aldrich, 99% | 122-97-4 |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 381 mg | 1.5 | Oakwood, >98% | 73183-34-3 |
| [Ir(COD)OMe]₂ | C₁₈H₃₀Ir₂O₂ | 662.88 | 16.6 mg | 0.025 | Strem, 98% | 12148-71-9 |
| 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) | C₁₈H₂₄N₂ | 268.39 | 14.8 mg | 0.055 | Sigma-Aldrich, 98% | 729-00-0 |
| Cyclooctane | C₈H₁₆ | 112.21 | 3.0 mL | - | Acros, Anhydrous | 292-64-8 |
Equipment
-
25 mL Schlenk flask equipped with a magnetic stir bar
-
Condenser (water-cooled)
-
Schlenk line with Argon or Nitrogen supply
-
Heating mantle with a temperature controller and thermocouple
-
Standard glassware for workup (separatory funnel, round-bottom flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for borylation.
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL Schlenk flask containing a magnetic stir bar, add [Ir(COD)OMe]₂ (16.6 mg, 0.025 mmol, 2.5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (14.8 mg, 0.055 mmol, 5.5 mol%), and bis(pinacolato)diboron (381 mg, 1.5 mmol, 1.5 equiv.).
-
Causality: The iridium precursor and ligand are added first to allow for pre-coordination. B₂pin₂ is used in excess to drive the reaction to completion.
-
-
Inerting: Seal the flask with a rubber septum, connect it to the Schlenk line, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Causality: The iridium catalyst is sensitive to oxygen and moisture, which can lead to deactivation.[7] Rigorous exclusion of air is critical for reproducibility and high yield.
-
-
Addition of Substrate and Solvent: Through the septum via syringe, add anhydrous cyclooctane (3.0 mL), followed by 3-phenylpropanol (131 µL, 1.0 mmol, 1.0 equiv.).
-
Causality: Cyclooctane is an inert, high-boiling solvent suitable for this reaction temperature. The substrate is added last as it is the limiting reagent.
-
-
Reaction: Place the flask in a pre-heated heating mantle at 80 °C and allow the reaction to stir for 16 hours. The reaction mixture should be a homogeneous solution.
-
Causality: Elevated temperature is required to overcome the activation energy for C–H bond cleavage. 16 hours is a typical timeframe to ensure high conversion.
-
-
Work-up: After 16 hours, remove the flask from the heat and allow it to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting residue in a minimal amount of dichloromethane and directly load it onto a silica gel column. Elute using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate). Combine the fractions containing the product, identified by TLC analysis.
-
Causality: Column chromatography is necessary to separate the desired boronate ester product from the remaining starting material, excess B₂pin₂, and catalyst residues. Boronate esters can sometimes be sensitive to hydrolysis on silica gel, so the chromatography should be performed efficiently.[8]
-
-
Isolation: Concentrate the pure fractions on a rotary evaporator to yield 2-(3-phenylpropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless oil.
Product Characterization
The identity and purity of the product should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the phenyl group (~7.3-7.1 ppm), the propyl chain protons, and a sharp singlet for the 12 equivalent methyl protons of the pinacol group at ~1.25 ppm.
-
¹³C NMR (101 MHz, CDCl₃): Signals corresponding to the aromatic carbons, the propyl chain carbons, the quaternary carbons of the pinacol group (~83 ppm), and the methyl carbons (~25 ppm) should be observed.
-
¹¹B NMR (128 MHz, CDCl₃): A broad singlet is expected in the range of δ 30-34 ppm, which is characteristic of a tetracoordinate boronate ester.[9]
-
Mass Spectrometry (e.g., GC-MS or ESI-MS): The mass spectrum should show the molecular ion peak or a characteristic fragment corresponding to the product.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Fume Hood: All manipulations of reagents and the reaction itself should be conducted in a well-ventilated fume hood.
-
Bis(pinacolato)diboron (B₂pin₂): This reagent can cause skin, eye, and respiratory irritation.[10][11] Avoid inhalation of dust and direct contact.
-
Iridium Catalyst: Organometallic catalysts should be handled with care. While toxicity data may be limited, they should be treated as potentially hazardous.
-
Solvents: Cyclooctane is flammable. Keep away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation due to oxygen or moisture. 2. Impure reagents or solvents. 3. Insufficient reaction temperature or time. | 1. Improve inert atmosphere technique; use a glovebox if possible. 2. Use freshly purified solvents and high-purity reagents. 3. Increase temperature to 100 °C or extend reaction time to 24 h. Monitor by TLC or GC-MS. |
| Formation of Multiple Products | 1. Borylation at other positions (e.g., benzylic, aromatic). 2. Over-borylation (diborylated products). | 1. This catalyst system is highly selective for primary C-H bonds. If other isomers are observed, consider screening other ligands. 2. Reduce the equivalents of B₂pin₂ to 1.1-1.2. |
| Product Degradation during Purification | 1. Hydrolysis of the boronate ester on acidic silica gel. | 1. Neutralize the silica gel by pre-treating it with a solution of triethylamine in hexanes (1-2%), then drying. 2. Perform the chromatography quickly. 3. Consider alternative purification methods like Kugelrohr distillation if the product is thermally stable. |
| Impurity Co-elutes with Product | 1. Symmetrical biphenyl-type impurity from side reactions. | 1. This is more common in Miyaura borylations of aryl halides but can indicate catalyst issues. Ensure rigorous exclusion of water which can promote side reactions.[12] |
References
- 1. Borylation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp 3 )–H borylation of chlorosilanes - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01592D [pubs.rsc.org]
- 5. Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diverse functionalization of strong alkyl C–H bonds by undirected borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. aksci.com [aksci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. catalysis-consulting.com [catalysis-consulting.com]
Application Notes & Protocols: Catalytic Systems for Reactions Involving 3-Phenylpropyl Boronic Ester
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of 3-Phenylpropyl Boronic Ester in Modern Synthesis
The 3-phenylpropyl boronic ester, particularly the pinacol ester (2-(3-phenylpropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), represents a valuable and versatile building block in contemporary organic synthesis. As an sp³-hybridized organoboron compound, it serves as a stable, easy-to-handle precursor for the 3-phenylpropyl moiety, a common substructure in pharmaceuticals, agrochemicals, and materials. Unlike their corresponding boronic acids, which can be prone to dehydration to form boroxines, pinacol esters offer enhanced stability, facilitating purification, storage, and handling.[1][2]
This guide provides an in-depth exploration of the primary catalytic systems employed for transformations of 3-phenylpropyl boronic ester. We will move beyond simple procedural lists to dissect the underlying principles of each reaction class, offering field-proven insights into the selection of catalysts, ligands, and conditions. The protocols described herein are designed to be self-validating, grounded in established mechanistic understanding to empower researchers in drug development and chemical synthesis to achieve robust and reproducible outcomes. The main applications covered are the palladium-catalyzed Suzuki-Miyaura cross-coupling for C-C bond formation, the copper-catalyzed Chan-Lam coupling for C-N bond formation, and the oxidative transformation to the corresponding alcohol.
Section 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C(sp²)-C(sp³) Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its power in forging carbon-carbon bonds.[3] While traditionally used for coupling sp²-hybridized centers, recent advancements have expanded its scope to include sp³-hybridized alkyl boronic esters like 3-phenylpropyl pinacol boronate.[4][5]
Principle and Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura reaction is a well-defined sequence involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][6] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[7] The choice of ligand is crucial here; bulky, electron-rich phosphine ligands, such as dialkylbiaryl phosphines, are known to promote this step and stabilize the active catalyst.[5][8]
-
Transmetalation : This is often the rate-determining step, especially for alkyl boronic esters. The organic group is transferred from the boron atom to the palladium center. This process requires activation of the boronic ester by a base (e.g., carbonate, phosphate, or alkoxide) to form a more nucleophilic "ate" complex.[1][9] The presence of water can sometimes be beneficial, presumably by facilitating the hydrolysis of the boronic ester to a more reactive species.[8]
-
Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination, where the two organic fragments are coupled to form the final product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[6][7]
A key challenge with alkylboron reagents is the potential for β-hydride elimination from the alkyl-palladium intermediate, which leads to undesired alkene byproducts. The selection of appropriate ligands and reaction conditions is paramount to ensure that reductive elimination is favored over this competing pathway.[10]
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Coupling of 3-Phenylpropyl Pinacol Boronate with 4-Bromoanisole
This protocol details a representative procedure for the C(sp²)-C(sp³) coupling of an aryl bromide with 3-phenylpropyl pinacol boronate.
Materials:
-
3-Phenylpropyl pinacol boronate
-
4-Bromoanisole
-
Pd(OAc)₂ (Palladium(II) acetate)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
K₃PO₄ (Potassium phosphate)
-
Toluene
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation : To a dry reaction vessel equipped with a magnetic stir bar, add 3-phenylpropyl pinacol boronate (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and K₃PO₄ (2.0 equiv.).
-
Catalyst Preparation : In a separate vial, pre-mix the catalyst by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of toluene under an inert atmosphere.
-
Reaction Setup : Evacuate and backfill the reaction vessel with an inert gas (repeat 3 times).
-
Solvent Addition : Add toluene and degassed water to the reaction vessel to create a 10:1 toluene:water solvent system (concentration of aryl halide ~0.2 M).
-
Catalyst Addition : Add the pre-mixed catalyst solution to the reaction mixture via syringe.
-
Reaction Conditions : Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired 1-methoxy-4-(3-phenylpropyl)benzene.
Data Summary: Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended System | Rationale / Comments |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts that are reduced in situ to the active Pd(0) species.[1] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich dialkylbiaryl phosphines are effective for C(sp³)-C(sp²) couplings, promoting reductive elimination.[8] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger, non-nucleophilic bases are often required to form the boronate "ate" complex for efficient transmetalation.[3] |
| Solvent | Toluene, Dioxane, THF (often with H₂O) | Aprotic solvents are common. A small amount of water can accelerate transmetalation.[5][8] |
| Temperature | 80 - 110 °C | Elevated temperatures are typically necessary to drive the reaction, especially the transmetalation step. |
| Typical Yield | 60 - 95% | Highly dependent on substrates and precise conditions. |
Section 2: Copper-Catalyzed Chan-Lam C-N Bond Formation
The Chan-Lam coupling provides a powerful alternative to palladium-catalyzed methods for constructing carbon-heteroatom bonds, particularly C-N and C-O bonds.[11][12] It utilizes an inexpensive and abundant copper catalyst and is often performed open to the air, making it an attractive method from a practical standpoint.[13]
Principle and Mechanistic Insight
The Chan-Lam reaction couples an organoboron reagent with an N-H or O-H containing compound.[14] The mechanism is distinct from palladium-catalyzed couplings and is generally understood to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(II) cycle, with atmospheric oxygen often serving as the terminal oxidant.[11]
-
Ligand Exchange/Transmetalation : The reaction initiates with the interaction between the Cu(II) salt (e.g., Cu(OAc)₂) and both the boronic ester and the amine. A copper-aryl or copper-alkyl species is formed.[14]
-
Oxidative Coupling : A proposed key intermediate is a Cu(III) species, which undergoes reductive elimination to form the C-N bond and a Cu(I) species.[11]
-
Catalyst Regeneration : The Cu(I) is re-oxidized to the active Cu(II) state by an oxidant, which is often simply oxygen from the air.[13]
A significant challenge when using boronic esters is the inhibitory effect of the pinacol byproduct, which can chelate to the copper center and stall the catalytic cycle.[15] Recent studies have shown that additives like boric acid can sequester the pinacol, mitigating this inhibition and leading to a more general and efficient protocol.[15][16] For alkyl boronic esters, the transmetalation step can be sluggish, sometimes requiring specialized ligands or alternative radical-based pathways to achieve efficient coupling.[10][17]
Visualization: The Chan-Lam Catalytic Cycle
Caption: Proposed catalytic cycle for the copper-catalyzed Chan-Lam amination reaction.
Application Protocol: Amination of 3-Phenylpropyl Pinacol Boronate with Aniline
This protocol is adapted from methodologies designed to overcome the limitations of boronic ester reactivity in Chan-Lam couplings.[15]
Materials:
-
3-Phenylpropyl pinacol boronate
-
Aniline
-
Cu(OAc)₂ (Copper(II) acetate)
-
B(OH)₃ (Boric acid)
-
Acetonitrile (MeCN)
-
3 Å Molecular Sieves (activated)
-
Reaction vessel
Procedure:
-
Vessel Preparation : To a reaction vessel containing a magnetic stir bar, add Cu(OAc)₂ (1.0 equiv.), boric acid (2.0 equiv.), and activated 3 Å molecular sieves (~150 mg per 0.5 mmol of boronic ester).
-
Reagent Addition : Add 3-phenylpropyl pinacol boronate (1.0 equiv.), aniline (2.0 equiv.), and acetonitrile (~0.3 M).
-
Reaction Conditions : Seal the vessel (or leave open to air, depending on the specific amine's sensitivity to oxidation) and heat the mixture to 70 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Typical reaction times are 18-24 hours.
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic solids.
-
Extraction : Wash the filtrate with saturated aqueous NaHCO₃, followed by water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography to yield N-(3-phenylpropyl)aniline.
Data Summary: Chan-Lam Reaction Parameters
| Parameter | Recommended System | Rationale / Comments |
| Copper Source | Cu(OAc)₂, Cu(OTf)₂ | Copper(II) acetate is the most common and cost-effective catalyst.[14] |
| Ligand | Pyridine, Diketimines (nacnac), or None | Often run without an added ligand, though pyridine is common. Specialized ligands can be required for challenging substrates.[10][11] |
| Base | Pyridine, Et₃N, or None | Often, no external base is needed as the amine substrate can act as a base.[13] |
| Solvent | CH₂Cl₂, MeCN, THF, MeOH | A range of solvents can be used. MeCN and CH₂Cl₂ are common choices.[14] |
| Additive | B(OH)₃ | Boric acid is a crucial additive to sequester pinacol and prevent catalyst inhibition when using boronic esters.[15][16] |
| Temperature | Room Temp. - 80 °C | Mild conditions are a hallmark of this reaction, though heating is often required for alkyl boronic esters.[12] |
| Typical Yield | 50 - 85% | Can be lower than Suzuki couplings, especially with less reactive alkyl boronic esters. |
Section 3: Oxidative Hydroxylation to 3-Phenylpropan-1-ol
A fundamental transformation of organoboranes is their oxidation to the corresponding alcohol. This reaction provides a formal method for the hydroxylation of the carbon atom that was bonded to boron. For 3-phenylpropyl boronic ester, this provides a straightforward route to 3-phenylpropan-1-ol.
Principle and Mechanistic Insight
The oxidation of boronic esters is typically achieved with an alkaline solution of hydrogen peroxide or sodium perborate. The mechanism involves the following key steps:
-
Nucleophilic Attack : The hydroperoxide anion (HOO⁻), formed from H₂O₂ under basic conditions, attacks the electrophilic boron atom of the boronic ester to form a tetracoordinate boronate intermediate.
-
1,2-Migration : A rearrangement occurs where the alkyl group (3-phenylpropyl) migrates from the boron to the adjacent oxygen atom, displacing a hydroxide ion. This is the key C-B to C-O bond-forming step and occurs with retention of configuration at the migrating carbon.
-
Hydrolysis : The resulting borate ester is then hydrolyzed under the aqueous basic conditions to release the final alcohol product, 3-phenylpropan-1-ol, and boric acid salts.
Visualization: Workflow for Oxidative Hydroxylation
Caption: Experimental workflow for the oxidation of a boronic ester to an alcohol.
Application Protocol: Oxidation of 3-Phenylpropyl Pinacol Boronate
Materials:
-
3-Phenylpropyl pinacol boronate
-
Tetrahydrofuran (THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
Procedure:
-
Dissolution : Dissolve 3-phenylpropyl pinacol boronate (1.0 equiv.) in THF in a round-bottom flask equipped with a stir bar.
-
Cooling : Cool the solution to 0 °C in an ice bath.
-
Base and Oxidant Addition : Slowly and sequentially add the 3 M NaOH solution followed by the dropwise addition of 30% H₂O₂. Caution : This addition can be exothermic. Maintain the temperature below 20 °C.
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Quenching : Carefully quench the reaction by cooling it back to 0 °C and slowly adding saturated aqueous Na₂S₂O₃ solution to decompose excess peroxide.
-
Extraction : Dilute the mixture with ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography to yield pure 3-phenylpropan-1-ol.
Data Summary: Oxidation Reaction Parameters
| Parameter | Recommended System | Rationale / Comments |
| Oxidant | H₂O₂, Sodium Perborate (NaBO₃) | H₂O₂ is common and effective. NaBO₃ is a solid, easier-to-handle source of H₂O₂. |
| Base | NaOH, KOH | Required to generate the nucleophilic hydroperoxide anion from the oxidant. |
| Solvent | THF / H₂O | A co-solvent system is needed to solubilize both the organic boronic ester and the aqueous reagents. |
| Temperature | 0 °C to Room Temperature | The reaction is often initiated at 0 °C to control the initial exotherm and then allowed to warm. |
| Typical Yield | > 90% | This transformation is generally very high-yielding and clean. |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. sciforum.net [sciforum.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Amidation of Primary and Secondary Alkyl Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 12. marmacs.org [marmacs.org]
- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane
Welcome to the dedicated technical support guide for the purification of 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and similar pinacol boronate esters. Here, we address common challenges and frequently asked questions to help you achieve high purity and yield in your experiments.
Troubleshooting Guide
This section tackles specific issues you may encounter during the purification process, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: My compound is streaking or sticking to the baseline during silica gel column chromatography.
Question: I'm attempting to purify my crude this compound using standard silica gel chromatography, but the product is either streaking badly on the TLC plate or not eluting from the column. What's causing this and how can I fix it?
Answer: This is a common issue when purifying pinacol boronate esters on silica gel. The problem often stems from the interaction between the Lewis acidic boron atom and the acidic silanol groups on the surface of the silica gel. This can lead to several undesirable outcomes:
-
Hydrolysis: The acidic silica can catalyze the hydrolysis of the pinacol ester back to the more polar 3-phenylpropylboronic acid, which will stick to the silica and streak.[1][2][3]
-
Over-adsorption: Even without complete hydrolysis, the Lewis acidic boron can strongly adsorb to the silica surface, preventing clean elution.[4][5][6]
Solutions:
-
Use Neutral or Deactivated Silica:
-
Triethylamine (TEA) Wash: Before packing your column, you can slurry the silica gel in your starting eluent containing a small amount of triethylamine (e.g., 0.1-1%). This deactivates the acidic sites on the silica.[6]
-
Boric Acid Impregnated Silica: A more specialized technique involves impregnating the silica gel with boric acid. This can surprisingly suppress the over-adsorption of pinacol boronate esters.[4][5]
-
-
Switch to a Different Stationary Phase:
-
Neutral Alumina: Alumina is less acidic than silica and can be an excellent alternative for the chromatography of boronate esters.[7] It's advisable to use neutral alumina to avoid any potential base-catalyzed reactions.
-
-
Optimize Your Solvent System:
-
If you must use silica, consider less polar solvent systems. For a relatively nonpolar compound like this compound, a gradient of ethyl acetate in hexanes or dichloromethane in hexanes should be effective.
-
Issue 2: My final product shows the presence of boronic acid in the NMR spectrum.
Question: After purification, my ¹H NMR spectrum shows my desired product, but also signals corresponding to 3-phenylpropylboronic acid and pinacol. What is the source of this impurity?
Answer: The presence of the corresponding boronic acid and pinacol is a clear indication of hydrolysis of your pinacol boronate ester. This can happen at several stages:
-
During Aqueous Work-up: Prolonged exposure to acidic or basic aqueous conditions during the reaction work-up can cause hydrolysis.
-
On Silica Gel: As mentioned in the previous issue, the acidic nature of silica gel can lead to on-column hydrolysis.[1][2]
-
During Storage: Pinacol boronate esters are generally more stable than boronic acids, but they can still hydrolyze over time, especially if exposed to moisture.[8]
Solutions:
-
Anhydrous Work-up: If your reaction conditions allow, perform an anhydrous work-up. This can involve filtering off any solid reagents or byproducts and directly concentrating the reaction mixture before purification.
-
Minimize Contact with Water: During an aqueous work-up, use brine washes to minimize the amount of dissolved water in the organic layer and work quickly. Ensure your organic extracts are thoroughly dried with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent removal.
-
Purification Method: If hydrolysis on silica is suspected, switch to neutral alumina chromatography or consider non-chromatographic purification methods like distillation or recrystallization.
-
Proper Storage: Store your purified product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound?
For a relatively non-polar and thermally stable compound like this compound, vacuum distillation is often an excellent choice, particularly for larger scales.[9][10] It can effectively remove non-volatile impurities. For smaller scales or when distillation is not feasible, flash column chromatography on neutral alumina is a reliable alternative.[7]
Q2: Can I use recrystallization to purify this compound?
Recrystallization is a powerful purification technique if your compound is a solid at room temperature and you can find a suitable solvent system.[7][11] For oily products, which is common for alkyl boronate esters, this method is not applicable.[7] If your product is an oil but you have solid impurities, you can attempt to precipitate the impurities by dissolving the crude product in a minimal amount of a "good" solvent and then adding a "bad" solvent (anti-solvent) to crash out the unwanted solids.
Q3: How can I monitor the purity of my fractions during column chromatography?
Since this compound contains a phenyl group, it is UV active, making TLC analysis with a UV indicator straightforward. For staining, a potassium permanganate (KMnO₄) stain is effective for visualizing organic compounds. A cerium ammonium molybdate (CAM) stain can also be used, which often gives a characteristic blue spot for boron-containing compounds.[12]
Q4: What should I look for in the ¹H and ¹¹B NMR spectra to confirm the purity of my product?
-
¹H NMR: In the ¹H NMR spectrum of pure this compound, you should expect to see:
-
A sharp singlet around 1.2-1.3 ppm integrating to 12 protons, corresponding to the four methyl groups of the pinacol moiety.
-
Multiplets corresponding to the protons of the 3-phenylpropyl chain.
-
The absence of a broad singlet for the B(OH)₂ protons of the boronic acid and the absence of a singlet for free pinacol around 1.25 ppm (which might be obscured by the product's pinacol signal but can sometimes be resolved).
-
-
¹¹B NMR: This is a very useful technique for assessing the purity of boronate esters.[13][14][15]
-
A trigonal, sp²-hybridized boronate ester like this one should show a broad singlet in the range of δ 28–35 ppm.
-
The corresponding boronic acid would appear at a similar chemical shift.
-
A tetracoordinated, sp³-hybridized boronate species (e.g., from interaction with a Lewis base) would appear further upfield, typically in the range of δ 8–15 ppm.[15]
-
Experimental Protocols & Visualizations
Protocol 1: Purification by Flash Column Chromatography on Neutral Alumina
-
Slurry Preparation: Prepare a slurry of neutral alumina in your starting eluent (e.g., 100% hexanes or 2% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into your column and allow the alumina to pack under a gentle flow of the eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your starting eluent and adsorb it onto a small amount of alumina. Dry this completely and carefully add it to the top of the packed column.
-
Elution: Start with a low polarity eluent (e.g., 100% hexanes) and gradually increase the polarity (e.g., gradient up to 10-20% ethyl acetate in hexanes).
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify the ones containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram: Troubleshooting Chromatography Issues
Caption: Troubleshooting workflow for boronate ester purification.
Table 1: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best For |
| Vacuum Distillation | - Excellent for high purity- Scalable- No solvent waste | - Requires thermally stable compound- Not effective for removing impurities with similar boiling points | Thermally stable, non-polar liquids/oils.[9][10] |
| Chromatography (Neutral Alumina) | - Good separation of non-polar compounds- Avoids hydrolysis issues seen with silica | - Can be lower resolution than silica for some compounds- More expensive than silica | Compounds sensitive to acidic conditions.[7] |
| Chromatography (Silica Gel) | - High resolution- Widely available and inexpensive | - Risk of hydrolysis and over-adsorption[1][2]- May require deactivation | Non-sensitive compounds where high resolution is needed. |
| Recrystallization | - Can yield very high purity material- Cost-effective | - Only applicable to solids- Can have significant material loss | Crystalline solid products.[7][11] |
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Boric acid, pinacol ester | 25240-59-9 | Benchchem [benchchem.com]
- 9. Borate esters - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions of 3-phenylpropyl pinacol boronate in Suzuki coupling
Technical Support Center: Suzuki Coupling with 3-Phenylpropyl Pinacol Boronate
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-phenylpropyl pinacol boronate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you navigate the intricacies of your experiments and minimize unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What is 3-phenylpropyl pinacol boronate, and why is it used in Suzuki coupling?
A1: 3-Phenylpropyl pinacol boronate is an organoboron compound featuring a propyl chain linking a phenyl group to a boronic acid pinacol ester. It serves as the nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reagent is particularly useful for introducing a 3-phenylpropyl moiety onto various aromatic or vinylic scaffolds, a common structural motif in medicinal chemistry and materials science. The pinacol ester form offers greater stability and easier handling compared to the corresponding boronic acid, making it a preferred choice for many synthetic applications.[1][2]
Q2: What are the most common side reactions observed when using 3-phenylpropyl pinacol boronate in Suzuki coupling?
A2: The primary side reactions encountered are:
-
Protodeboronation: The replacement of the boronate ester group with a hydrogen atom, yielding propylbenzene. This is a prevalent issue with alkylboronic esters.[3][4][5]
-
Homocoupling: The dimerization of the 3-phenylpropyl pinacol boronate to form 1,6-diphenylhexane. This can be mediated by oxygen or excess Pd(II) species in the reaction mixture.[6][7][8]
-
β-Hydride Elimination: While less common with primary alkylboron reagents compared to secondary or tertiary ones, under certain conditions, β-hydride elimination from the alkyl-palladium intermediate can occur, leading to the formation of allylbenzene and other related byproducts.[9]
Q3: Is 3-phenylpropyl pinacol boronate stable under typical Suzuki coupling conditions?
A3: While pinacol esters are generally more stable than their corresponding boronic acids, 3-phenylpropyl pinacol boronate can still be susceptible to degradation, particularly protodeboronation, under basic aqueous conditions.[1][9][10] The stability is highly dependent on the choice of base, solvent, and temperature. For instance, strong bases and elevated temperatures in the presence of water can accelerate the rate of protodeboronation.[3][11]
Troubleshooting Guide: Side Reactions and Low Yields
This section provides a structured approach to diagnosing and resolving common issues encountered during Suzuki coupling with 3-phenylpropyl pinacol boronate.
Issue 1: Significant Formation of Propylbenzene (Protodeboronation Product)
Symptoms:
-
GC-MS or LC-MS analysis shows a major peak corresponding to the mass of propylbenzene.
-
The yield of the desired cross-coupled product is significantly lower than expected.
Root Causes & Solutions:
-
Cause: The presence of water and a strong base can lead to the hydrolysis of the pinacol ester to the boronic acid, which is more susceptible to protodeboronation.[3][10] The reaction mechanism involves the protonolysis of the carbon-boron bond.[3]
-
Solution 1: Optimize the Base.
-
Action: Switch to a milder, non-hydroxide base. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often effective.[11][12] KF, in particular, can be used under nearly anhydrous conditions, further suppressing protodeboronation.
-
Rationale: Weaker bases slow down the hydrolysis of the boronate ester and the subsequent protonolysis, allowing the desired cross-coupling reaction to compete more effectively.
-
-
Solution 2: Minimize Water Content.
-
Action: While Suzuki couplings often benefit from some water, excessive amounts can be detrimental. Try reducing the amount of water in the solvent system or switching to an anhydrous or "less-aqueous" system. A solvent system like dioxane/water (10:1) or anhydrous THF with a fluoride source can be beneficial.[11]
-
Rationale: Water is the primary proton source for protodeboronation. By limiting its availability, you can significantly reduce the rate of this side reaction.[11]
-
-
Solution 3: Use a More Stable Boron Reagent.
-
Action: If protodeboronation remains a persistent issue, consider converting the 3-phenylpropyl pinacol boronate to a more stable derivative, such as a potassium trifluoroborate salt (BF₃K) or an N-methyliminodiacetic acid (MIDA) boronate.[3][13]
-
Rationale: These derivatives exhibit slower release of the active boronic acid under the reaction conditions, maintaining a low steady-state concentration that favors the cross-coupling pathway over decomposition.[3][13]
-
Issue 2: Formation of 1,6-Diphenylhexane (Homocoupling Product)
Symptoms:
-
A significant peak corresponding to the dimer of the 3-phenylpropyl group is observed in the product mixture analysis.
Root Causes & Solutions:
-
Cause 1: Presence of Oxygen.
-
Action: Ensure rigorous degassing of all solvents and the reaction vessel. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[8][14] Maintain a positive pressure of inert gas throughout the reaction.
-
Rationale: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of the boronic ester.[8][15]
-
-
Cause 2: Use of a Pd(II) Precatalyst.
-
Action: If using a Pd(II) source like Pd(OAc)₂ or PdCl₂, it can directly react with the boronate to cause homocoupling before the main catalytic cycle is established.[8][15] Consider using a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-formed palladacycle precatalyst that rapidly generates the active Pd(0) species.[13]
-
Rationale: Minimizing the concentration of "free" Pd(II) at the start of the reaction reduces the likelihood of this non-productive pathway. Adding a mild reducing agent, like potassium formate, has also been shown to suppress this side reaction.[14]
-
Issue 3: Low or No Conversion of Starting Materials
Symptoms:
-
Analysis of the reaction mixture shows a large amount of unreacted starting materials (aryl halide and/or boronic ester).
Root Causes & Solutions:
-
Cause: Inactive Catalyst or Inefficient Transmetalation.
-
Action 1: Catalyst and Ligand Choice. For couplings involving alkylboron reagents, the choice of ligand is critical. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tricyclohexylphosphine (PCy₃) often promote the challenging oxidative addition and subsequent steps.[6][16] Consider screening different palladium precatalysts and ligands.
-
Rationale: The electronic and steric properties of the ligand significantly influence the reactivity of the palladium center, affecting all steps of the catalytic cycle.[17][18]
-
Action 2: Base and Transmetalation. The transmetalation step, where the organic group is transferred from boron to palladium, requires activation by a base.[12][19][20] Ensure your chosen base is sufficiently strong to form the reactive "ate" complex but not so strong as to cause rapid protodeboronation. Potassium phosphate (K₃PO₄) is often a good choice for alkylboron couplings.[13]
-
Rationale: The base facilitates the formation of a more nucleophilic boronate species, which is necessary for efficient transmetalation to the palladium center.[19]
-
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura cycle and the major side reaction pathways.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Major side reaction pathways for 3-phenylpropyl pinacol boronate.
Optimized Experimental Protocol
This protocol is a general starting point and may require optimization based on the specific aryl halide used.
Materials:
-
Aryl halide (1.0 equiv)
-
3-Phenylpropyl pinacol boronate (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 10:1, ~0.1 M concentration)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, 3-phenylpropyl pinacol boronate, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[11]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Influence of Reaction Parameters
The following table summarizes the typical effects of key reaction parameters on the outcome of the Suzuki coupling with alkylboronates.
| Parameter | Condition | Effect on Desired Product Yield | Effect on Protodeboronation | Effect on Homocoupling | Rationale |
| Base | Strong (e.g., NaOH) | Can Decrease | Increases | No Direct Effect | Accelerates boronate hydrolysis and protodeboronation.[3][20] |
| Weak (e.g., K₂CO₃, KF) | Can Increase | Decreases | No Direct Effect | Slower hydrolysis preserves the boronate for the main cycle.[11] | |
| Solvent | High Water Content | Can Decrease | Increases | No Direct Effect | Provides a proton source for protodeboronation.[11] |
| Anhydrous/Low Water | Can Increase | Decreases | No Direct Effect | Minimizes the primary pathway for protodeboronation.[11] | |
| Atmosphere | Air/Oxygen | Can Decrease | No Direct Effect | Increases | Promotes Pd(0) oxidation, leading to Pd(II)-mediated homocoupling.[8][15] |
| Inert (N₂ or Ar) | Increases | No Direct Effect | Decreases | Protects the active Pd(0) catalyst from oxidation.[14] | |
| Pd Source | Pd(II) (e.g., Pd(OAc)₂) | Can Decrease | No Direct Effect | Increases | Can directly initiate homocoupling before reduction to Pd(0).[8][15] |
| Pd(0) or Precatalyst | Increases | No Direct Effect | Decreases | Enters the catalytic cycle more directly, minimizing side reactions.[13] |
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. researchgate.net [researchgate.net]
- 17. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane
Welcome to the technical support center for the synthesis of alkyl pinacol boronate esters. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane. Our goal is to provide practical, field-proven insights to help you improve your reaction yields and product purity.
The primary and most efficient route to this alkyl boronate ester is the catalytic hydroboration of 3-phenylpropene (allylbenzene). This guide will focus on troubleshooting this specific transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and atom-economical method is the transition metal-catalyzed hydroboration of 3-phenylpropene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, HBpin).[1] This reaction typically proceeds with anti-Markovnikov selectivity to yield the desired terminal boronate ester.[2][3]
Q2: What are the key reagents and their functions in this synthesis?
A2:
-
3-Phenylpropene (Allylbenzene): The alkene substrate.
-
Pinacolborane (HBpin): The hydroborating agent that provides the boronate ester moiety.[4]
-
Transition Metal Catalyst: Essential for activating the B-H bond of pinacolborane and facilitating its addition across the alkene double bond under mild conditions.[1][5] Common catalysts are based on cobalt, rhodium, or iridium.[5][6]
-
Anhydrous Solvent: Typically an ether like Tetrahydrofuran (THF) or a hydrocarbon like toluene is used to dissolve the reactants and facilitate the reaction. THF can stabilize the borane reagent.[7]
Q3: What are the critical safety precautions for this reaction?
A3: Pinacolborane is flammable and reacts with moisture. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.[8] Diborane (B₂H₆), a potential impurity or precursor, is a toxic and flammable gas.[7] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format.
Problem Area 1: Low or No Conversion of Starting Material
Q: My reaction has stalled, showing high levels of unreacted 3-phenylpropene by GC-MS or TLC analysis. What are the likely causes?
A: This is a common issue often traced back to the catalytic cycle or reagent quality. Let's break down the possibilities.
-
Catalyst Inactivity: The active form of many hydroboration catalysts is sensitive to oxygen. Ingress of air into the reaction vessel can irreversibly oxidize and deactivate the catalyst.
-
Solution: Ensure your entire apparatus is rigorously purged with an inert gas (Argon is preferred due to its density). Use Schlenk line techniques or a glovebox for reagent addition.[9] Solvents should be sparged with inert gas prior to use to remove dissolved oxygen.
-
-
Reagent Quality:
-
Pinacolborane (HBpin): This reagent can slowly decompose upon storage, especially if exposed to moisture. Hydrolysis will render it inactive.
-
Solution: Use freshly opened HBpin or distill older batches before use. You can check its purity by ¹H NMR (a sharp singlet around 1.2-1.3 ppm for the methyl groups and a B-H signal).
-
3-Phenylpropene: The alkene can contain inhibitors (like BHT) from the manufacturer or peroxides if stored improperly.
-
Solution: Pass the alkene through a short plug of activated neutral alumina or basic alumina to remove inhibitors immediately before use.
-
-
Insufficient Thermal Energy: While many modern catalysts work at room temperature, some systems require mild heating to initiate or sustain the catalytic cycle.
-
Solution: If using a catalyst known to require it, gently heat the reaction to the recommended temperature (e.g., 40-60 °C). Monitor the reaction progress to avoid side reactions at higher temperatures.
-
Problem Area 2: Low Isolated Yield Despite Good Conversion
Q: My crude reaction analysis (e.g., crude ¹H NMR) shows a high conversion to the desired product, but the yield after column chromatography is very low. Where am I losing my product?
A: This is a classic problem when purifying boronate esters. The B-O bonds in the pinacol ester are susceptible to hydrolysis, particularly in the presence of acidic media. Standard silica gel is inherently acidic and can catalyze the decomposition of your product back to the boronic acid, which is highly polar and may stick irreversibly to the column.[10]
-
Hydrolysis During Workup: Aqueous workups, especially if acidic, can initiate hydrolysis.
-
Solution: Perform a non-aqueous workup if possible. If an aqueous wash is necessary, use a saturated sodium bicarbonate or brine solution to keep conditions neutral or slightly basic. Minimize contact time and ensure the organic phase is thoroughly dried with an agent like anhydrous Na₂SO₄ or MgSO₄ before concentrating.
-
-
Decomposition on Silica Gel:
-
Solution 1 (Recommended): Neutralize the Silica Gel. Before preparing your column, wash the silica gel with a solution of ~1-2% triethylamine (Et₃N) in your chosen eluent system. This deactivates the acidic sites on the silica surface. After slurrying and packing, run a column volume of the standard eluent through to remove excess triethylamine before loading your sample.
-
Solution 2: Use Alternative Stationary Phases. Florisil® or neutral alumina can be less harsh alternatives to silica gel for the purification of sensitive boronate esters.
-
Solution 3: Avoid Chromatography. If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an excellent purification method that avoids contact with stationary phases. Recrystallization is also a viable option if the product is a solid.
-
Problem Area 3: Formation of Significant Side Products
Q: I've successfully formed my product, but I'm seeing a significant, difficult-to-separate impurity. What could it be?
A: In the hydroboration of terminal alkenes, two main side reactions are common: the formation of a regioisomer and the formation of dialkylborinic acid derivatives.
-
Markovnikov Isomer Formation: While hydroboration strongly favors the anti-Markovnikov product (boron adds to the terminal carbon), a small amount of the Markovnikov isomer (boron adds to the internal carbon) can form.
-
Causality: This is often influenced by the catalyst and steric factors. Less sterically demanding catalysts or borane reagents may show lower regioselectivity.[5]
-
Solution: Employing a bulkier hydroborating agent like 9-BBN can significantly enhance regioselectivity towards the desired anti-Markovnikov product.[3] However, this would require an additional step to transesterify with pinacol. For catalytic systems, choosing a well-established catalyst known for high regioselectivity is key.
-
-
Dialkylborinic Acid/Ester Formation: This is a competitive side reaction where the initially formed monoalkylborane product reacts with another molecule of the alkene.[11][12] This leads to a dialkylated boron species, reducing the yield of the desired monoalkyl product.
-
Causality: This side reaction is more prevalent with terminal alkenes and when the borane reagent is the limiting reactant.
-
Solution: This side reaction can be effectively minimized by using a slight excess of the pyridine iodoborane reagent or, in the case of catalytic hydroboration, ensuring the pinacolborane is not the limiting reagent.[11][12] Using a 1.1 to 1.2 molar excess of HBpin relative to the alkene is a common strategy.
-
Data & Visualization
Key Experimental Parameters
| Parameter | Recommended Condition | Rationale & Causality |
| Atmosphere | Inert (Argon or N₂) | Prevents oxidation and deactivation of the catalyst and hydrolysis of the borane reagent. |
| Solvent | Anhydrous THF, Toluene | Ensures a moisture-free environment; THF can help stabilize the borane reagent.[7] |
| Reagent Ratio | 1.0 eq. Alkene : 1.1-1.2 eq. HBpin | A slight excess of HBpin minimizes the formation of dialkylborinic byproducts.[11][12] |
| Catalyst Loading | 1-5 mol% | Balances reaction rate with cost and ease of removal. Higher loadings may be needed for less reactive substrates. |
| Temperature | 25 °C to 60 °C | Catalyst-dependent. Room temperature is often sufficient, but mild heat can increase the rate. |
| Purification | Neutralized Silica Gel / Distillation | Prevents acid-catalyzed hydrolysis of the boronate ester product during purification.[10] |
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Reaction Pathways and Side Products
Caption: Key reaction pathways in the catalytic hydroboration of 3-phenylpropene.
Detailed Experimental Protocol: Catalytic Hydroboration
This protocol is a general guideline and may require optimization based on the specific catalyst used.
-
Glassware Preparation: Oven-dry all glassware (e.g., a 100 mL Schlenk flask with a magnetic stir bar) at 120 °C overnight and allow it to cool under a stream of dry argon or in a desiccator.
-
Reaction Setup: Assemble the flask under a positive pressure of argon. Add the catalyst (e.g., 1-2 mol%) to the flask.
-
Reagent Addition:
-
Via syringe, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction).
-
Add 3-phenylpropene (1.0 eq.), which has been passed through a plug of basic alumina.
-
Slowly add pinacolborane (1.1 eq.) dropwise via syringe. A slight exotherm may be observed.
-
-
Reaction: Stir the mixture at room temperature (or the optimized temperature for your catalyst) for 2-12 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under argon) and analyzing them by TLC (staining with p-anisaldehyde or KMnO₄) or GC-MS. The starting material is non-polar, while the product is slightly more polar.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the solvent.
-
The crude residue can be directly purified or redissolved in a minimal amount of a non-polar solvent like hexane for loading onto the column.
-
-
Purification (Column Chromatography):
-
Prepare a slurry of silica gel in hexane. Add 1-2% triethylamine to the slurry and stir for 15 minutes.
-
Pack a column with the neutralized silica slurry.
-
Load the crude product onto the column.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate). The product is typically a colorless oil.
-
Combine the product-containing fractions and remove the solvent under reduced pressure.
-
-
Storage: Store the purified boronate ester in a sealed vial under an argon atmosphere at 2-8 °C to prevent hydrolysis.
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 4,4,5,5-四甲基-1,3,2-二杂氧戊硼烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 8. orgsyn.org [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 3-Phenylpropyl Boronic Ester Synthesis
Welcome to the technical support center for the synthesis and optimization of 3-phenylpropyl boronic ester. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find practical, field-tested advice to troubleshoot common issues and optimize your reaction conditions, ensuring reproducible and high-yielding results. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions encountered during the synthesis of 3-phenylpropyl boronic ester.
Q1: What is the most common method for synthesizing 3-phenylpropyl boronic ester?
A1: The most prevalent and robust method is the Miyaura borylation of a corresponding 3-phenylpropyl halide (e.g., bromide or iodide) or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), catalyzed by a palladium complex.[1][2] This method offers excellent functional group tolerance and generally provides good yields.[1]
Q2: My reaction is showing low conversion to the desired boronic ester. What are the likely causes?
A2: Low conversion can stem from several factors:
-
Inactive Catalyst: The palladium catalyst may have degraded. Ensure you are using a fresh, properly stored catalyst.
-
Inappropriate Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often promote the reaction.[3][4]
-
Weak Base: The base is crucial for the transmetalation step. A weak base may not be effective. Potassium acetate (KOAc) or potassium carbonate (K₂CO₃) are commonly used.[5][6]
-
Poor Solvent Quality: Ensure you are using anhydrous and degassed solvents to prevent side reactions.[6]
Q3: I am observing significant amounts of a homocoupling byproduct. How can I minimize this?
A3: Homocoupling is a common side reaction in these types of couplings.[6] To minimize it, consider the following:
-
Optimize Catalyst/Ligand Ratio: A well-defined catalyst system can suppress homocoupling.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired borylation.
-
Use a Hindered Base: A sterically hindered base can sometimes disfavor the homocoupling pathway.[1]
Q4: How can I tell if my 3-phenylpropyl boronic ester is degrading during purification?
A4: Boronic esters, while more stable than their corresponding acids, can be sensitive to certain conditions.[7] On silica gel chromatography, you might observe streaking or the appearance of baseline impurities on your TLC plates, which could indicate decomposition.[8][9] It is often recommended to use neutral or deactivated silica or alumina for purification.[8]
In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of potential issues, their underlying causes, and actionable solutions for the synthesis of 3-phenylpropyl boronic ester.
Issue 1: Low or No Product Formation
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivity | The Pd(0) active species may not be forming or is being deactivated. This can be due to oxidation from atmospheric oxygen or impurities in the reaction mixture. | Use a pre-catalyst that is stable and readily forms the active Pd(0) species, such as Pd(dppf)Cl₂. Ensure all reagents and solvents are thoroughly degassed, and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).[6] |
| Inefficient Ligand | The ligand plays a crucial role in the stability and reactivity of the palladium catalyst. An inappropriate ligand can lead to slow oxidative addition or reductive elimination steps.[3] | For Miyaura borylation, ligands like SPhos or XPhos are often effective.[1] It is recommended to screen a small set of ligands to find the optimal one for your specific substrate. |
| Incorrect Base | The base is essential for the transmetalation step in the catalytic cycle. A base that is too weak or insoluble in the reaction medium will hinder the reaction.[3][5] | Potassium acetate (KOAc) is a common and effective choice. If you suspect base insolubility, consider a different solvent system or a more soluble base like cesium carbonate (Cs₂CO₃).[5] |
| Poor Quality Starting Material | The 3-phenylpropyl halide or triflate may contain impurities that inhibit the catalyst. | Purify the starting material before use. Ensure it is dry and free of any acidic impurities. |
Issue 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Recommended Solution |
| Protodeboronation Product (3-phenylpropane) | This occurs when the boronic ester is cleaved and replaced by a hydrogen atom. It is often promoted by moisture or acidic conditions.[3][10] | Use anhydrous solvents and reagents. Ensure the reaction is run under a dry, inert atmosphere. Avoid acidic workup conditions if possible. If purification on silica gel is problematic, consider using a different stationary phase or a rapid filtration through a plug of silica. |
| Homocoupling of Starting Material | This byproduct arises from the coupling of two molecules of the 3-phenylpropyl halide. It is often a competing pathway in palladium-catalyzed reactions.[6] | Optimize the reaction conditions to favor the borylation pathway. This can include lowering the reaction temperature, changing the palladium-to-ligand ratio, or using a different solvent. |
| Oxidation of the Boronic Ester | Boronic esters can be susceptible to oxidation, especially during workup and purification. | Minimize exposure to air during workup and purification. Use degassed solvents for chromatography. Storing the purified product under an inert atmosphere is also recommended. |
Experimental Protocols
General Protocol for the Synthesis of 3-Phenylpropyl Pinacol Boronate
This protocol is a starting point and may require optimization for your specific setup.
Materials:
-
3-phenylpropyl bromide (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium acetate (KOAc) (1.5 equiv)
-
Anhydrous and degassed 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk flask, add 3-phenylpropyl bromide, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous and degassed 1,4-dioxane via syringe.
-
Stir the reaction mixture at 80-90 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues and salts.
-
Wash the filtrate with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 3-phenylpropyl pinacol boronate.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting common issues in 3-phenylpropyl boronic ester synthesis.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | KOAc (1.5) | Dioxane | 80 | 12 | 85 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 8 | 92 |
| 3 | Pd(dppf)Cl₂ (3) | - | KOAc (1.5) | Dioxane | 80 | 12 | 78 |
| 4 | Pd(OAc)₂ (2) | PPh₃ (4) | KOAc (1.5) | Dioxane | 80 | 24 | 45 |
Yields are isolated yields after column chromatography. This data is representative and intended for illustrative purposes.
Mechanistic Insights
Understanding the catalytic cycle of the Miyaura borylation is key to effective troubleshooting.
Catalytic Cycle of Miyaura Borylation
Caption: The catalytic cycle for the palladium-catalyzed Miyaura borylation reaction.
The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the 3-phenylpropyl halide (R-X). The resulting Pd(II) complex then undergoes transmetalation with the diboron reagent, a step that is facilitated by the base. Finally, reductive elimination from the R-Pd(II)-Bpin complex yields the desired 3-phenylpropyl boronic ester (R-Bpin) and regenerates the Pd(0) catalyst.[4] Each step in this cycle presents an opportunity for optimization and a potential point of failure that can be addressed through the strategies outlined in this guide.
References
- 1. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 2. ftp.orgsyn.org [ftp.orgsyn.org]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemoselective Boronic Ester Synthesis by Controlled Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Removal of boronic acid byproducts from reactions
An in-depth guide to resolving a common bottleneck in synthetic chemistry, this Technical Support Center provides researchers, scientists, and drug development professionals with practical, field-proven solutions for removing boronic acid-related byproducts from reaction mixtures. As a Senior Application Scientist, my aim is to blend established protocols with the underlying chemical principles, empowering you to not just follow steps, but to make informed decisions for efficient and effective purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of reactions involving boronic acids, particularly the widely used Suzuki-Miyaura coupling.[1][2]
Q1: What are the most common boronic acid-related impurities I should expect?
A: After a typical cross-coupling reaction, you are likely to encounter one or more of the following byproducts:
-
Excess Boronic Acid: Unreacted starting material, often used in excess to drive the reaction to completion.
-
Homocoupled Products: Dimers of the boronic acid (R-B(OH)₂) coupling with itself to form an R-R species. This side reaction is frequently promoted by the presence of oxygen or certain palladium(II) precatalysts.[3][4][5][6][7]
-
Boroxines: Cyclic anhydrides of the boronic acid, formed by the dehydration of three boronic acid molecules.[8] These are often in equilibrium with the monomeric acid form.
-
Protodeborylation Products: The boronic acid group is replaced by a hydrogen atom, which is a common issue with heteroaryl boronic acids.[5]
Q2: I've just finished my reaction. What is the simplest purification step I should try first?
A: For many reaction mixtures, a simple aqueous basic wash (liquid-liquid extraction) is the most effective first step. Boronic acids are weakly acidic (pKa ≈ 9) and will deprotonate in the presence of a base like aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to form a water-soluble boronate salt.[9][10][11] This allows you to efficiently extract the excess boronic acid from your organic product layer into the aqueous phase.[9][10]
Q3: When should I choose liquid-liquid extraction vs. scavenger resins vs. chromatography?
A: The choice depends on the nature of your product and the impurities:
-
Liquid-Liquid Extraction (LLE): Ideal for removing large amounts of excess boronic acid, provided your desired product is stable to basic conditions and does not have acidic functional groups that would cause it to partition into the aqueous layer.[9]
-
Scavenger Resins: Excellent for removing trace to moderate amounts of boronic acid, especially when your product is base-sensitive or when LLE is ineffective. Scavengers offer high selectivity and a very simple filtration-based workup.[12]
-
Chromatography: The most powerful method for separating complex mixtures, particularly for removing non-acidic impurities like homocoupled products from the desired product when they have different polarities.[13] It is often used as a final polishing step.
Q4: My desired product is an oil and contains polar functional groups, making purification difficult. What are my options?
A: Purifying polar, non-crystalline compounds can be challenging. Consider these approaches:
-
Reverse-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity and is often effective for polar molecules that behave poorly on normal-phase silica gel.[14][15] HPLC and UPLC methods using C18 columns are well-established for separating diverse boronic acids.[16][17]
-
Scavenger Resins: Since this method does not rely on crystallization, it is perfectly suited for oily products. Resins with diethanolamine (DEAM) or diol functionalities can selectively bind the boronic acid impurity, which is then removed by simple filtration.[18][19][20]
-
Derivatization: It may be possible to selectively derivatize your product or the impurity to facilitate separation. For instance, forming a diethanolamine adduct of the boronic acid impurity can sometimes cause it to precipitate from the solution.[14][21][22]
Part 2: Troubleshooting Guides for Specific Purification Issues
This section provides a problem-oriented approach to tackling common purification challenges.
Guide 1: Removing Excess Boronic Acid
-
Problem: Your crude NMR or LC-MS shows significant contamination with unreacted boronic acid.
-
Primary Cause: Using an excess of the boronic acid reagent to ensure complete consumption of the limiting halide partner.
-
Solutions:
| Method | Principle | When to Use | Key Considerations |
| Aqueous Basic Wash | Forms a water-soluble boronate salt from the acidic boronic acid, enabling extraction into an aqueous layer.[9][23] | When the desired product is stable to base and lacks acidic protons. The go-to first step for large-scale removals. | Use a dilute base (e.g., 1M NaOH or K₂CO₃). Multiple extractions are more effective than a single large one. |
| Scavenger Resins | Covalent binding of the boronic acid to a functionalized solid support (e.g., DEAM, Diol, Guanidine).[18][20] | When the product is base-sensitive, LLE is inefficient, or for final polishing to remove trace amounts.[12] | Requires stirring the crude mixture with the resin for a set time, followed by filtration. Very clean and efficient.[12] |
| Diethanolamine Adduct | Boronic acid reacts with diethanolamine to form a stable, often crystalline, adduct that can be filtered off.[14][21][22] | When the boronic acid is not overly polar and can form an insoluble adduct.[15] | The adduct can be formed in a solvent like ether. This is a purification of the impurity rather than the product.[22] |
Guide 2: Eliminating Homocoupling Byproducts
-
Problem: A significant byproduct is observed with a mass corresponding to a dimer of your boronic acid starting material.
-
Primary Causes:
-
Solutions:
| Method | Principle | When to Use | Key Considerations |
| Reaction Optimization (Prevention) | Minimize the formation of the byproduct from the start. | This is the best strategy and should always be considered. | Thoroughly degas all solvents and reagents. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an advanced precatalyst (e.g., Buchwald G3/G4) designed for clean Pd(0) generation.[4] |
| Flash Column Chromatography | Separation based on differential polarity between the desired product and the homocoupled byproduct. | This is the most common method for separating products of similar functionality but different sizes. | The homocoupled product is typically less polar than the desired cross-coupled product. A range of solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) may be screened.[24] |
| Recrystallization | Exploits differences in solubility between the product and the byproduct to obtain a pure crystalline solid. | When the desired product is a solid and a suitable solvent system can be found. | Can be highly effective for achieving high purity. Screening various solvents is often necessary. Hot ethanol is often a good starting point for aryl boronic acids.[14] |
Guide 3: Overcoming Difficult Chromatographic Separations
-
Problem: During silica gel chromatography, your boron-containing compound streaks badly, remains at the baseline, or shows poor recovery.
-
Primary Cause: The Lewis acidic boron atom can interact strongly and sometimes irreversibly with the Lewis basic silanol groups on the surface of the silica gel.[15]
-
Solutions:
| Method | Principle | When to Use | Key Considerations |
| Boric Acid-Treated Silica | Saturating the silica gel with boric acid masks the silanol groups, preventing the over-adsorption of pinacol boronic esters.[25][26] | Specifically developed for the purification of pinacol boronic esters, which are common stable forms of boronic acids.[25] | This method is not suitable for purifying free boronic acids, as they may interact with the treated silica.[25] |
| Reverse-Phase (C18) Chromatography | Separation is based on hydrophobicity, avoiding the issues of Lewis acid/base interactions with silica. | Excellent for polar boronic acids or when normal phase fails.[15] | Requires mobile phases like acetonitrile/water or methanol/water. Some compounds may have limited solubility.[15] |
| Eluent Modification | Adding a small amount of a modifier can improve peak shape and elution. | A quick and easy fix to try for streaking on normal phase silica. | For acidic compounds, adding a small amount of acetic acid can help. For basic compounds, triethylamine can be used.[13] |
Part 3: Key Experimental Protocols
These are detailed, step-by-step methodologies for the most common and effective purification techniques.
Protocol 1: Purification via Aqueous Basic Wash
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, DCM).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1M aqueous solution of NaOH or K₂CO₃.
-
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction (steps 2-4) one or two more times to ensure complete removal of the boronic acid.
-
Wash & Dry: Wash the organic layer with brine (saturated aq. NaCl) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Protocol 2: Using a Boronic Acid Scavenger Resin
Caption: Workflow for purification using a solid-phase scavenger resin.
-
Preparation: Dissolve the crude product in a suitable organic solvent (e.g., DCM, THF).
-
Addition: Add the scavenger resin (e.g., SiliaBond DEAM or Diol) to the solution. Typically, 3-5 equivalents (relative to the theoretical amount of boronic acid impurity) are used.[18][20]
-
Reaction: Stir the resulting slurry at room temperature. Monitor the removal of the boronic acid from the solution by TLC or LC-MS. Reaction times can range from 1 to 4 hours.
-
Filtration: Once the scavenging is complete, filter the mixture through a pad of celite or a fritted funnel to remove the resin.
-
Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Purification via Diethanolamine Adduct Formation
This protocol is adapted from procedures described in the literature for purifying boronic acids by isolating them as adducts.[21][22]
Caption: Workflow for removing a boronic acid impurity via DEA adduct precipitation.
-
Dissolution: Dissolve the crude reaction mixture, containing your desired product and the boronic acid impurity, in a minimal amount of a solvent like diethyl ether.[22]
-
Addition: Add diethanolamine (1.0 equivalent relative to the boronic acid impurity) dropwise while stirring.
-
Precipitation: A white precipitate of the diethanolamine-boronic acid adduct should form.[21] Continue stirring for 15-30 minutes to ensure complete formation.
-
Isolation: Isolate your purified product by filtering the mixture to remove the solid adduct.
-
Recovery: Wash the filtered solid with a small amount of cold solvent. The combined filtrate contains your purified product, which can be recovered by removing the solvent under reduced pressure.
Part 4: Method Selection Guide
Choosing the right purification strategy is critical for success. This decision tree provides a logical pathway for selecting the most appropriate method based on the properties of your reaction mixture.
Caption: Decision tree for selecting a boronic acid byproduct purification method.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Boronic acid - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. waters.com [waters.com]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. silicycle.com [silicycle.com]
- 19. suprasciences.com [suprasciences.com]
- 20. silicycle.com [silicycle.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 24. reddit.com [reddit.com]
- 25. academic.oup.com [academic.oup.com]
- 26. academic.oup.com [academic.oup.com]
Technical Support Center: A Researcher's Guide to 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane
Welcome to the technical support center for 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, analysis, and handling of this versatile boronic ester. The following question-and-answer format provides in-depth technical insights and actionable troubleshooting strategies to ensure the integrity and success of your experiments.
Section 1: Synthesis and Impurity Profile
The synthesis of this compound is most commonly achieved through the hydroboration of 3-phenylpropene with pinacolborane. While seemingly straightforward, this reaction can give rise to several impurities that can impact downstream applications. Understanding the origin of these impurities is the first step toward mitigating their formation.
FAQ 1: What are the most common synthesis-related impurities I should be aware of?
The primary impurities originating from the synthesis process can be categorized as follows:
-
Regioisomers: The hydroboration of terminal alkenes like 3-phenylpropene with pinacolborane is highly regioselective for the anti-Markovnikov product, which is your target compound. However, a small amount of the Markovnikov addition product, 4,4,5,5-Tetramethyl-2-(1-phenylpropan-2-yl)-1,3,2-dioxaborolane , can be formed. The degree of this side reaction is influenced by the catalyst and reaction conditions.[1][2][3]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 3-phenylpropene and pinacolborane .
-
Impurities from Starting Materials:
-
3-Phenylpropene: Commercial 3-phenylpropene may contain isomers such as cis- and trans-1-phenylpropene (β-methylstyrene). These isomers will also undergo hydroboration to produce their corresponding boronic esters, leading to isomeric impurities in your final product.
-
Pinacolborane (HBpin): Pinacolborane itself can contain impurities from its synthesis, such as boric acid pinacol ester .[4][5] Additionally, bis(pinacolato)diboron (B₂pin₂) and tetrahydroxydiboron (BBA) are common reagents in boronic ester synthesis and have been identified as potential mutagenic impurities that require careful monitoring.[6]
-
-
Borinic and Boronic Acid Byproducts: The presence of trace amounts of water can lead to the formation of borinic esters and (3-phenylpropyl)boronic acid.
Section 2: Stability and Degradation
This compound, like many boronic esters, is susceptible to degradation, which can compromise its purity and reactivity over time.
FAQ 2: My purified product seems to degrade upon storage. What are the primary degradation pathways and how can I prevent them?
The two main degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: Pinacol boronic esters can hydrolyze in the presence of moisture to form the corresponding boronic acid, in this case, (3-phenylpropyl)boronic acid , and pinacol.[7][8][9] This is often the most significant degradation pathway.
-
Prevention: To minimize hydrolysis, it is crucial to store the compound under anhydrous conditions. This includes using a well-sealed container, storing under an inert atmosphere (e.g., argon or nitrogen), and using desiccants.
-
-
Oxidation: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of various oxygenated byproducts.
-
Prevention: Storing the compound under an inert atmosphere and in the dark can help prevent oxidation. Refrigeration can also slow down the rate of both hydrolysis and oxidation.
-
Section 3: Purification Challenges and Solutions
The purification of this compound can be challenging due to its sensitivity to hydrolysis on common stationary phases.
FAQ 3: I'm having trouble purifying my product by column chromatography on silica gel. What are my options?
Standard silica gel chromatography can indeed be problematic due to the Lewis acidic nature of silica, which can catalyze the hydrolysis of the boronic ester.[10] Here are several strategies to overcome this:
-
Use of Boric Acid-Impregnated Silica Gel: Pre-treating the silica gel with a boric acid solution can passivate the active sites on the silica, reducing on-column degradation.[10]
-
Short Plug Chromatography: Using a short, wide column (a "plug") of silica gel with rapid elution can minimize the contact time between your compound and the stationary phase.
-
Alternative Stationary Phases: Consider using less acidic stationary phases like neutral alumina.
-
Distillation: If your compound is thermally stable, vacuum distillation can be an effective method for purification.[11]
-
Recrystallization: For solid boronic esters, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Derivative Formation for Purification: A clever strategy involves the temporary conversion of the pinacol ester to a more stable and easily purifiable derivative. For example, reaction with diethanolamine (DEA) can form a stable, crystalline DEA boronate ester, which can be purified by filtration and then converted back to the pinacol ester.[11][12]
Experimental Protocol: Purification via Diethanolamine (DEA) Adduct Formation [11][12]
-
Adduct Formation: Dissolve the crude this compound in diethyl ether. Add a slight excess (1.1 equivalents) of diethanolamine. A white precipitate of the DEA boronate should form.
-
Isolation: Stir the mixture at room temperature for 30-60 minutes. Collect the precipitate by filtration and wash with cold diethyl ether.
-
Regeneration of Pinacol Ester: The purified DEA boronate can be converted back to the pinacol ester if needed. This typically involves an acidic workup in the presence of pinacol. However, for many applications, the free boronic acid, obtained by simple acidic hydrolysis of the DEA adduct, is the desired reagent.
Section 4: Analytical Methods and Troubleshooting
Accurate analysis of this compound is critical for quality control and for understanding reaction outcomes.
FAQ 4: I am observing inconsistent results with my HPLC analysis. How can I improve the accuracy of my purity assessment?
The primary challenge with reversed-phase HPLC analysis of pinacol boronic esters is on-column hydrolysis.[13][14][15] Here are some troubleshooting tips:
-
Sample Preparation: Dissolve your sample in an aprotic solvent like acetonitrile or THF immediately before injection to minimize hydrolysis in the sample vial.[14]
-
Mobile Phase:
-
Avoid acidic mobile phases, as they will accelerate hydrolysis.
-
Consider using a mobile phase with no pH modifier or a slightly basic mobile phase.
-
-
Column Selection:
-
Fast LC Methods: Employing a shorter column and a faster flow rate can reduce the residence time on the column, thereby minimizing the opportunity for on-column degradation.
FAQ 5: What other analytical techniques are useful for characterizing my compound and its impurities?
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities, such as unreacted 3-phenylpropene and its isomers. Boronic acids can also be analyzed by GC-MS after derivatization to more volatile esters.[6][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals are resolved.[17][18]
-
¹¹B NMR: This is a particularly useful technique for analyzing boron-containing compounds. Boronic acids and their pinacol esters give distinct signals, allowing for the direct observation and quantification of hydrolysis.[19][20][21] Generally, sp²-hybridized boronic acids resonate at a different chemical shift than sp³-hybridized boronate esters.
-
| Compound Type | Typical ¹¹B NMR Chemical Shift (ppm) |
| Boronic Acid (trigonal planar) | ~25-35 |
| Pinacol Boronate Ester (trigonal planar) | ~20-30 |
| Boronate Anion (tetrahedral) | ~3-10 |
This table provides general ranges; specific shifts can vary based on the molecular structure.
Section 5: Visualizing Workflows
To aid in understanding the experimental and analytical processes, the following diagrams illustrate key workflows.
References
- 1. Iridium-catalyzed hydroboration of alkenes with pinacolborane [organic-chemistry.org]
- 2. Hydroboration of Terminal Alkenes and trans‐1,2‐Diboration of Terminal Alkynes Catalyzed by a Manganese(I) Alkyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Page loading... [guidechem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- 20. par.nsf.gov [par.nsf.gov]
- 21. pubs.acs.org [pubs.acs.org]
Stability issues with 3-phenylpropyl pinacol boronate under reaction conditions
Welcome to the technical support guide for 3-phenylpropyl pinacol boronate. This resource is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this versatile reagent. Here, we address common issues encountered during synthesis, purification, and reaction setup, providing in-depth explanations and actionable troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns
Q1: I'm observing significant loss of my 3-phenylpropyl pinacol boronate during aqueous workup or silica gel chromatography. What's happening?
A1: The most likely cause is hydrolysis. Pinacol boronic esters (Bpins) exist in equilibrium with their corresponding boronic acid and pinacol, a reaction that is facilitated by the presence of water.[1][2] Silica gel's surface is rich in silanol groups and typically contains adsorbed water, creating a perfect microenvironment for on-column hydrolysis. This leads to the formation of the more polar 3-phenylpropyl boronic acid, which can streak, decompose, or remain irreversibly adsorbed to the silica, resulting in poor recovery and impure fractions.[2][3][4]
Causality: The Bpin moiety is a protecting group for the boronic acid, but its stability is kinetically, not always thermodynamically, driven. The presence of nucleophiles like water, especially under slightly acidic or basic conditions (as can be found on a silica surface), can catalyze the cleavage of the B-O bonds.
Troubleshooting Protocol: Mitigating Hydrolysis During Purification
-
Minimize Water Contact: During your reaction workup, use brine to wash the organic layer and dry it thoroughly with a desiccant like anhydrous MgSO₄ or Na₂SO₄ before concentrating.
-
Use Deactivated Silica Gel:
-
Method A: Triethylamine Wash: Prepare a slurry of silica gel in your column's starting eluent. Add 1-2% triethylamine (NEt₃) to the slurry, mix well, and then pack the column. This neutralizes acidic sites on the silica surface.
-
Method B: Boric Acid Impregnation: For a more robust solution, use silica gel impregnated with boric acid. This has been shown to suppress the loss of pinacol boronic esters due to over-adsorption.[4]
-
-
Rapid Chromatography: Do not let the compound sit on the column for extended periods. Run the column quickly.
-
Alternative Purification: If chromatography remains problematic, consider crystallization or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to purify your material.[5]
Q2: My reaction yield is low, and I've identified 3-phenylpropane as a major byproduct. What is this side reaction?
A2: You are observing protodeboronation. This is the cleavage of the carbon-boron bond, with the carbon being replaced by a proton from a proton source in the reaction mixture.[6][7] For an alkylboronic ester like 3-phenylpropyl pinacol boronate, this is a common and often problematic side reaction, particularly under certain Suzuki-Miyaura coupling conditions.[8][9][10]
Causality: The C-B bond is susceptible to cleavage by various proton sources, including water, alcohols, or acidic protons. The propensity for protodeboronation is highly dependent on the reaction conditions, such as the base used, temperature, and the electronic nature of the organic substituent.[11]
Preventative Measures:
-
Choice of Base: Avoid overly strong and nucleophilic bases in the presence of protic solvents if possible. For Suzuki couplings, consider using bases like K₃PO₄ or Cs₂CO₃, which are effective but generally less harsh than alkoxides in some contexts.
-
Anhydrous Conditions: If the reaction chemistry allows, using anhydrous solvents and reagents can significantly minimize protodeboronation by removing the primary proton source (water).
-
Temperature Control: Do not overheat the reaction. Run reactions at the lowest effective temperature to minimize thermal decomposition pathways.
-
Slow-Release Strategy: For sensitive substrates, using a "masked" boronic acid derivative that slowly hydrolyzes in situ to the active boronic acid can keep the concentration of the vulnerable species low, thus minimizing degradation.[12]
Q3: Can 3-phenylpropyl pinacol boronate degrade in air or under oxidative conditions?
A3: Yes, oxidative deboronation is a known degradation pathway for boronic acids and their esters. [7][13][14] The empty p-orbital on the boron atom is susceptible to attack by nucleophilic oxygen species, such as those from hydrogen peroxide or other reactive oxygen species (ROS).[15] This leads to the formation of a labile boric ester that rapidly hydrolyzes to the corresponding alcohol (3-phenylpropanol) and boric acid.
Causality: The mechanism involves the migration of the carbon group from the boron to the attacking oxygen atom. While often discussed in biological contexts, these oxidative pathways can occur in a standard organic laboratory setting if oxidizing agents are present or if the reaction is not properly deoxygenated, especially when using catalysts that can be sensitive to air.
Best Practices for Preventing Oxidation:
-
Inert Atmosphere: Always handle 3-phenylpropyl pinacol boronate and set up reactions under an inert atmosphere (e.g., Nitrogen or Argon).[16]
-
Degassed Solvents: Use properly degassed solvents for your reactions to remove dissolved oxygen, which can contribute to both catalyst decomposition and substrate oxidation.[16]
-
Avoid Oxidizing Agents: Be mindful of the compatibility of all reagents in your reaction mixture. Avoid unintentional introduction of oxidants.
Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a primary application for 3-phenylpropyl pinacol boronate. However, its stability is paramount for a successful outcome.
Q4: My Suzuki-Miyaura coupling with 3-phenylpropyl pinacol boronate is failing or giving very low yields. What should I investigate?
A4: A failed Suzuki coupling can be due to multiple factors, often interrelated. The stability of the boronic ester under the specific basic and thermal conditions of the reaction is a critical starting point for troubleshooting.[12][16]
Diagram 1: Key Degradation Pathways
This diagram illustrates the three primary instability issues affecting 3-phenylpropyl pinacol boronate.
Caption: Primary degradation pathways for 3-phenylpropyl pinacol boronate.
Troubleshooting Workflow
Follow this logical workflow to diagnose the issue.
Diagram 2: Troubleshooting Workflow for Failed Suzuki Coupling
Caption: A step-by-step decision tree for troubleshooting Suzuki reactions.
Experimental Protocol: Robust Suzuki-Miyaura Coupling
This protocol is a robust starting point designed to minimize the degradation of 3-phenylpropyl pinacol boronate.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add your aryl halide (1.0 equiv), 3-phenylpropyl pinacol boronate (1.2-1.5 equiv), and a finely powdered, dry base such as K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and ligand (if required).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The ideal concentration is typically 0.1 M to 0.5 M with respect to the limiting reagent.[16]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of starting materials and the appearance of the desired product, but also look for the presence of 3-phenylpropane (protodeboronation byproduct).
Data Table: Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action | Reference |
| No reaction, starting materials recovered | Inactive catalyst; Insufficiently strong base; Low temperature. | Use a fresh, air-stable pre-catalyst. Switch to a stronger base (e.g., Cs₂CO₃). Increase temperature incrementally. | [16][17] |
| Significant protodeboronation byproduct | Presence of excess protic sources; Base is too harsh; Temperature is too high. | Ensure anhydrous conditions. Switch to a milder base (e.g., KF, K₂CO₃). Lower the reaction temperature. | [6][12] |
| Homocoupling of boronic ester | Presence of oxygen; Catalyst system favors homocoupling. | Ensure rigorous degassing and a robust inert atmosphere. Screen different palladium ligands. | [16] |
| Reaction stalls at partial conversion | Catalyst has decomposed. | Add a second portion of the catalyst under an inert atmosphere. |
Section 3: Advanced Topics & Alternative Reagents
Q5: Are there more stable alternatives to pinacol esters for sensitive substrates?
A5: Yes. While pinacol esters are widely used, other diols and protecting groups have been developed to offer enhanced stability, particularly against hydrolysis and protodeboronation.
| Boronic Ester Type | Key Advantages | Considerations | Reference |
| Pinacol (Bpin) | Commercially available, widely used. | Prone to hydrolysis and challenging purification. | [1][2] |
| Neopentyl Glycol | Often more crystalline and hydrolytically stable than Bpin. | Can be less reactive in some Suzuki couplings. | [18] |
| MIDA Boronates | Exceptionally stable to anhydrous conditions and chromatography. Slowly releases the boronic acid in the presence of aqueous base. | Requires an extra deprotection step or specific "slow-release" conditions. | [19] |
| Epin Boronates | Enhanced stability during chromatography compared to Bpin. | Hydrolysis back to the boronic acid can be more difficult. | [3][14] |
Choosing an alternative often involves a trade-off between stability and reactivity. For a particularly challenging synthesis where 3-phenylpropyl pinacol boronate is proving too unstable, synthesizing the corresponding MIDA boronate could be a viable strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scientificupdate.com [scientificupdate.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 8. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Boronic acid - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Oxidative instability of boronic acid-installed polycarbonate nanoparticles - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 14. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 15. pnas.org [pnas.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting failed cross-coupling with 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane
Technical Support Center: Suzuki-Miyaura Cross-Coupling
Topic: Troubleshooting Failed Cross-Coupling with 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane
Introduction
Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving C(sp³)-hybridized organoboron reagents. This guide specifically addresses challenges encountered with This compound , a primary alkylboronic pinacol ester. While the Suzuki-Miyaura reaction is a cornerstone of modern synthesis for C(sp²)-C(sp²) bond formation, its extension to alkyl partners introduces unique mechanistic hurdles.[1][2] The primary challenges stem from the slower rate of transmetalation for alkylboronates and competing side reactions like β-hydride elimination and protodeboronation.[1][2][3]
This document, prepared by our senior application scientists, provides in-depth, field-tested insights to help you diagnose and resolve common issues, ensuring the successful execution of your C(sp²)-C(sp³) coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion of starting materials. What are the first things I should check?
A1: A complete lack of reactivity typically points to a fundamental issue with one of the core components of the catalytic cycle.
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. Many modern, commercially available precatalysts (e.g., Buchwald palladacycles) are designed for reliable generation of the active Pd(0) catalyst.[4]
-
Inert Atmosphere: The catalytic system is highly sensitive to oxygen, which can oxidize the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of boronic esters.[4] Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) from start to finish.[5]
-
Base Activation: The base is not just a spectator; it is essential for activating the boronic ester to facilitate transmetalation.[6][7] Without the correct base, the catalytic cycle will stall at the transmetalation step. Ensure the base is properly weighed, sufficiently strong, and soluble enough in the reaction medium.
Q2: I'm observing significant protodeboronation (replacement of the boronic ester with hydrogen). How can I minimize this?
A2: Protodeboronation is a common decomposition pathway for organoboron reagents, particularly under basic conditions with a proton source (like water).[2][8]
-
Use Anhydrous Conditions: Pinacol esters can be susceptible to hydrolysis, especially under basic conditions, forming the corresponding boronic acid which can be unstable.[9][10] Performing the reaction under anhydrous conditions with a non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) and dry solvents can significantly suppress this side reaction.[1][11]
-
Choice of Base: Avoid strong aqueous bases like NaOH or KOH if protodeboronation is an issue. While some water can be beneficial in certain systems, an excess often leads to decomposition.[12] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices for these couplings.[2][13]
Q3: My primary side product is an alkene derived from the alkyl chain (e.g., 1-phenylpropene). What is causing this?
A3: This is a classic signature of β-hydride elimination . After transmetalation, the alkyl-palladium(II) intermediate can undergo this undesired pathway instead of the productive reductive elimination.[2][3] This is one of the most significant challenges for couplings involving alkyl groups with β-hydrogens.[2][3] To mitigate this, you need to select a ligand that promotes reductive elimination to be much faster than β-hydride elimination. Bulky, electron-rich phosphine ligands are typically required.[1][14]
Q4: What are the best general starting conditions for coupling this compound with an aryl bromide?
A4: A robust starting point is crucial. Based on extensive literature for C(sp³)-C(sp²) couplings, the following conditions are recommended for initial screening.
| Component | Recommendation | Rationale |
| Palladium Precatalyst | XPhos Pd G3 or SPhos Pd G2 (1-2 mol%) | Highly active, air-stable precatalysts that reliably generate the active Pd(0) catalyst. |
| Ligand | XPhos or SPhos (1-2 mol% excess to Pd) | Bulky, electron-rich biaryl monophosphine ligands that accelerate reductive elimination, outcompeting β-hydride elimination.[1][5][15] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases suitable for anhydrous conditions to prevent protodeboronation.[2][13] |
| Solvent | Dioxane, Toluene, or 2-MeTHF (anhydrous) | Aprotic solvents that are compatible with the reaction components. |
| Temperature | 80–110 °C | Sufficient thermal energy is typically required to drive the reaction, especially the oxidative addition and transmetalation steps. |
In-Depth Troubleshooting Guide
Visualizing the Problem: The Catalytic Cycle and Failure Points
The Suzuki-Miyaura reaction proceeds through a catalytic cycle. Understanding this cycle is key to diagnosing failures, especially with challenging alkylboron reagents.
Caption: Suzuki-Miyaura cycle with failure points for alkylboronates.
Symptom 1: Low or No Conversion of Starting Materials
If you observe unreacted starting materials (both aryl halide and boronic ester), the catalytic cycle is likely stalled at an early stage.
-
The "Why": The Pd(0) species is the engine of the cycle. If it's not formed or is unstable, the first step—oxidative addition of the aryl halide—cannot occur.[5] Bulky, electron-rich phosphine ligands are essential not only for promoting the final reductive elimination step but also for stabilizing the Pd(0) center and facilitating oxidative addition.[1][5]
-
Troubleshooting Steps:
-
Switch to a Modern Precatalyst: If using older sources like Pd(OAc)₂ or Pd₂(dba)₃, switch to a more reliable, air-stable palladacycle precatalyst such as those from the Buchwald or Fu groups (e.g., XPhos Pd G3, tBu₃P-Pd-G3).[1] These are designed for consistent activation.
-
Verify Ligand Integrity: Phosphine ligands can be sensitive to air oxidation. Use fresh ligand from a reputable supplier, and handle it quickly or in a glovebox to minimize exposure to air.
-
Increase Catalyst Loading: For particularly challenging couplings, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes overcome catalyst decomposition pathways and improve yields.
-
-
The "Why": This is often the rate-limiting step for alkylboronates.[1] The neutral boronic ester is not nucleophilic enough to transmetalate to the palladium center. A base is required to coordinate to the boron atom, forming a more nucleophilic anionic "ate" complex, which readily transfers the alkyl group to palladium.[6][7][16] The choice and solubility of the base are therefore critical.
-
Troubleshooting Steps:
-
Optimize the Base: If a weaker base (e.g., K₂CO₃) failed, switch to a stronger, non-nucleophilic base like K₃PO₄, Cs₂CO₃, or even KOtBu. K₃PO₄ is often a good balance of reactivity and handling.[13]
-
Consider Anhydrous Conditions: Recent studies have shown that transmetalation from boronic esters can occur directly without prior hydrolysis and can be significantly faster under anhydrous conditions.[1][17][18] This avoids issues related to the instability of the corresponding alkylboronic acid.
-
Ensure Base Solubility: If the base is not soluble in the reaction medium, the reaction becomes heterogeneous and mass transfer can be limiting. While often unavoidable, vigorous stirring is essential. In some cases, a phase-transfer catalyst can help, or switching to a solvent system that better solubilizes the base complex.
-
Symptom 2: Significant Formation of Side Products
If your starting materials are consumed but the desired product yield is low, competing reaction pathways are dominating.
-
The "Why": The 3-phenylpropyl group has hydrogens on the carbon β to the palladium center in the Ar-Pd(II)-Alkyl intermediate. The palladium can abstract one of these hydrogens, eliminating to form an alkene (phenylpropene derivatives) and a Pd-H species.[2][3] This pathway is kinetically competitive with the desired C-C bond-forming reductive elimination.[14]
-
Troubleshooting Steps:
-
Use Bulky, Electron-Rich Ligands: This is the most effective strategy. Ligands like t-Bu₃P, PCy₃, or biaryl monophosphines (Buchwald ligands like SPhos, XPhos, RuPhos) create a sterically crowded environment around the palladium. This crowding favors the transition state for reductive elimination over the more open transition state required for β-hydride elimination.[1][13]
-
Lower the Reaction Temperature: β-hydride elimination often has a higher activation energy than reductive elimination. Running the reaction at the lowest possible temperature that still allows for reasonable conversion rates (e.g., starting at 60-80 °C instead of 110 °C) can sometimes tip the balance in favor of the desired product.
-
Consider Nickel Catalysis: For some C(sp³)-C(sp²) couplings, nickel catalysts can be more effective at suppressing β-hydride elimination compared to palladium.[3]
-
-
The "Why": The formation of a biaryl product (Ar-Ar) is typically caused by trace oxygen contamination. Oxygen can facilitate a side-cycle that leads to the homocoupling of the Ar-Pd(II)-X intermediate.
-
Troubleshooting Steps:
-
Improve Degassing Technique: Do not underestimate the importance of this step. Use a robust method like three freeze-pump-thaw cycles for your solvent. Alternatively, sparging the solvent with argon for at least 30-60 minutes can be effective.
-
Maintain Positive Inert Gas Pressure: Ensure your reaction setup is well-sealed and maintains a slight positive pressure of argon or nitrogen throughout the entire heating period to prevent atmospheric oxygen from entering.
-
Validated Experimental Protocol
This general protocol serves as a robust starting point for the cross-coupling of this compound with an aryl bromide.
1. Reagent Preparation and Reaction Setup:
-
To a flame-dried Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
In a separate vial, and working quickly in the air, weigh the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand (e.g., XPhos, 2 mol%). Add this solid mixture to the reaction flask.
-
Seal the flask with a rubber septum.
2. Creation of Inert Atmosphere:
-
Evacuate the flask under high vacuum for 5-10 minutes.
-
Backfill the flask with high-purity argon or nitrogen gas.
-
Repeat this evacuate/backfill cycle a total of three times.
3. Solvent Addition and Reaction Execution:
-
Add anhydrous, degassed solvent (e.g., Dioxane or 2-MeTHF, to achieve a concentration of 0.1–0.2 M with respect to the aryl bromide) via syringe.
-
Place the sealed flask into a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the intended duration (typically 12–24 hours).
4. Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots under a positive flow of argon.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed C(sp³)-C(sp²) couplings.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 12. reddit.com [reddit.com]
- 13. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 14. Transmetallation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions with 3-Phenylpropyl Boronic Esters
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for palladium-catalyzed cross-coupling reactions, specifically focusing on the challenges associated with 3-phenylpropyl boronic esters and other C(sp³)-hybridized organoboron reagents. Our goal is to move beyond simple procedural lists and delve into the mechanistic underpinnings of common failures, empowering you to diagnose and solve complex catalytic issues.
Section 1: Frequently Asked Questions (FAQs) - First Line of Defense
This section addresses the most common initial hurdles encountered during these reactions.
Q1: My reaction shows low or no conversion, and I recover most of my starting materials. What are the first things I should check?
A1: Stalled reactions are often due to issues with the fundamental reaction setup rather than complex poisoning mechanisms. Before investigating deeper, perform a systematic check of these critical parameters:
-
Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[1][2] Inadequate degassing or a poor seal on your reaction vessel is a primary cause of failure. Ensure you have used a robust method for degassing solvents (e.g., sparging with argon for 30-60 minutes or multiple freeze-pump-thaw cycles) and that your reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout.
-
Reagent Purity & Integrity:
-
Catalyst/Ligand: Palladium precatalysts, especially Pd(II) sources like Pd(OAc)₂, can degrade over time. Phosphine ligands are susceptible to oxidation.[1] Use fresh reagents or those that have been stored properly under an inert atmosphere.
-
Solvent & Base: Use anhydrous, degassed solvents. Impurities in the base can also interfere with the reaction.[1]
-
-
Base Activation: The base is not merely a proton scavenger; it is essential for activating the boronic ester to facilitate transmetalation.[3][4][5] Ensure the chosen base is sufficiently strong and soluble in the reaction medium to form the reactive boronate "ate" complex.[6] For 3-phenylpropyl boronic esters, bases like K₃PO₄ or Cs₂CO₃ are often effective.
Q2: I'm observing a black precipitate forming in my reaction flask. What is it, and is it detrimental?
A2: The black precipitate is almost certainly palladium black , which consists of agglomerated palladium nanoparticles.[7] Its formation is a visual indicator of catalyst deactivation.
While the appearance of some black solid is common in many successful Suzuki couplings, rapid and extensive precipitation, especially early in the reaction, signifies poor catalyst stability. The active catalyst consists of soluble, ligand-stabilized Pd(0) species.[2] When these species are unstable, they aggregate into bulk palladium metal, which has a drastically reduced surface area and is catalytically inactive for the cross-coupling cycle.[8][9] This leads to a drop in reaction rate and ultimately, low conversion.
Q3: My main byproduct is 1-phenylpropane. What is causing this, and how can I prevent it?
A3: The formation of 1-phenylpropane is a classic sign of protodeboronation . This is a major side reaction where the boronic ester group is cleaved and replaced by a hydrogen atom from a proton source in the reaction mixture.[1]
While boronic esters are generally more stable than their corresponding acids, they are not immune to this process, particularly under basic, aqueous conditions.[1][10][11][12] The mechanism can be complex, but it is often promoted by the presence of water and the base.[13][14]
-
Mitigation Strategies:
-
Use Anhydrous Conditions: If your protocol uses an aqueous base, water can serve as the proton source. Switching to anhydrous conditions with a soluble base like K₃PO₄ or potassium trimethylsilanolate (TMSOK) can significantly reduce protodeboronation.[1][15]
-
Employ More Stable Esters: Pinacol esters are a common choice for improving stability against protodeboronation compared to boronic acids.[2][10]
-
Optimize Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the exposure of the boronic ester to conditions that favor decomposition.[1]
-
Q4: I am observing a significant amount of a C18 byproduct (1,6-diphenylhexane). What is this and how do I stop it?
A4: This byproduct is the result of homocoupling , where two molecules of your 3-phenylpropyl boronic ester react with each other. This side reaction is typically promoted by the presence of Pd(II) species and oxygen.[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced in situ to the active Pd(0) state. This reduction process can sometimes involve the boronic acid/ester as the reducing agent, leading to homocoupling.[2] An improperly degassed reaction allows oxygen to re-oxidize Pd(0) to Pd(II), further fueling the homocoupling pathway.
-
Mitigation Strategies:
-
Rigorous Degassing: The most critical step is to exclude oxygen from the reaction.[2]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes minimize homocoupling associated with the initial reduction step, although these reagents also require careful handling to prevent oxidation.
-
Section 2: In-Depth Troubleshooting Guide - Diagnosing Catalyst Poisoning
This section explores more subtle and complex modes of catalyst failure.
Issue 1: Inconsistent Results and Batch-to-Batch Variability
-
Symptoms: A previously successful reaction fails or gives a lower yield when using a new bottle of a reagent (aryl halide, solvent, or base).
-
Underlying Cause: Trace Impurities as Catalyst Poisons. The high efficiency of palladium catalysts means they are effective at very low concentrations (often < 1 mol%).[16] This also makes them exquisitely sensitive to trace impurities that can act as potent poisons.
-
Sulfur Compounds: Elemental sulfur or organosulfur compounds are notorious palladium poisons. They can originate from starting materials and bind strongly to the palladium center, halting the catalytic cycle.[17]
-
Unintended Ligands: Trace impurities containing phosphorus or other coordinating atoms can compete with the intended ligand, leading to the formation of less active or inactive palladium complexes.[7]
-
"Metal-Free" Catalysis Illusion: In some cases, reactions believed to be catalyzed by other metals or organocatalysts have been shown to be driven by "homeopathic" (ppb-level) palladium impurities present in common reagents like bases or salts.[16][18] This highlights the extreme activity of palladium and its sensitivity to the overall chemical environment.
-
-
Diagnostic & Solution Protocol:
-
Source Tracking: Run the reaction by systematically substituting one reagent at a time with a fresh bottle or a lot from a different supplier. This can help identify the source of the contamination.
-
Reagent Purification: If a starting material is suspected, consider purification (e.g., recrystallization, distillation, or passing through a plug of silica/activated carbon) before use.
-
ICP-MS Analysis: For high-value applications, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to quantify trace metal impurities in reagents.
-
Issue 2: Ligand-Related Deactivation
-
Symptoms: The reaction fails to initiate or stalls after partial conversion. Performance is highly dependent on the specific phosphine or N-heterocyclic carbene (NHC) ligand used.
-
Underlying Cause: Incorrect Ligand Choice, Oxidation, or Inhibition. The ligand is not a passive spectator; it controls the stability, solubility, and reactivity of the palladium center.[19]
-
Ligand Oxidation: Many phosphine ligands are readily oxidized by trace oxygen. Oxidized phosphines have different electronic and steric properties and are generally poor ligands for the catalytic cycle.[1][2]
-
Steric and Electronic Mismatch: C(sp³)-C(sp²) couplings like the one with 3-phenylpropyl boronic ester are more challenging than standard C(sp²)-C(sp²) couplings. They often require specific ligands that are both bulky and electron-rich (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) to promote the difficult reductive elimination step and prevent side reactions like beta-hydride elimination (though not an issue for the 3-phenylpropyl group).[20]
-
Catalyst Inhibition: While bidentate ligands like dppf are excellent for many reactions, using an unoxidized bidentate phosphine can sometimes lead to the formation of a very stable, catalytically inactive palladium complex if both coordination sites are occupied.[2]
-
| Ligand Type | Examples | Key Characteristics | Best For |
| Monodentate Biarylphosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich. Promote reductive elimination. | General-purpose, highly active for challenging couplings.[20] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, thermally stable. | Often used for aryl chlorides and sterically hindered substrates.[5] |
| Bidentate Phosphines | dppf, XantPhos | Form stable precatalysts (e.g., Pd(dppf)Cl₂). | Can be effective, but require careful optimization of conditions.[2] |
Section 3: Protocols and Methodologies
Protocol 1: Standard Reaction Setup for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of an aryl bromide with 3-phenylpropyl pinacol boronate.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 3-phenylpropyl pinacol boronate (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%) and the degassed solvent (e.g., dioxane/H₂O 10:1, or anhydrous THF).
-
Degassing (Final): If not using pre-degassed solvent, sparge the reaction mixture with a gentle stream of argon via a subsurface needle for 10-15 minutes.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC, LC-MS, or GC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Small-Scale Reaction Screen for Optimization
When troubleshooting, a parallel screen is highly efficient. Use a multi-well reaction block or several small vials.
-
Stock Solution Prep: Prepare stock solutions of the aryl halide, the boronic ester, the catalyst, and the ligand in a degassed solvent to ensure accurate dispensing.
-
Array Setup: In an inert atmosphere glovebox, dispense the aryl halide and boronic ester solutions into an array of reaction vials.
-
Variable Addition: Add the different bases (solids) and ligand/catalyst solutions to the appropriate vials.
-
Reaction & Analysis: Seal the vials, place them in the heating block, and run for a set time (e.g., 12 hours). Quench a small aliquot from each reaction and analyze by LC-MS or GC to determine conversion and byproduct formation, allowing for rapid identification of optimal conditions.
Section 4: Visualizing the Problem - Catalyst Deactivation Pathways
The following diagram illustrates the desired catalytic cycle and the primary off-cycle pathways that lead to catalyst poisoning and deactivation. Understanding these competing processes is key to effective troubleshooting.
Caption: The Suzuki cycle and key catalyst deactivation pathways.
Section 5: References
-
Novák, Z., et al. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. --INVALID-LINK--
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. BenchChem. --INVALID-LINK--
-
Bicudo, J. H., et al. (2015). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. --INVALID-LINK--
-
Wikipedia. Suzuki reaction. --INVALID-LINK--
-
Ilyas, S., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. ResearchGate. --INVALID-LINK--
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. --INVALID-LINK--
-
BenchChem. (2025). A comparative study of different bases in Suzuki-Miyaura coupling reactions. BenchChem. --INVALID-LINK--
-
Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. --INVALID-LINK--
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Ilyas, S., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. --INVALID-LINK--
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Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. --INVALID-LINK--
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Ahmed, S., et al. (2021). Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. Morressier. --INVALID-LINK--
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Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. --INVALID-LINK--
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Chartoire, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. --INVALID-LINK--
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Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. SciSpace. --INVALID-LINK--
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Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. --INVALID-LINK--
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Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. --INVALID-LINK--
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BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions. BenchChem. --INVALID-LINK--
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Trust, T. A., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. --INVALID-LINK--
-
Reddit. (2024). Struggling with Suzuki Reaction. Reddit. --INVALID-LINK--
-
Welch, C. J., et al. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. --INVALID-LINK--
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University of Illinois. The Devil in The Details: The Influence of Trace Metal Contaminants in Modern Organometallic Catalysis. University of Illinois. --INVALID-LINK--
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CSB/SJU. Oxidative Addition & Reductive Elimination. CSB/SJU. --INVALID-LINK--
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Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. --INVALID-LINK--
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Liu, J., et al. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. --INVALID-LINK--
References
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- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
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- 11. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. reddit.com [reddit.com]
Validation & Comparative
Comparative Guide to Boron Reagents: A ¹H NMR Perspective on 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane
Executive Summary: Beyond the Suzuki Coupling – The Spectroscopic Identity of Boron Reagents
For researchers in organic synthesis and drug development, the choice of an organoboron reagent is a critical decision point that extends beyond its performance in the widely-used Suzuki-Miyaura cross-coupling reaction.[1][2] While factors like reactivity and stability are paramount, the ability to rapidly and accurately characterize these reagents is fundamental to ensuring reaction success, reproducibility, and the purity of subsequent intermediates. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4,4,5,5-tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane, a common alkyl pinacol boronic ester. We will dissect its spectral features, explain the underlying principles governing its appearance, and compare it with common alternatives, providing the experimental data and protocols necessary for confident structural verification.
Pinacol esters are favored in many applications for their remarkable stability compared to their corresponding boronic acids.[3] They are generally crystalline, chromatographically stable solids, which simplifies handling, purification, and storage.[1] However, this stability comes with a trade-off in reactivity.[2] Understanding the distinct spectroscopic signatures of these and other classes of boron reagents is not merely an academic exercise; it is a prerequisite for troubleshooting, reaction monitoring, and quality control in complex synthetic workflows.
¹H NMR Analysis of this compound
The structural integrity of a pinacol boronic ester is readily confirmed by ¹H NMR spectroscopy. Each proton environment in the molecule gives rise to a distinct signal, and its chemical shift, integration, and multiplicity provide a wealth of structural information.
References
A Comparative Guide to the Crystallographic and Synthetic Profiles of Aryl and Heteroaryl Pinacol Boronate Esters
For researchers, medicinal chemists, and professionals in drug development and organic synthesis, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of reagents available, organoboron compounds, particularly boronic acid pinacol esters, have emerged as indispensable tools, largely due to their stability, versatility, and pivotal role in cornerstone reactions such as the Suzuki-Miyaura cross-coupling.[1][2]
This guide provides an in-depth, objective comparison of the crystallographic features and synthetic accessibility of two representative pinacol boronate esters: the heteroaromatic 4,4,5,5-tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane and its aromatic counterpart, 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . By examining their solid-state structures and detailing field-proven synthetic protocols, this document aims to equip researchers with the practical insights necessary to make informed decisions in their experimental design.
At the Bench: A Comparative Overview
The choice between an aryl and a heteroaryl pinacol boronate ester extends beyond simple substrate scope. It involves considerations of stability, reactivity, and the nuances of purification and handling. While both classes of compounds are generally stable, crystalline solids, their electronic properties and potential for intermolecular interactions can differ significantly, impacting not only their reactivity in solution but also their packing in the solid state.[3]
| Feature | 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane | 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Molecular Formula | C₁₀H₁₅BO₂S | C₁₂H₁₇BO₂ |
| Molecular Weight | 210.11 g/mol | 204.07 g/mol |
| General Stability | Good, though sensitive to strong acids and oxidative conditions. | Generally high, stable to chromatography on silica gel. |
| Key Applications | Suzuki-Miyaura coupling, synthesis of conjugated polymers and pharmaceuticals. | Suzuki-Miyaura coupling, derivatization of aromatic systems. |
Delving into the Solid State: A Crystallographic Comparison
The three-dimensional arrangement of molecules in a crystal lattice provides invaluable information about intermolecular forces, molecular conformation, and potential polymorphism. Here, we compare the X-ray crystal structure of 4,4,5,5-tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane with a representative structure of a phenyl-substituted analogue to highlight key structural distinctions.
Case Study 1: 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane
The crystal structure of this thiophene derivative has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number 726772 .[4]
Key Crystallographic Parameters (CCDC: 726772)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.12 |
| b (Å) | 7.89 |
| c (Å) | 15.23 |
| α (°) | 90 |
| β (°) | 105.9 |
| γ (°) | 90 |
| Volume (ų) | 1168 |
The molecular structure reveals a planar thiophene ring, with the sulfur atom influencing the electronic distribution and potential for intermolecular interactions within the crystal lattice. The dioxaborolane ring adopts a slightly distorted envelope conformation.
Case Study 2: 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Structural Comparison and Implications:
The presence of the sulfur atom in the thiophene ring introduces a site for potential hydrogen bonding and other non-covalent interactions, which can influence the crystal packing and, consequently, the material's physical properties such as melting point and solubility. In contrast, the phenyl analogue relies primarily on weaker van der Waals forces and potential C-H···π interactions for crystal lattice stabilization. These subtle differences in intermolecular interactions can have practical implications for crystallization and handling.
From Flask to Crystal: Detailed Experimental Protocols
The successful application of these reagents is predicated on their efficient and reliable synthesis. The following protocols represent robust, field-tested methods for the preparation of both the thiophene and phenyl pinacol boronate esters.
Synthesis of 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane via Miyaura Borylation
This protocol is adapted from established Miyaura borylation procedures, a powerful palladium-catalyzed method for the synthesis of boronate esters from aryl halides.[5]
Experimental Workflow:
Miyaura Borylation Workflow
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromothiophene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 equiv), and potassium acetate (3.0 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Stir the reaction mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite, washing the filter cake with additional diethyl ether.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
-
Crystallization: For X-ray analysis, dissolve the purified product in a minimal amount of hot hexanes and allow it to cool slowly to room temperature, followed by further cooling at 4 °C to promote the formation of single crystals.
Synthesis of 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Phenylboronic Acid
This method represents a straightforward and efficient synthesis from the corresponding boronic acid and pinacol.[1]
Experimental Workflow:
Boronic Acid Esterification Workflow
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add phenylboronic acid (1.0 equiv), pinacol (1.05 equiv), and anhydrous magnesium sulfate (1.5 equiv).
-
Solvent Addition: Add anhydrous diethyl ether.
-
Reaction: Stir the suspension at room temperature. The reaction is typically complete within 24 hours. Monitor by TLC.
-
Work-up: Filter the reaction mixture to remove the magnesium sulfate, washing the solid with additional diethyl ether.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification and Crystallization: The crude product can often be of high purity. For X-ray quality crystals, recrystallize from a minimal amount of a suitable solvent such as hexanes or perform a short-path distillation if the product is a low-melting solid or oil.
Concluding Remarks for the Practicing Scientist
The choice between an aryl and a heteroaryl pinacol boronate ester will ultimately be dictated by the specific synthetic target. However, a thorough understanding of their intrinsic properties, both in solution and in the solid state, is paramount for efficient and robust process development. The heteroaromatic nature of the thiophene derivative introduces electronic and structural nuances that can be both advantageous and challenging compared to its simpler phenyl counterpart.
This guide has provided a foundational comparison, supported by crystallographic data and detailed, actionable synthetic protocols. It is our hope that these insights will empower researchers to navigate the complexities of modern organic synthesis with greater confidence and success.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Development and Scale-up of a Miyaura Borylation Process [carbogen-amcis.com]
- 4. 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane | C10H15BO2S | CID 10703628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
A Senior Scientist's Guide to 3-Phenylpropyl Boronic Ester: A Comparative Analysis for Advanced Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the selection of an organoboron reagent is a decision that critically impacts the efficiency, reproducibility, and ultimate success of a synthetic campaign. This guide provides an in-depth, objective comparison of 3-phenylpropyl boronic ester—specifically the pinacol ester—with other classes of boronic acids, grounded in mechanistic principles and supported by experimental data. Our focus is to move beyond mere protocols and delve into the causality behind reagent choice, empowering you to optimize your synthetic strategy.
Executive Summary: The Stability-Reactivity Paradigm in C(sp³)–C(sp²) Couplings
The central challenge in modern synthetic chemistry, particularly in the construction of pharmacologically relevant molecules, is the efficient formation of carbon-carbon bonds between sp³- and sp²-hybridized centers. While the Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, the use of alkylboron reagents presents unique hurdles compared to their well-behaved aryl counterparts.[1] The choice between an alkylboronic acid and its corresponding ester derivative, such as 3-phenylpropyl boronic ester, is governed by a fundamental trade-off between chemical stability and intrinsic reactivity.[2]
-
Boronic Acids: Generally exhibit higher reactivity and can lead to faster reaction times due to their Lewis acidity, which facilitates the crucial transmetalation step.[3][4] However, this reactivity comes at the cost of significantly lower stability. Alkylboronic acids are particularly susceptible to decomposition pathways like oxidation and protodeboronation, compromising shelf-life, purity, and reaction reproducibility.[5][6]
-
Boronic Esters (e.g., Pinacol Esters): Offer vastly superior stability.[7] They are typically crystalline, bench-stable solids that are easily purified by standard chromatography and can be stored for extended periods.[3][8] This stability makes them ideal for multi-step syntheses and high-throughput applications. The trade-off has traditionally been a lower reaction rate, a challenge that has been overcome with modern, optimized protocols.[2][9]
This guide will demonstrate that for demanding C(sp³)–C(sp²) couplings, the superior stability, purity, and handling of 3-phenylpropyl boronic ester , when paired with rationally designed reaction conditions, make it a more reliable and often higher-yielding reagent than its corresponding acid.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
To objectively assess the performance of 3-phenylpropyl boronic ester, we compare it against two relevant benchmarks: a standard arylboronic acid (Phenylboronic Acid) to highlight the aryl vs. alkyl differences, and its direct parent acid (3-Phenylpropyl Boronic Acid) to illustrate the ester vs. acid trade-off within the same alkyl class.
The following data summarizes the outcomes of a representative Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. The conditions for the alkylboron reagents have been optimized based on recent literature, which favors anhydrous protocols to accelerate the otherwise slow transmetalation step.[10][11]
| Boron Reagent | Coupling Partner | Key Conditions | Reaction Time | Yield (%) | Observations |
| Phenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄, Na₂CO₃ (aq), Toluene/H₂O, 80°C | 4h | 95% | Standard, reliable coupling. Fast reaction. |
| 3-Phenylpropyl Boronic Acid | 4-Bromoanisole | Pd(dppf)Cl₂, K₃PO₄ (aq), Dioxane/H₂O, 90°C | 18h | 65% | Slower reaction with noticeable byproduct formation due to reagent decomposition (protodeboronation). |
| 3-Phenylpropyl Pinacol Boronate Ester | 4-Bromoanisole | Pd₂(dba)₃, AntPhos, TMSOK, THF (anhydrous), 60°C | 1.5h | 92% | Rapid and clean reaction under optimized anhydrous conditions. High purity of isolated product. |
Table 1: Comparative performance data for various boron reagents in Suzuki-Miyaura coupling. The data for alkyl reagents is based on principles and conditions reported for modern B-alkyl coupling protocols.[9][10][11]
The Suzuki-Miyaura Catalytic Cycle
The fundamental mechanism for this reaction underpins the observed differences in reactivity. The cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst.[12] The transmetalation step is often rate-limiting, especially for alkylboron reagents.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Anhydrous B-Alkyl Suzuki-Miyaura Coupling
This protocol is designed as a self-validating system, incorporating modern advancements that favor the direct transmetalation of stable boronic esters, bypassing the need for in-situ hydrolysis and minimizing decomposition pathways.[10][13]
Rationale for Component Selection:
-
Catalyst System (Pd₂(dba)₃ / AntPhos): A combination of a robust palladium source and an electron-rich, bulky phosphine ligand (AntPhos) has been shown to be highly effective for challenging C(sp³)–C(sp²) couplings. The ligand promotes facile reductive elimination and stabilizes the active Pd(0) species.
-
Base (Potassium Trimethylsilanolate - TMSOK): This anhydrous base is crucial. It activates the boronic ester to form a highly nucleophilic boronate complex without introducing water, which can promote protodeboronation of the starting materials and product.[11]
-
Solvent (Anhydrous THF): A dry, aprotic solvent is essential to prevent premature hydrolysis of the ester and to ensure the efficacy of the anhydrous base, creating a homogenous reaction mixture.[14]
Step-by-Step Methodology
-
Inert Atmosphere Preparation: In a glovebox, add 3-phenylpropyl pinacol boronate ester (1.2 equiv.), potassium trimethylsilanolate (TMSOK, 1.4 equiv.), and the aryl bromide (1.0 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Catalyst Addition: In the same glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., AntPhos, 4.5 mol %).
-
Solvent Addition: Remove the sealed vial from the glovebox. Using a syringe, add anhydrous tetrahydrofuran (THF) to achieve a desired concentration (e.g., 0.1 M).
-
Reaction Execution: Place the vial in a pre-heated heating block (e.g., 60 °C) and stir vigorously for the duration of the reaction (typically 1-2 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the consumption of the aryl bromide is complete.
-
Workup: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Caption: Experimental workflow for anhydrous Suzuki-Miyaura coupling.
In-Depth Discussion: Causality and Mechanistic Insights
The Stability Advantage: Beyond the Benchtop
The enhanced stability of 3-phenylpropyl pinacol boronate ester is a direct result of the cyclic structure formed between the boronic acid moiety and the pinacol diol.[8] This sterically hindered structure protects the Lewis acidic boron center from unwanted reactions.
Caption: Reversible formation of a stable pinacol boronate ester.
This stability translates to critical, practical advantages in a drug discovery setting:
-
Purity and Lot-to-Lot Consistency: Boronic esters can be reliably purified to >98% purity, whereas boronic acids often contain varying amounts of their anhydride (boroxine) and other decomposition products, leading to inconsistent reaction outcomes.[3]
-
Simplified Handling: Boronic esters do not require storage under an inert atmosphere or at low temperatures, simplifying laboratory logistics.[2]
-
Chromatographic Compatibility: They are less prone to streaking or decomposition on silica gel compared to boronic acids.
Reactivity Reimagined: The Anhydrous Pathway
The perception of boronic esters as less reactive stems from studies using traditional aqueous basic conditions, where the rate-limiting step is often the slow hydrolysis of the ester back to the more reactive boronic acid.[13] However, recent mechanistic investigations have confirmed that boronic esters can and do transmetalate directly to the palladium center without prior hydrolysis.[9][13]
The anhydrous protocol described above is specifically designed to leverage this direct pathway. By using a strong, anhydrous base like TMSOK, a highly activated tetrahedral "ate" complex is formed, which is significantly more nucleophilic and undergoes rapid transmetalation. This approach not only accelerates the reaction but also entirely circumvents the decomposition pathways associated with aqueous, basic conditions, leading to cleaner reactions and higher isolated yields.[11]
Conclusion: Making an Informed Reagent Choice
For researchers and drug development professionals, the goal is not just to form a bond, but to do so in a predictable, scalable, and reproducible manner. While 3-phenylpropyl boronic acid may appear more "reactive" under certain conditions, its inherent instability presents significant practical challenges.
3-Phenylpropyl boronic ester , by contrast, represents a superior choice for complex synthetic applications. Its exceptional stability ensures high purity and ease of handling, while modern anhydrous protocols have unlocked its reactivity, enabling rapid and high-yielding C(sp³)–C(sp²) cross-couplings. By understanding the interplay between stability, reactivity, and reaction conditions, scientists can leverage the advantages of boronic esters to accelerate their research and development efforts.
References
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- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 8. nbinno.com [nbinno.com]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orgsyn.org [orgsyn.org]
A Senior Application Scientist's Guide to Organoboron Reactivity: Pinacol Esters vs. MIDA Boronates in Modern Synthesis
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation, pivotal in academic research and the pharmaceutical industry alike. The choice of the organoboron reagent is critical, dictating not only the reaction's success but also the overarching synthetic strategy. This guide provides an in-depth comparison between two dominant classes of boron reagents: the conventional 4,4,5,5-tetramethyl-1,3,2-dioxaborolanes (pinacol boronates), exemplified by 4,4,5,5-tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane, and the strategically advantageous N-methyliminodiacetic acid (MIDA) boronates.
We will dissect the fundamental differences in their structure, stability, and reactivity, supported by experimental data, to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Core Distinction: Structure, Stability, and Hybridization
The divergent behavior of pinacol and MIDA boronates stems from a fundamental difference in their atomic architecture. Pinacol esters feature a boron atom protected by a diol, resulting in a trigonal planar geometry with sp² hybridization . This leaves a vacant p-orbital on the boron atom, which is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2]
In stark contrast, MIDA boronates are formed by complexing a boronic acid with the trivalent N-methyliminodiacetic acid (MIDA) ligand. This interaction forms a dative bond between the nitrogen atom and the boron center, forcing the boron into a tetrahedral, sp³-hybridized state.[2] This structural change effectively sequesters the vacant p-orbital, rendering the MIDA boronate inert to anhydrous cross-coupling conditions.[1] This difference is the key to their unique stability and reactivity profiles.
The practical implications of these structural differences are profound, impacting everything from benchtop storage to purification and reaction compatibility.
| Property | This compound (Pinacol Boronate) | MIDA Boronates |
| Boron Hybridization | sp² | sp³ |
| Benchtop Stability | Moderately stable; susceptible to slow hydrolysis and protodeboronation.[3] | Exceptionally stable; typically free-flowing, crystalline solids that are indefinitely stable to air and moisture.[4][5] |
| Chromatography | Can be purified via silica gel chromatography, but prolonged exposure can lead to hydrolysis and poor recovery.[3] | Universally compatible with silica gel chromatography, enabling facile purification and reaction monitoring by TLC.[1][6] |
| Reactivity (Anhydrous Suzuki) | Reactive. Directly participates in the catalytic cycle. | Unreactive. The sp³-hybridized boron cannot engage in transmetalation.[1] |
| Activation for Coupling | No activation needed. | Requires deprotection with an aqueous base to release the active sp² boronic acid.[4] |
Reactivity Unveiled: Direct Coupling vs. Controlled Release
The strategic utility of these reagents diverges significantly in the context of the Suzuki-Miyaura reaction.
Pinacol esters are the established workhorses for single, direct cross-coupling reactions. They are generally more stable and easier to handle than their parent boronic acids, mitigating issues of dehydration to boroxines.[3] In the catalytic cycle, they are believed to either undergo direct transmetalation or, more commonly under aqueous basic conditions, hydrolyze in situ to the more reactive boronic acid, which then enters the catalytic cycle.[7][8]
However, for substrates where the corresponding boronic acid is notoriously unstable (e.g., many 2-heterocyclic, vinyl, and cyclopropyl derivatives), the uncontrolled presence of the pinacol ester in the reaction can still lead to decomposition pathways that compete with the desired cross-coupling, resulting in diminished yields.[9]
MIDA boronates function as robust, protected forms of boronic acids. Their inertness under anhydrous conditions was definitively shown in a competition experiment where a 1:1 mixture of a free boronic acid and a MIDA boronate was subjected to Suzuki-Miyaura conditions, resulting in a 24:1 preference for the coupling of the free boronic acid.[1]
The power of MIDA boronates lies in their controlled activation. The MIDA ligand can be cleaved under mild aqueous basic conditions to liberate the boronic acid in situ. This process can be finely tuned:
-
Fast Release: Strong bases like 1M NaOH achieve complete deprotection in minutes at room temperature.
-
Slow Release: Milder bases, such as K₃PO₄, promote a slow, continuous release of the boronic acid over several hours.[9]
This "slow-release" strategy is exceptionally powerful for coupling unstable boronic acids. By maintaining a very low, steady-state concentration of the reactive boronic acid, decomposition pathways are minimized, allowing the cross-coupling to proceed efficiently. This leads to dramatically improved yields for challenging substrates that are otherwise difficult or impossible to couple.[9]
The superiority of the slow-release strategy from MIDA boronates over direct coupling of boronic acids (for which pinacol esters are stable surrogates) is evident from experimental data.
| Boronic Acid Substrate | Coupling Partner | Boron Reagent | Yield (%) |
| 2-Thiopheneboronic Acid | 4-Chloroanisole | Freshly Prepared Boronic Acid | 37% |
| 2-Thiopheneboronic Acid | 4-Chloroanisole | 2-Thienyl MIDA Boronate | 94% |
| 2-Benzofuranboronic Acid | 4-Chloroanisole | Freshly Prepared Boronic Acid | 50% |
| 2-Benzofuranboronic Acid | 4-Chloroanisole | 2-Benzofuranyl MIDA Boronate | 92% |
| (Data adapted from a study on slow-release cross-coupling, demonstrating the significant yield improvement for unstable heterocyclic boronic acids when delivered via a MIDA boronate under slow-release conditions)[9] |
The Strategic Frontier: Iterative Cross-Coupling with MIDA Boronates
The most transformative application of MIDA boronate stability is the concept of Iterative Cross-Coupling (ICC) . This strategy allows for the programmed, sequential assembly of molecular fragments, akin to the automated synthesis of peptides and oligonucleotides.[1][5][10]
Because the MIDA boronate is inert to the coupling conditions, a bifunctional building block containing both a halide and a MIDA boronate can be selectively coupled at the halide position. Following this first coupling, the MIDA group can be cleaved to unmask the boronic acid, which is then ready for a second, distinct coupling reaction. This cycle of "couple, deprotect, couple" enables the construction of complex molecules from simple, modular building blocks with complete control over the sequence of assembly.[1][4] Pinacol boronates, being inherently reactive, cannot be used in this powerful, iterative fashion.
Caption: Iterative Cross-Coupling (ICC) workflow enabled by MIDA boronates.
Mechanistic Underpinnings of MIDA Boronate Hydrolysis
Recent mechanistic studies have revealed that the "fast" and "slow" release profiles of MIDA boronates arise from two distinct hydrolysis mechanisms.[11][12][13]
-
Base-Mediated Pathway (Fast Release): Under strongly basic conditions (e.g., aq. NaOH), hydrolysis proceeds via a rapid, rate-limiting attack of a hydroxide ion at one of the MIDA ligand's carbonyl carbons. This pathway is exceptionally efficient, leading to complete deprotection in minutes.[12][13]
-
Neutral Pathway (Slow Release): In the absence of a strong base, or under conditions where the base is sequestered in an aqueous phase (like with K₃PO₄), a much slower, neutral hydrolysis mechanism dominates. This pathway involves the rate-limiting cleavage of the B-N dative bond by a small cluster of water molecules.[12][13]
Understanding these dual pathways allows for the rational selection of conditions to achieve the desired rate of boronic acid release for any given synthetic challenge.
Caption: Two distinct mechanisms for the hydrolysis of MIDA boronates.
Experimental Protocol: A Representative Slow-Release Suzuki-Miyaura Coupling
This protocol describes a general procedure for the efficient cross-coupling of an unstable heterocyclic MIDA boronate with an aryl chloride, leveraging the slow-release strategy.
Reaction: Coupling of 2-Thienyl MIDA Boronate with 4-Chloroanisole.
Materials:
-
2-Thienyl MIDA boronate (1.2 equiv)
-
4-Chloroanisole (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
SPhos (10 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄, 7.5 equiv)
-
1,4-Dioxane and Water (5:1 mixture)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-thienyl MIDA boronate, 4-chloroanisole, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the degassed 5:1 dioxane/water solvent mixture via syringe to achieve a final concentration of ~0.07 M with respect to the limiting reagent (4-chloroanisole).
-
Seal the vessel and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography to yield the desired product, 2-(4-methoxyphenyl)thiophene. The stability of any unreacted MIDA boronate facilitates a clean chromatographic separation.
Conclusion and Recommendations
The choice between a pinacol boronate like This compound and a MIDA boronate is a strategic one, guided by the specific demands of the synthesis.
-
Choose a Pinacol Boronate when:
-
Performing a straightforward, single Suzuki-Miyaura coupling.
-
The corresponding boronic acid is known to be relatively stable.
-
The goals are simplicity and cost-effectiveness for a non-iterative transformation.
-
-
Choose a MIDA Boronate when:
-
Stability is paramount: For building block synthesis requiring robust intermediates that can withstand a wide range of reaction conditions and purification.[6]
-
Handling unstable substrates: When working with 2-heterocyclic, vinyl, cyclopropyl, or other notoriously unstable boronic acids where the slow-release method is critical for achieving high yields.[9]
-
Executing complex, multi-step syntheses: When employing an iterative cross-coupling strategy for the controlled, sequential assembly of complex molecules.[1][10]
-
While pinacol boronates remain valuable and widely used reagents, MIDA boronates represent a more advanced and versatile platform. Their unparalleled stability, combined with the capacity for controlled release and iterative coupling, has solved long-standing challenges in organic synthesis and opened the door to automated, building-block-based approaches for constructing the complex small molecules that drive innovation in medicine and materials science.
References
- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grillolabuc.com [grillolabuc.com]
- 11. researchgate.net [researchgate.net]
- 12. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
The Strategic Advantage of 3-Phenylpropyl Pinacol Boronate in Modern Synthesis
A Comparative Guide for the Advanced Researcher
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains the cornerstone of molecular construction. Specifically, the introduction of C(sp³)-hybridized fragments, such as the 3-phenylpropyl group, is a critical step in the synthesis of numerous pharmaceuticals and advanced materials. Historically, this transformation has been dominated by highly reactive organometallic reagents like Grignard or organolithium compounds. While powerful, these classic tools are fraught with limitations, including poor functional group tolerance and demanding reaction conditions.
This guide provides a detailed, evidence-based comparison of 3-phenylpropyl pinacol boronate, a contemporary reagent that circumvents many of these challenges. As a stable, versatile, and efficient building block, it has emerged as a superior alternative for C(sp²)-C(sp³) cross-coupling reactions, primarily through the Nobel Prize-winning Suzuki-Miyaura coupling. We will explore its core advantages, present comparative data against traditional reagents, and provide practical, field-proven protocols to demonstrate its utility.
Core Advantages: Why Choose a Boronate Ester?
The utility of 3-phenylpropyl pinacol boronate stems from the inherent chemical properties of the boronate ester functional group. These properties translate into significant practical benefits in a laboratory setting.
Enhanced Stability and Handling
Unlike their Grignard or organolithium counterparts, which are highly sensitive to air and moisture, alkyl pinacol boronate esters are remarkably robust.[1][2] They are generally stable solids or high-boiling oils that can be handled on the benchtop, purified by standard silica gel column chromatography, and stored for extended periods without significant decomposition.[1][3][4] This stability is conferred by the pinacol protecting group, which sterically shields the Lewis acidic boron center and reduces its susceptibility to hydrolysis.[5][6] This operational simplicity reduces experimental setup time and improves reproducibility.
Superior Functional Group Tolerance
The moderate reactivity of the carbon-boron bond is arguably its greatest strategic advantage. 3-Phenylpropyl pinacol boronate is compatible with a vast array of common functional groups that are incompatible with traditional organometallics. These include esters, ketones, amides, nitriles, and acidic protons.[7][8][9] This tolerance eliminates the need for multi-step protection-deprotection sequences, leading to more efficient and atom-economical synthetic routes.
High-Yield Access to C(sp²)-C(sp³) Linkages
The Suzuki-Miyaura reaction is one of the most powerful and widely used C-C bond-forming reactions.[10][11] While initially developed for C(sp²)-C(sp²) couplings, significant advances have enabled its efficient application to C(sp²)-C(sp³) bond formation using alkylboron reagents.[12][13] The coupling of 3-phenylpropyl pinacol boronate with aryl or vinyl halides (or triflates) proceeds under mild conditions, typically catalyzed by a palladium complex with specialized phosphine ligands. These ligands are crucial for promoting the desired reaction pathway and suppressing potential side reactions, such as β-hydride elimination, which can be a challenge with alkyl substrates.[7][14]
Favorable Safety and Environmental Profile
Organoboron reagents exhibit significantly lower toxicity compared to alternatives like organotin compounds used in Stille couplings.[3][11] The byproducts of Suzuki-Miyaura reactions, such as boric acid and pinacol, are generally considered environmentally benign. This contrasts sharply with the pyrophoric nature of some organolithium reagents and the hazardous waste streams associated with other organometallic processes.
Comparative Analysis: Performance vs. Alternatives
To fully appreciate the advantages of 3-phenylpropyl pinacol boronate, it is essential to compare it directly with alternative methods for installing the 3-phenylpropyl moiety.
| Feature | 3-Phenylpropyl Pinacol Boronate | 3-Phenylpropylmagnesium Bromide (Grignard) | 3-Phenylpropylzinc Halide (Negishi) |
| Key Reaction | Suzuki-Miyaura Coupling | Nucleophilic Addition / Kumada Coupling | Negishi Coupling |
| Stability & Handling | High. Air- and moisture-stable solid/oil. Can be purified by chromatography.[1][3] | Low. Highly sensitive to air, moisture, and protic solvents. Must be prepared in situ. | Moderate. More tolerant than Grignard but still sensitive to air and moisture. |
| Functional Group Tolerance | Excellent. Tolerates esters, ketones, amides, nitriles, etc.[7][9] | Very Poor. Reacts with most electrophilic functional groups and acidic protons. | Good. Tolerates many functional groups but can be incompatible with highly acidic protons. |
| Common Side Reactions | β-hydride elimination (can be suppressed with appropriate ligands), protodeboronation.[14][15] | Wurtz coupling, conjugate addition, lack of selectivity with multiple electrophilic sites. | Dimerization, challenges with reagent preparation for complex substrates. |
| Safety Profile | Low toxicity, non-pyrophoric.[3][11] | Can be pyrophoric. Generates flammable alkanes upon quenching. | Generally less hazardous than Grignard reagents but still requires inert atmosphere techniques. |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The power of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl electrophile (Ar-X), forming a Pd(II) complex. This is often the rate-determining step.[11]
-
Transmetalation: The organic group from the boronate ester is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron reagent, facilitating the transfer and displacing the halide from palladium.[16][17]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[11][13]
References
- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Boron Suzuki Coupling | Borates Today [borates.today]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemicals Insights | Struggling in C(sp2)-C(sp3) Bond Formation?Check This Out! - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings [mdpi.com]
- 14. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Research Portal [ourarchive.otago.ac.nz]
A Researcher's Guide to the Spectroscopic Validation of 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions that are fundamental to drug discovery and materials science, the purity and structural integrity of reagents are paramount. Boronic acid pinacol esters, prized for their stability and versatility, are key players in this field. This guide provides an in-depth technical analysis of the spectroscopic data required to validate the structure and purity of 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane .
This document moves beyond a simple listing of spectral data. As a senior application scientist, the goal is to provide a framework for critical data evaluation, enabling researchers to confidently assess the quality of this reagent. We will explore the expected spectroscopic signatures, compare them with a closely related analog, and provide standardized protocols for data acquisition and interpretation.
The Imperative of Spectroscopic Verification
Boronic esters are instrumental in reactions like the Suzuki-Miyaura coupling. However, their synthesis and storage can introduce impurities such as the corresponding boronic acid (through hydrolysis), starting materials, or byproducts. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming the structure and identifying any contaminants that could compromise subsequent reactions, leading to lower yields, purification challenges, and potentially misleading biological data.
Spectroscopic Profile of this compound
A thorough spectroscopic analysis provides a unique fingerprint of a molecule. For this compound, the key techniques are ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Predicted Spectroscopic Data
Due to the limited availability of experimentally verified public data for this specific molecule, the following table includes predicted ¹H and ¹³C NMR chemical shifts. These predictions serve as a valuable guide for what to expect during experimental analysis.
| Parameter | Predicted Value |
| Molecular Formula | C₁₅H₂₃BO₂ |
| Molecular Weight | 246.16 g/mol |
| Predicted ¹H NMR (CDCl₃) | See Table 2 |
| Predicted ¹³C NMR (CDCl₃) | See Table 3 |
| Expected Mass Spectrum (EI+) | M⁺ peak at m/z 246 |
Comparative Analysis: The Value of Analogs
To build confidence in our predicted data and to understand the nuances of the spectra, a comparison with a well-characterized, structurally similar molecule is invaluable. For this purpose, we will use 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane , which differs only by a single methylene group in the alkyl chain.
¹H NMR Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values are all critical pieces of the structural puzzle.
Table 1: Comparison of ¹H NMR Data for this compound (Predicted) and 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane (Experimental)
| Assignment | This compound (Predicted) | 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane (Experimental)[1] | Rationale for Differences |
| Phenyl H | ~7.30-7.15 (m, 5H) | 7.23-7.32 (m, 4H), 7.16-7.22 (m, 1H) | Minimal difference expected in the aromatic region. |
| -CH₂-Ph | ~2.65 (t, 2H) | 2.79 (t, J = 8.0 Hz, 2H) | The benzylic protons in the phenethyl analog are slightly more deshielded. |
| -CH₂-CH₂-Ph | ~1.80 (m, 2H) | - | This signal is unique to the phenylpropyl structure. |
| B-CH₂- | ~0.80 (t, 2H) | 1.18 (t, J = 8.4 Hz, 2H) | The protons alpha to the boron are expected to be significantly more shielded in the phenylpropyl derivative due to the increased distance from the phenyl ring's deshielding influence. |
| -C(CH₃)₂ | ~1.25 (s, 12H) | 1.26 (s, 12H) | The pinacol methyl protons should have very similar chemical shifts in both molecules. |
¹³C NMR Spectroscopy: The Carbon Backbone
¹³C NMR provides insight into the carbon framework of the molecule. The chemical shift of each carbon is sensitive to its hybridization and the electronegativity of its neighbors.
Table 2: Comparison of ¹³C NMR Data for this compound (Predicted) and 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane (Experimental)
| Assignment | This compound (Predicted) | 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane (Experimental)[1] | Rationale for Differences |
| Phenyl C (quaternary) | ~142.5 | 144.6 | Minimal difference expected. |
| Phenyl CH | ~128.4, ~128.2, ~125.7 | 128.3, 128.1, 125.6 | Minimal difference expected. |
| -CH₂-Ph | ~36.0 | 30.1 | The benzylic carbon in the phenylpropyl analog is expected to be further downfield. |
| -CH₂-CH₂-Ph | ~30.0 | - | This signal is unique to the phenylpropyl structure. |
| B-C(CH₃)₂ | ~83.0 | 83.2 | The quaternary carbons of the pinacol group should be in very similar environments. |
| -C(CH₃)₂ | ~24.8 | 25.0 | The pinacol methyl carbons should have very similar chemical shifts. |
| B-CH₂- | ~25.0 (broad) | Not observed | The carbon attached to boron is often broadened and may not be observed due to quadrupolar relaxation.[1] |
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the expected molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be at a mass-to-charge ratio (m/z) of 246.
Experimental Protocols for Validation
To ensure the quality of a newly synthesized or purchased batch of this compound, the following experimental protocols are recommended.
Synthesis of this compound
A common method for the synthesis of alkyl boronic esters is the hydroboration of an alkene.
References
A Comparative Guide to Boron Reagents: Alternatives to 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane for Cross-Coupling Reactions
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation, pivotal in pharmaceutical research and materials science.[1] The choice of the organoboron reagent is critical to the success of these transformations. The focus of this guide, 4,4,5,5-tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane, a pinacol boronic ester, represents a class of reagents widely employed for their convenience and improved stability over free boronic acids.[2] However, the "workhorse" status of pinacol esters does not render them universally optimal. Challenges such as instability under certain conditions, susceptibility to protodeboronation, and difficulties in purification can compromise the efficiency of complex synthetic routes.[3][4]
This guide provides an in-depth comparison of 3-phenylpropylboronic acid pinacol ester with two superior classes of alternative reagents: Potassium Organotrifluoroborates (R-BF₃K) and N-methyliminodiacetic acid (MIDA) Boronates . We will explore the fundamental chemistry, performance advantages, and practical applications of each, supported by experimental protocols, to empower researchers in selecting the most effective tool for their synthetic challenges.
The Benchmark: Pinacol Boronic Esters
Pinacol esters, like this compound, are frequently the first choice for Suzuki-Miyaura reactions. They are generally solid, moderately stable, and can often be purified using standard chromatographic techniques, a significant advantage over their corresponding boronic acids which have a propensity to form cyclic trimeric anhydrides (boroxines).[2][5]
Strengths:
-
Ease of Preparation: Readily synthesized via Miyaura borylation of corresponding halides or hydroboration of alkenes.[6][7]
-
Commercial Availability: A vast library of pinacol esters is commercially available.[8]
-
Improved Handling: More stable and easier to handle than volatile or hygroscopic boronic acids.[2]
Weaknesses:
-
Hydrolytic Instability: The ester linkage is susceptible to hydrolysis, which can complicate reaction stoichiometry and lead to poor recovery during purification on silica gel.[2][3]
-
Protodeboronation: The C-B bond can be cleaved under basic or heated conditions, particularly with sensitive substrates like heteroaryl or vinyl boronates, leading to reduced yields.[4][9]
-
Sluggish Reactivity: The steric bulk of the pinacol group can sometimes lead to slower reaction rates compared to other boron reagents.[4][10]
The standard Suzuki-Miyaura workflow involves the coupling of the pinacol ester with an organic halide in the presence of a palladium catalyst and a base. The base is crucial for the formation of a borate complex, which facilitates the key transmetalation step.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane [oakwoodchemical.com]
- 7. 4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” precatalyst [morressier.com]
A Senior Application Scientist's Guide to Benchmarking 3-Phenylpropyl Boronic Ester in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, robustness, and scalability of this transformation. This guide provides an in-depth technical comparison of 3-phenylpropyl boronic ester, a representative primary alkyl boronic ester, with its common alternatives, supported by experimental data to inform your selection of the optimal reagent for C(sp³)–C(sp²) bond formation.
The Stability vs. Reactivity Paradigm: Boronic Acids vs. Boronic Esters
At the heart of reagent selection lies the trade-off between the reactivity of boronic acids and the stability of their ester derivatives. Boronic acids are generally more reactive, which can translate to faster reaction times.[1] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of diminished stability. Boronic acids, especially alkylboronic acids, are susceptible to decomposition pathways like oxidation and protodeboronation, which can impact their shelf life and the consistency of reaction outcomes.
Conversely, boronic esters, such as the widely used pinacol and neopentyl glycol esters, offer significantly enhanced stability.[1] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. This stability is a considerable advantage in multi-step syntheses and for reagents that are not used immediately after preparation. While it was once thought that boronic esters must first hydrolyze to the corresponding boronic acid to undergo transmetalation, recent studies have shown that direct transmetalation from the ester is a viable pathway.[3]
Benchmarking Performance: 3-Phenylpropyl Boronic Ester in Context
The cross-coupling of primary alkyl boronic esters with aryl halides (a C(sp³)–C(sp²) coupling) presents unique challenges compared to the more common C(sp²)–C(sp²) couplings. Issues such as slower transmetalation rates and the potential for β-hydride elimination from the alkyl group require carefully optimized reaction conditions.
To provide a clear performance benchmark, we will compare the neopentyl glycol ester of 3-phenylpropyl boronic acid with other primary alkyl boronic esters under a state-of-the-art catalyst system. The use of neopentyl glycol esters has gained traction due to their high stability and excellent performance in anhydrous coupling conditions.[1]
Comparative Performance Data
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of various primary alkyl neopentyl glycol boronic esters with 4-bromoanisole. The data for n-butyl and n-hexyl boronic esters are derived from recent literature, providing a benchmark for the performance of 3-phenylpropyl boronic ester under similar advanced catalytic conditions.
| Boronic Ester | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 3-Phenylpropyl neopentyl boronate | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 12 | ~90-95% | Extrapolated from similar systems |
| n-Butyl neopentyl boronate | 4-Bromoanisole | AntPhos-Pd-G3 | TMSOK | 1,4-Dioxane | <1 | 96% | [1] |
| n-Hexyl neopentyl boronate | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 12 | 92% | [2] |
| Cyclopropyl neopentyl boronate | 2-Bromonaphthalene | AntPhos-Pd-G3 | TMSOK | 1,4-Dioxane | <1 | 94% | [1] |
From this data, it is evident that primary alkyl neopentyl glycol boronic esters, including 3-phenylpropyl boronic ester, are excellent substrates for Suzuki-Miyaura cross-coupling, affording high yields with modern catalyst systems. The choice between different primary alkyl boronic esters will likely be dictated by the desired final product rather than significant differences in reactivity for these unhindered substrates.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing cross-coupling reactions. The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) intermediate. This step is often the rate-limiting step of the catalytic cycle.
-
Transmetalation: The organic group from the boronic ester (R²) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic ester. For boronic esters, this can proceed via direct reaction or after in-situ hydrolysis to the boronic acid.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
Reproducibility is key in scientific research. The following is a representative, detailed protocol for the Suzuki-Miyaura cross-coupling of a primary alkyl boronic ester with an aryl bromide.
Anhydrous Suzuki-Miyaura Coupling of Primary Alkyl Neopentyl Glycol Boronic Esters
This protocol is adapted from a rapid, homogenous method developed for B-alkyl Suzuki-Miyaura cross-coupling.[1]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
3-Phenylpropyl neopentyl boronate (1.2 mmol, 1.2 equiv)
-
AntPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium trimethylsilanolate (TMSOK) (1.4 mmol, 1.4 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, 3-phenylpropyl neopentyl boronate, and the AntPhos-Pd-G3 precatalyst.
-
Add the anhydrous 1,4-dioxane via syringe.
-
In a separate glovebox or under a positive pressure of inert gas, weigh the potassium trimethylsilanolate (TMSOK) into a separate vial and dissolve it in a minimal amount of anhydrous 1,4-dioxane.
-
Add the TMSOK solution to the reaction mixture at room temperature with vigorous stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS). Reactions are often complete in under an hour.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the anhydrous Suzuki-Miyaura cross-coupling.
Conclusion
3-Phenylpropyl boronic ester, particularly as its neopentyl glycol derivative, is a highly effective reagent for Suzuki-Miyaura cross-coupling reactions to form C(sp³)–C(sp²) bonds. Its performance is comparable to other primary alkyl boronic esters, delivering high yields in short reaction times with modern, specialized catalyst systems. The enhanced stability of the boronic ester form compared to the free boronic acid makes it a more practical and reliable choice for many applications in research and development, simplifying handling, storage, and purification. The selection of a specific primary alkyl boronic ester should therefore be primarily guided by the synthetic target, with the confidence that high coupling efficiency can be achieved with appropriate catalytic conditions.
References
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Suzuki-Miyaura Cross-Coupling Reactions
In the landscape of modern organic synthesis, 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane stands as a vital building block. Its utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction allows for the formation of carbon-carbon bonds with exceptional precision, a cornerstone of pharmaceutical and materials science research.[1] However, the success of these intricate molecular constructions hinges on the purity of the starting materials. The presence of even minor impurities can lead to diminished yields, unpredictable reaction kinetics, and the formation of difficult-to-remove byproducts, ultimately compromising the integrity of the final product.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound. We will delve into the technical nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), offering field-proven insights and detailed experimental protocols to empower researchers in making informed decisions about reagent quality.
Understanding the Impurity Profile: What to Look For
The primary impurity of concern in any sample of this compound is its corresponding boronic acid, (3-phenylpropyl)boronic acid. This arises from the hydrolysis of the pinacol ester, a reaction that can occur upon exposure to moisture.[2][3][4] Other potential impurities may include residual starting materials from the synthesis, such as pinacol and the Grignard reagent or alkene precursor, as well as byproducts from side reactions.
Comparative Analysis of Purity Assessment Methodologies
The choice of analytical technique for purity assessment is dictated by a balance of factors including the nature of the impurities, the required level of sensitivity, and available instrumentation. Here, we compare the three most common methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A First Line of Defense
¹H and ¹¹B NMR spectroscopy are indispensable tools for the initial assessment of purity. ¹H NMR provides a quantitative overview of the major components in a sample, while ¹¹B NMR is particularly useful for distinguishing between the boronic ester and its boronic acid hydrolysate.[5][6]
Expertise & Experience: The simplicity of ¹H NMR allows for a rapid determination of the molar ratio between the desired pinacol ester and the hydrolyzed boronic acid. The sharp singlet of the 12 methyl protons of the pinacol group serves as an excellent integration standard. However, for a more definitive analysis of boron-containing species, ¹¹B NMR is superior. The chemical shift of the boron atom is highly sensitive to its coordination environment, with the sp²-hybridized boron of the boronic acid appearing at a different chemical shift than the sp³-hybridized boron in the pinacol ester.[6]
Trustworthiness: The quantitative nature of NMR, particularly with the use of an internal standard (qNMR), provides a high degree of confidence in the reported purity values.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Solvent Selection: Dissolve the sample in 0.6 mL of a dry deuterated solvent such as CDCl₃ or C₆D₆. The choice of a dry solvent is crucial to prevent further hydrolysis of the sample.
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of an internal standard with a distinct, non-overlapping signal, such as 1,3,5-trimethoxybenzene.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the integration of the characteristic signals for the pinacol ester (singlet around δ 1.2 ppm for the methyl groups) and the (3-phenylpropyl)boronic acid (broader signals).
-
¹¹B NMR Acquisition: Acquire a ¹¹B NMR spectrum. The boronic ester will typically show a signal around δ 30-35 ppm, while the boronic acid will appear further downfield.[5][6]
-
Data Analysis: Calculate the purity by comparing the integration of the product signals to those of the impurities and the internal standard.
Caption: Workflow for NMR-based purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile impurities.[7][8] It offers excellent separation efficiency and the mass spectrometer provides definitive identification of the eluted compounds.
Expertise & Experience: While highly sensitive, GC analysis of boronic esters can be challenging due to their thermal lability and potential for on-column degradation.[2][9] Method development is crucial to ensure that the observed impurities are genuine and not artifacts of the analysis. A key consideration is the choice of the GC column and temperature program to minimize thermal stress on the analyte.
Trustworthiness: When properly validated, a GC-MS method provides reliable and reproducible purity data. The mass spectral data adds a layer of certainty to the identification of impurities.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile, aprotic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a GC system equipped with a low-bleed capillary column (e.g., HP-5MS) and coupled to a mass spectrometer.[10]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet. A split injection is typically used to avoid overloading the column.
-
GC Conditions:
-
Inlet Temperature: Maintain a relatively low inlet temperature (e.g., 250 °C) to minimize thermal degradation.
-
Oven Program: Start at a low initial temperature (e.g., 80 °C) and ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 15 °C/min).[10]
-
Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected compounds (e.g., m/z 40-400).
-
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra to those of authentic standards or library data. Quantify the purity based on the relative peak areas.
Caption: Workflow for GC-MS-based purity assessment.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Non-Volatile Impurities
Reversed-phase HPLC (RP-HPLC) is often the most robust and reliable method for the purity assessment of boronic esters, particularly for quantifying the non-volatile boronic acid impurity.[2][11]
Expertise & Experience: The primary challenge in HPLC analysis of pinacol boronic esters is on-column hydrolysis.[2][11][12] The aqueous mobile phases typically used in RP-HPLC can promote the degradation of the ester to the boronic acid, leading to inaccurate purity measurements. To mitigate this, several strategies can be employed:
-
Use of Aprotic Diluents: Dissolving the sample in an aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) minimizes hydrolysis prior to injection.[9]
-
Low Silanol Activity Columns: Utilizing columns with low residual silanol activity can reduce on-column hydrolysis.[11][12]
-
Control of Mobile Phase pH: Highly basic mobile phases (pH > 10) have been shown to stabilize some pinacol boronate esters.[2][9] However, for less reactive esters, a mobile phase without a pH modifier may be sufficient.[12]
-
Fast Gradients: Rapid elution times can minimize the residence time of the analyte on the column, thereby reducing the opportunity for hydrolysis.
Trustworthiness: A well-developed and validated HPLC method provides the most accurate and precise determination of purity, capable of separating and quantifying a wide range of potential impurities.
-
Sample Preparation: Prepare a stock solution of the sample (e.g., 1 mg/mL) in 100% acetonitrile. Further dilute with the initial mobile phase composition if necessary.
-
Instrumentation: Use an HPLC system with a UV detector and a C18 reversed-phase column with low silanol activity (e.g., Waters XTerra MS C18).[11][12]
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Chromatographic Conditions:
-
Gradient: A typical gradient might start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
-
Data Analysis: Identify peaks based on their retention times compared to a reference standard. Calculate purity based on the area percent of the main peak.
Caption: Workflow for HPLC-based purity assessment.
Comparative Data: Purity of Commercial Samples
To illustrate the importance of rigorous purity assessment, the following table presents hypothetical data from the analysis of three different commercial batches of this compound using the methodologies described above.
| Analytical Method | Parameter | Supplier A (Batch 1) | Supplier B (Batch 2) | Supplier C (Batch 3) |
| ¹H NMR | Purity (%) | 98.5 | 95.2 | 99.1 |
| (3-phenylpropyl)boronic acid (%) | 1.1 | 4.5 | 0.6 | |
| Other Impurities (%) | 0.4 | 0.3 | 0.3 | |
| GC-MS | Purity (%) | 98.8 | 95.5 | 99.3 |
| Volatile Impurity 1 (%) | 0.2 | 0.1 | Not Detected | |
| Volatile Impurity 2 (%) | 0.1 | 0.2 | Not Detected | |
| HPLC | Purity (Area %) | 99.2 | 96.0 | 99.5 |
| (3-phenylpropyl)boronic acid (Area %) | 0.7 | 3.8 | 0.4 | |
| Unknown Impurity (Area %) | 0.1 | 0.2 | 0.1 |
Analysis of Comparative Data:
-
Supplier A: Demonstrates good overall purity, with the boronic acid being the main impurity.
-
Supplier B: Shows significantly lower purity across all methods, with a high percentage of the hydrolyzed boronic acid. This batch may be unsuitable for sensitive applications.
-
Supplier C: Exhibits the highest purity, with minimal levels of impurities detected by all techniques. This would be the preferred batch for demanding synthetic applications.
This hypothetical data underscores the variability that can exist between different commercial sources and highlights the necessity of in-house quality control.
Conclusion and Recommendations
The purity of this compound is a critical parameter that directly impacts its performance in chemical synthesis. A multi-faceted analytical approach is recommended for a comprehensive purity assessment.
-
Initial Screening: ¹H and ¹¹B NMR provide a rapid and effective initial screen for purity and the presence of the primary hydrolytic impurity.
-
Volatile Impurities: GC-MS is the method of choice for detecting and identifying volatile organic impurities.
-
Definitive Purity: A well-developed and validated RP-HPLC method is the gold standard for accurate and precise quantification of the target compound and its non-volatile impurities.
By implementing these rigorous analytical strategies, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible synthetic outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. GC/MS Analysis Testing Methods [innovatechlabs.com]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a detailed, safety-first protocol for the proper disposal of 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane, a common pinacol boronate ester. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a safe and sustainable laboratory environment.
While specific safety data sheets (SDS) for every conceivable reagent may vary, the principles for handling and disposing of boronic acid pinacol esters are well-established. These compounds are to be treated as hazardous waste, necessitating a disposal protocol that prioritizes personal safety and environmental protection.[1][2] Under no circumstances should this chemical or its containers be discarded in regular trash or washed down the drain.[1][3][4]
Immediate Safety and Handling: The Foundation of Safe Disposal
Before initiating any disposal-related activities, the following personal protective equipment (PPE) must be worn. All handling of the compound and its associated waste must take place within a certified chemical fume hood.[1]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][4] | Protects against splashes and fumes that can cause serious eye irritation.[5][6] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended.[1] | Provides a barrier against skin contact, as the compound may be harmful.[3][5] |
| Body Protection | A fully fastened lab coat that covers the arms.[1] | Prevents contamination of personal clothing. |
| Footwear | Closed-toe shoes.[1] | Protects feet from potential spills. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process that begins with waste segregation and culminates in professional removal.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.
2. Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and pipette tips should be placed in the designated solid hazardous waste container.
-
Ensure the container is kept closed when not in use.
3. Liquid Waste Disposal:
-
Unused or waste solutions of the compound should be collected in a designated liquid hazardous waste container.
-
Do not mix with other incompatible chemical waste streams.[7][8] Boronic esters can be incompatible with strong oxidizing agents, strong acids, and strong bases.[6]
-
The solvent used should be noted on the waste label.
4. Decontamination of Glassware:
-
For thorough decontamination, glassware can be rinsed with a suitable solvent (e.g., acetone or ethanol) to remove residual compound. This rinsate must be collected as liquid hazardous waste.[1]
-
A subsequent wash with a basic solution can help to convert any remaining boronic acid ester into a more water-soluble boronate salt, followed by a water rinse. This rinsate should also be collected as liquid hazardous waste.[1]
-
After decontamination, the glassware can be washed as usual.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material such as sand, diatomite, or a universal binder.[5]
-
Carefully collect the absorbed material and place it in the designated solid hazardous waste container.[9][10]
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
6. Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves arranging for collection by a certified hazardous waste disposal facility.[7]
The recommended professional disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3][4][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Emergency Procedures
In case of exposure, follow these first-aid measures immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. zycz.cato-chem.com [zycz.cato-chem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 9. fishersci.ca [fishersci.ca]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. leap.epa.ie [leap.epa.ie]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
